1-(3-Fluoro-2-methoxyphenyl)ethanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKGHXBPAPLVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460097 | |
| Record name | 1-(3-Fluoro-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295779-86-1 | |
| Record name | 1-(3-Fluoro-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Fluoro-2-methoxyphenyl)ethanone (CAS No. 295779-86-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluoro-2-methoxyphenyl)ethanone is a fluorinated aromatic ketone that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic placement of a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties and conformational preferences, making it an attractive starting material for the synthesis of more complex molecules with desired biological activities or material characteristics.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, spectroscopic characterization, safety and handling, and its emerging applications in scientific research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the prediction of the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 295779-86-1 | [1] |
| Molecular Formula | C₉H₉FO₂ | [2] |
| Molecular Weight | 168.17 g/mol | [2] |
| Boiling Point | 185°C at 760 mmHg | [2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | General knowledge |
| Solubility | No data available | |
| Storage | Room Temperature | [2] |
Synthesis and Mechanistic Insights
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.
Reaction Scheme:
Caption: General workflow for the Friedel-Crafts acylation synthesis of this compound.
Mechanism of Friedel-Crafts Acylation:
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-fluoro-2-methoxybenzene attacks the acylium ion. The methoxy group is an activating, ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-directing group. The regioselectivity of the acylation is influenced by the interplay of these electronic and steric effects.
-
Deprotonation and Catalyst Regeneration: The resulting arenium ion intermediate loses a proton to regenerate the aromaticity of the ring, and the Lewis acid catalyst is regenerated in the workup step.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 1-fluoro-2-methoxybenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While specific spectra for this compound are not available in the search results, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: The three protons on the phenyl ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both the fluorine and methoxy substituents.
-
Methoxy Protons: A singlet corresponding to the three methoxy protons will be observed, likely in the range of δ 3.8-4.0 ppm.
-
Acetyl Protons: A singlet for the three protons of the acetyl group will appear in the upfield region, typically around δ 2.5 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: The ketone carbonyl carbon will show a characteristic signal in the downfield region (δ > 190 ppm).
-
Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-160 ppm. The carbons directly attached to the fluorine and methoxy group will show characteristic shifts and C-F coupling.
-
Methoxy Carbon: The carbon of the methoxy group will resonate around δ 55-60 ppm.
-
Acetyl Carbon: The methyl carbon of the acetyl group will be observed in the upfield region (δ 20-30 ppm).
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group will be present in the range of 1680-1700 cm⁻¹.
-
C-O Stretch: Bands corresponding to the aryl-alkyl ether will be observed around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
C-F Stretch: A strong band for the C-F bond will be present in the fingerprint region, typically around 1100-1200 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.
Applications in Research and Drug Development
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[3] While specific applications of this compound are not detailed in the provided search results, its structural motif suggests its potential as a key intermediate in the synthesis of various biologically active compounds.
Aromatic ketones, such as this compound, are versatile precursors for a wide range of chemical transformations, including:
-
Synthesis of Heterocycles: They can be used to construct various heterocyclic rings, which are common scaffolds in many pharmaceuticals.
-
Chalcone Synthesis: Reaction with aldehydes can yield chalcones, which are known to exhibit a broad spectrum of biological activities.[4]
-
Reduction and Further Functionalization: The ketone functionality can be reduced to an alcohol, which can then be further modified, or it can be converted to other functional groups, providing access to a diverse array of derivatives for structure-activity relationship (SAR) studies.
The presence of the fluoro and methoxy groups provides handles for modulating the electronic and steric properties of the final molecules, which is a critical aspect of drug design.
Safety and Handling
Based on the general safety information available for similar chemical compounds, the following precautions should be taken when handling this compound:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3]
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5]
-
Skin: Wash off with soap and plenty of water.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[5]
-
-
Storage: Store in a cool, dry place away from incompatible materials.[2]
It is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. acgpubs.org [acgpubs.org]
- 3. rsc.org [rsc.org]
- 4. ACG Publications - Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution [acgpubs.org]
- 5. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 1-(3-Fluoro-2-methoxyphenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 1-(3-Fluoro-2-methoxyphenyl)ethanone, a strategically important aryl ketone intermediate in modern medicinal chemistry. The presence of both a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties that influence its synthesis, reactivity, and utility as a scaffold for drug candidates. This document details its physicochemical and spectroscopic properties, offers a comprehensive examination of its synthesis via Friedel-Crafts acylation, including mechanistic insights into regioselectivity, and discusses its potential applications in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their research and development programs.
Section 1: Strategic Importance in Medicinal Chemistry
Overview of Aryl Ketones in Medicinal Chemistry
Aryl ketones are a cornerstone of numerous pharmacologically active compounds. The ketone moiety serves as a versatile synthetic handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures. Furthermore, the carbonyl group can act as a hydrogen bond acceptor, playing a crucial role in ligand-receptor interactions.
The Role of Fluorine and Methoxy Moieties in Drug Design
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. The fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability by modulating lipophilicity.
The methoxy group (-OCH₃) is a strong hydrogen bond acceptor and a powerful electron-donating group through resonance. Its presence can improve solubility and modulate the electronic character of the aromatic ring, influencing how the molecule interacts with its biological target.
Introduction to this compound: A Key Building Block
This compound combines these valuable features. The specific 3-fluoro, 2-methoxy substitution pattern creates a unique electronic and steric environment. This compound serves as a critical precursor for more complex molecules, where the interplay between the directing effects of the fluoro and methoxy groups can be exploited to achieve specific synthetic outcomes. Its derivatives are of significant interest in the development of novel therapeutics.
Section 2: Physicochemical & Spectroscopic Profile
General Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3'-Fluoro-2'-methoxyacetophenone |
| CAS Number | 261763-33-9 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| Appearance | Expected to be a solid or oil at room temperature |
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not consistently reported; likely a low-melting solid | Isomers such as 3'-Fluoro-4'-methoxyacetophenone have melting points in the 92-94 °C range. |
| Boiling Point | >200 °C at atmospheric pressure | Estimated based on similar substituted acetophenones. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | The methoxy and ketone groups provide some polarity, while the aromatic ring ensures solubility in organic media. |
Spectroscopic Analysis (Predicted)
Note: The following spectral data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds. Experimental verification is required.
2.3.1 ¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
δ ~7.2-7.4 ppm (m, 2H, Ar-H): A multiplet corresponding to the aromatic protons at positions 4 and 5.
-
δ ~7.0-7.1 ppm (t, 1H, Ar-H): A triplet corresponding to the aromatic proton at position 6.
-
δ ~3.9 ppm (s, 3H, -OCH₃): A singlet for the methoxy group protons.
-
δ ~2.6 ppm (s, 3H, -COCH₃): A singlet for the acetyl methyl protons.
2.3.2 ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
-
δ ~198 ppm (C=O): Carbonyl carbon of the ketone.
-
δ ~155 ppm (d, J(C-F) ≈ 245 Hz, C-F): Aromatic carbon directly attached to fluorine.
-
δ ~148 ppm (C-OCH₃): Aromatic carbon attached to the methoxy group.
-
δ ~125-130 ppm (Ar-C): Remaining aromatic carbons.
-
δ ~115-120 ppm (Ar-C): Aromatic carbons influenced by the fluorine substituent.
-
δ ~56 ppm (-OCH₃): Methoxy carbon.
-
δ ~29 ppm (-COCH₃): Acetyl methyl carbon.
2.3.3 IR Spectroscopy (KBr Pellet)
-
~2950-2850 cm⁻¹: C-H stretching (aliphatic).
-
~1680 cm⁻¹: C=O stretching (aryl ketone).
-
~1600, 1480 cm⁻¹: C=C stretching (aromatic ring).
-
~1250 cm⁻¹: C-O stretching (aryl ether).
-
~1100 cm⁻¹: C-F stretching.
2.3.4 Mass Spectrometry (EI)
-
m/z 168 (M⁺): Molecular ion peak.
-
m/z 153 (M⁺ - CH₃): Loss of the methyl group from the acetyl moiety.
-
m/z 125 (M⁺ - COCH₃): Loss of the acetyl group.
Section 3: Synthesis & Mechanistic Insights
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of 2-fluoroanisole using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]
Mechanistic Considerations: Regioselectivity
The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents on the 2-fluoroanisole ring.
-
Methoxy Group (-OCH₃): A strongly activating ortho, para-director due to its ability to donate electron density via resonance.[3][4]
-
Fluoro Group (-F): A deactivating ortho, para-director. It withdraws electron density inductively but can donate via resonance.[5]
The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (the acylium ion) primarily to the positions ortho and para to it. In 2-fluoroanisole, the para position (C5) and one ortho position (C3) are available. The other ortho position (C1) is blocked. Therefore, the reaction is expected to yield a mixture of two main isomers: 1-(5-Fluoro-2-methoxyphenyl)ethanone (para-acylation) and the desired This compound (ortho-acylation). Separation of these isomers by column chromatography is a critical step.
References
An In-Depth Technical Guide to the Synthesis of 1-(3-Fluoro-2-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways to 1-(3-fluoro-2-methoxyphenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The document delves into the strategic considerations for its synthesis, focusing on overcoming the challenges of regioselectivity in electrophilic aromatic substitution. Detailed experimental protocols, mechanistic insights, and data are presented to enable the successful and efficient preparation of this target molecule.
Introduction: The Significance of a Strategically Substituted Phenyl Ethanone
This compound is a substituted aromatic ketone that serves as a crucial building block in the synthesis of a variety of biologically active compounds. The specific arrangement of the fluoro and methoxy groups on the phenyl ring imparts unique electronic and steric properties, making it a desirable synthon for medicinal chemists and process development scientists. The primary challenge in its synthesis lies in achieving the desired 1,2,3-substitution pattern with high regioselectivity. This guide will explore the nuances of directing group effects in electrophilic aromatic substitution and present a robust, multi-step pathway that circumvents the limitations of a direct acylation approach.
Strategic Analysis: Overcoming the Regioselectivity Challenge in Friedel-Crafts Acylation
A direct Friedel-Crafts acylation of 2-fluoroanisole with an acetylating agent such as acetyl chloride or acetic anhydride would, in theory, be the most straightforward approach to the target molecule.[1][2] However, a thorough analysis of the directing effects of the substituents on the aromatic ring reveals a significant regiochemical hurdle.
The methoxy group (-OCH₃) at the 2-position is a potent activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[3] Conversely, the fluorine atom at the 3-position is a deactivating group (due to its high electronegativity) but is also ortho, para-directing. In cases of competing directing effects, the stronger activating group typically governs the position of electrophilic attack. Therefore, the methoxy group would primarily direct the incoming acetyl group to the positions ortho and para to it.
This leads to the predicted formation of undesired isomers, primarily 1-(4-acetyl-2-fluoro-1-methoxyphenyl)ethanone and 1-(6-acetyl-2-fluoro-1-methoxyphenyl)ethanone, rather than the desired this compound.
To circumvent this inherent regioselectivity issue, a more strategic, multi-step synthetic sequence is required. The most logical approach involves the initial synthesis of a precursor with the correct substitution pattern, followed by the introduction of the acetyl group. Two primary retrosynthetic disconnections are considered:
-
From 3-Fluoro-2-methoxybenzoic Acid: This pathway involves the synthesis of the corresponding benzoic acid, which can then be converted to the target ketone.
-
From 3-Fluoro-2-methoxybenzaldehyde: This alternative route utilizes the corresponding benzaldehyde as a key intermediate, which is then transformed into the desired acetophenone.
This guide will focus on the more robust and well-documented pathway proceeding through the benzoic acid intermediate.
Recommended Synthetic Pathway: A Multi-Step Approach to Regiocontrolled Synthesis
The recommended pathway for the synthesis of this compound involves three key stages:
-
Synthesis of the Key Intermediate: Preparation of 3-fluoro-2-methoxybenzoic acid.
-
Activation of the Carboxylic Acid: Conversion of the benzoic acid to its corresponding acid chloride.
-
Introduction of the Acetyl Group: Reaction of the acid chloride with a suitable methylating agent.
This strategic sequence ensures the unambiguous placement of the substituents on the aromatic ring, leading to the desired product with high purity.
Visualizing the Synthetic Strategy
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 3-Fluoro-2-methoxybenzoic Acid via Ortho-Metalation
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[4] In this step, the methoxy group of 2-fluoroanisole directs the deprotonation of the adjacent C-H bond by a strong organolithium base. The resulting aryllithium species is then quenched with carbon dioxide to afford the desired carboxylic acid.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoroanisole | 126.13 | 12.6 g | 0.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |
| Dry Ice (solid CO₂) | 44.01 | ~50 g | - |
| Diethyl ether | 74.12 | 150 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
| Sodium sulfate, anhydrous | 142.04 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is flame-dried and cooled under a stream of dry nitrogen.
-
Initial Charging: The flask is charged with 2-fluoroanisole (12.6 g, 0.1 mol) and anhydrous THF (200 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.
-
Carboxylation: The reaction mixture is then poured slowly onto a slurry of crushed dry ice (~50 g) in a separate beaker with vigorous stirring.
-
Work-up: After the excess dry ice has sublimed, the reaction mixture is allowed to warm to room temperature. Water (100 mL) is added, and the aqueous layer is separated. The organic layer is extracted with 1 M sodium hydroxide solution (2 x 50 mL).
-
Acidification and Isolation: The combined aqueous layers are cooled in an ice bath and acidified to pH 2 with 1 M hydrochloric acid. The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-fluoro-2-methoxybenzoic acid.
Part 2: Synthesis of 3-Fluoro-2-methoxybenzoyl Chloride
The carboxylic acid is activated by conversion to the more reactive acid chloride. Thionyl chloride is a common and effective reagent for this transformation.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-2-methoxybenzoic acid | 170.14 | 17.0 g | 0.1 |
| Thionyl chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 0.12 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Dimethylformamide (DMF) | 73.09 | 2-3 drops | - |
Step-by-Step Protocol
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts) is charged with 3-fluoro-2-methoxybenzoic acid (17.0 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Reagent Addition: Thionyl chloride (8.7 mL, 0.12 mol) is added dropwise, followed by the addition of a catalytic amount of DMF (2-3 drops).
-
Reaction: The mixture is heated to reflux and maintained at this temperature for 2-3 hours, or until the evolution of gas ceases.
-
Isolation: The reaction mixture is cooled to room temperature, and the solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude 3-fluoro-2-methoxybenzoyl chloride is used in the next step without further purification.
Part 3: Synthesis of this compound
The final step involves the introduction of the methyl group to form the acetyl functionality. The use of a Gilman reagent (lithium dimethylcuprate) is preferred over a Grignard reagent to prevent the formation of the tertiary alcohol byproduct through a second addition.[5]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-2-methoxybenzoyl chloride | 188.58 | ~0.1 mol (crude) | - |
| Copper(I) iodide (CuI) | 190.45 | 9.5 g | 0.05 |
| Methyllithium (1.6 M in diethyl ether) | 21.96 | 62.5 mL | 0.1 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |
| Diethyl ether, anhydrous | 74.12 | 100 mL | - |
| Saturated aqueous ammonium chloride | - | 100 mL | - |
| Sodium sulfate, anhydrous | 142.04 | As needed | - |
Step-by-Step Protocol
-
Gilman Reagent Preparation: A 500 mL three-necked round-bottom flask, flame-dried and under a nitrogen atmosphere, is charged with copper(I) iodide (9.5 g, 0.05 mol) and anhydrous THF (100 mL). The suspension is cooled to -78 °C. Methyllithium (62.5 mL of a 1.6 M solution in diethyl ether, 0.1 mol) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 30 minutes to form the lithium dimethylcuprate solution.
-
Acylation: A solution of the crude 3-fluoro-2-methoxybenzoyl chloride (~0.1 mol) in anhydrous THF (100 mL) is added dropwise to the Gilman reagent at -78 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The mixture is then extracted with diethyl ether (3 x 100 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure product.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion and Future Perspectives
The synthesis of this compound presents a classic case study in the importance of strategic planning in organic synthesis. While a direct Friedel-Crafts acylation is seemingly the most atom-economical route, the predictable regioselectivity issues necessitate a more nuanced, multi-step approach. The pathway detailed in this guide, proceeding through a 3-fluoro-2-methoxybenzoic acid intermediate, offers a reliable and scalable method for obtaining the desired product with high purity.
Future research in this area may focus on the development of novel catalytic systems that could enable the direct, regioselective acylation of 2-fluoroanisole, thereby shortening the synthetic sequence. Advances in directed C-H activation and functionalization could also provide more efficient routes to this and other similarly substituted aromatic compounds.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Starting Materials for 1-(3-Fluoro-2-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluoro-2-methoxyphenyl)ethanone is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its substituted phenyl ring provides a scaffold that can be further functionalized to modulate the biological activity, selectivity, and pharmacokinetic properties of new chemical entities. This guide offers a detailed exploration of the primary synthetic routes to this valuable compound, with a focus on the commercially available starting materials and the underlying chemical principles that govern these transformations.
Primary Synthetic Pathways
The synthesis of this compound can be approached from several strategic starting points. The most common and industrially viable routes begin with readily accessible precursors such as 2-fluoroanisole or 3-fluoro-2-methoxybenzoic acid.
Route 1: Electrophilic Acylation of 2-Fluoroanisole
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones.[1][2] In this approach, the commercially available starting material, 2-fluoroanisole, undergoes electrophilic aromatic substitution with an acetylating agent in the presence of a Lewis acid catalyst.
Causality of Experimental Choices:
-
Starting Material: 2-Fluoroanisole is an excellent starting material due to its commercial availability and the directing effects of its substituents.[3][4][5][6][7] The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The combined electronics of these groups favor substitution at the positions ortho and para to the methoxy group. Steric hindrance from the methoxy group at the 2-position makes the 5-position (para to the methoxy group) the most likely site for acylation.
-
Acylating Agent: Acetyl chloride or acetic anhydride are the most common and cost-effective reagents for introducing the acetyl group.
-
Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is required to activate the acylating agent and generate the highly electrophilic acylium ion.[2] A stoichiometric amount of the catalyst is often necessary as it complexes with the product ketone.[1]
Experimental Protocol: Friedel-Crafts Acylation of 2-Fluoroanisole
-
To a stirred solution of 2-fluoroanisole (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (1.1 - 1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Slowly add acetyl chloride (1.0 - 1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Diagram of the Friedel-Crafts Acylation Pathway
Caption: Friedel-Crafts acylation of 2-fluoroanisole.
Route 2: From 3-Fluoro-2-methoxybenzoic Acid
An alternative approach utilizes the commercially available 3-fluoro-2-methoxybenzoic acid.[8][9] This route typically involves the conversion of the carboxylic acid to a more reactive species that can then be coupled with a methylating agent.
Causality of Experimental Choices:
-
Starting Material: 3-Fluoro-2-methoxybenzoic acid provides a different retrosynthetic disconnection and can be advantageous if the Friedel-Crafts acylation route proves problematic (e.g., due to side reactions or purification challenges).[8][9]
-
Activation of the Carboxylic Acid: The carboxylic acid is generally unreactive towards nucleophilic addition of organometallics. It is therefore necessary to convert it into a more electrophilic derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an ester.
-
Carbon-Carbon Bond Formation:
-
Grignard Reagents: The corresponding acid chloride can react with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the desired ketone. Careful control of the reaction temperature is crucial to avoid the double addition of the Grignard reagent to form a tertiary alcohol.
-
Organolithium Reagents: Alternatively, the carboxylic acid can be treated with two equivalents of an organolithium reagent (e.g., methyllithium). The first equivalent deprotonates the carboxylic acid, and the second adds to the carbonyl group to form a stable dilithio-gem-diolate intermediate, which upon acidic workup, yields the ketone.
-
Experimental Protocol: Via Grignard Reaction with the Acid Chloride
-
Acid Chloride Formation: Reflux a solution of 3-fluoro-2-methoxybenzoic acid (1.0 eq) in thionyl chloride (excess) with a catalytic amount of DMF for 2-4 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-fluoro-2-methoxybenzoyl chloride.
-
Grignard Reaction: To a solution of the crude acid chloride in anhydrous THF at -78 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield this compound.
Diagram of the Grignard Reaction Pathway
Caption: Synthesis from 3-fluoro-2-methoxybenzoic acid.
Route 3: Directed Ortho-Metalation of 2-Fluoroanisole
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group in 2-fluoroanisole can direct the deprotonation of the adjacent aromatic proton using a strong organolithium base.
Causality of Experimental Choices:
-
Directing Group: The methoxy group is an effective directing group for ortho-lithiation.
-
Organolithium Base: A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) is typically used.
-
Quenching Electrophile: The resulting aryllithium species is a potent nucleophile and can be quenched with a suitable acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide) or acetyl chloride, to introduce the acetyl group. The use of a Weinreb amide is often preferred as it is less prone to over-addition.
Experimental Protocol: Directed Ortho-Metalation
-
To a solution of 2-fluoroanisole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add a solution of N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Diagram of the Directed Ortho-Metalation Pathway
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Fluoroanisole 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. dempochem.com [dempochem.com]
- 5. 邻氟苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. indiamart.com [indiamart.com]
- 7. China 2-Fluoroanisole CAS 321-28-8 Manufacturer and Supplier | Starsky [starskychemical.com]
- 8. 3-fluoro-2-methoxybenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 106428-05-1|3-Fluoro-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
The Definitive Spectroscopic Guide to 1-(3-Fluoro-2-methoxyphenyl)ethanone: Structure Elucidation and Data Interpretation
This technical guide provides a comprehensive analysis of the spectroscopic data for the aromatic ketone, 1-(3-Fluoro-2-methoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the causal relationships between the molecular structure and its spectral characteristics, providing a framework for structural verification and characterization of related compounds.
Introduction
This compound, a substituted acetophenone, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its specific substitution pattern—a fluorine atom at the 3-position and a methoxy group at the 2-position of the phenyl ring—gives rise to a unique electronic and steric environment, influencing its reactivity and spectroscopic properties. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This guide provides a detailed walkthrough of the expected and observed spectroscopic features of this compound.
Molecular Structure and Key Features
The structural characteristics of this compound are foundational to interpreting its spectroscopic data. The molecule consists of an acetyl group (-COCH₃) attached to a phenyl ring, which is substituted with a fluorine atom and a methoxy group (-OCH₃). The relative positions of these substituents create a distinct pattern of electron distribution and magnetic environments for the constituent atoms.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetyl protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative due to the influence of the fluorine and methoxy substituents.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| -COCH₃ | 2.6 | s | 3H | - |
| -OCH₃ | 3.9 | s | 3H | - |
| Ar-H | 7.0 - 7.5 | m | 3H | Various H-H and H-F couplings |
Interpretation:
-
Acetyl Protons (-COCH₃): A singlet appearing around 2.6 ppm, integrating to three protons, is characteristic of the methyl group of the acetyl moiety. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.
-
Methoxy Protons (-OCH₃): A singlet at approximately 3.9 ppm, integrating to three protons, corresponds to the methyl group of the methoxy substituent.
-
Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the region of 7.0-7.5 ppm. The fluorine atom will cause through-bond coupling with adjacent protons, leading to additional splitting of these signals. The exact splitting pattern will depend on the specific coupling constants (J-couplings) between the protons and the fluorine atom, as well as between the protons themselves.
Experimental Protocol for ¹H NMR: [1]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will lead to C-F coupling, which is observable as splitting of the carbon signals.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COCH₃ | 30 - 35 |
| -OCH₃ | 55 - 65 |
| Aromatic C | 110 - 160 |
| C=O | 195 - 205 |
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to be the most downfield signal, appearing in the range of 195-205 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the region of 110-160 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant, and other aromatic carbons will exhibit smaller two- and three-bond C-F couplings. The carbon attached to the methoxy group will also have a characteristic chemical shift.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear around 55-65 ppm.
-
Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group will be the most upfield signal, typically between 30 and 35 ppm.
Experimental Protocol for ¹³C NMR:
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1680 | C=O (Aryl ketone) stretching |
| ~1600, ~1480 | C=C (Aromatic ring) stretching |
| ~1250 | C-O (Aryl ether) stretching |
| ~1100 | C-F stretching |
| 2850-3000 | C-H (aliphatic) stretching |
| 3000-3100 | C-H (aromatic) stretching |
Interpretation:
-
Carbonyl Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is the most prominent feature and is indicative of the C=O stretching vibration of the aryl ketone.
-
Aromatic C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-O and C-F Stretches: The C-O stretching of the methoxy group and the C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.
Experimental Protocol for IR Spectroscopy: [2]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Fragment |
| 168 | [M]⁺ (Molecular ion) |
| 153 | [M - CH₃]⁺ |
| 125 | [M - COCH₃]⁺ |
| 95 | [C₆H₄F]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) of 168, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting carbocations. Common fragmentation pathways include the loss of a methyl group ([M - CH₃]⁺, m/z 153) and the loss of the acetyl group ([M - COCH₃]⁺, m/z 125).
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating system for the structural elucidation and characterization of this compound. The predicted spectroscopic data, supported by the interpretation of key structural features and fragmentation patterns, offers a reliable reference for researchers. By understanding the interplay between the molecular structure and its spectral output, scientists can confidently identify this compound and utilize it in their synthetic endeavors.
References
An In-depth Technical Guide to the Solubility and Stability of 1-(3-Fluoro-2-methoxyphenyl)ethanone for Researchers and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of a Novel Ketone
In the realm of pharmaceutical development and chemical research, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful formulation, analytical method development, and ultimately, therapeutic efficacy are built. This guide is dedicated to providing an in-depth technical exploration of 1-(3-Fluoro-2-methoxyphenyl)ethanone, a substituted aromatic ketone of growing interest. While empirical data for this specific molecule remains nascent in publicly accessible literature, this document will serve as a comprehensive predictive guide. By leveraging established principles of organic chemistry, data from structurally analogous compounds, and regulatory guidance on stability testing, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently assess the solubility and stability of this compound. Our approach is rooted in scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, ensuring a trustworthy and authoritative resource.
Physicochemical Profile and Predicted Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The structure of this compound, featuring a benzene ring substituted with a fluorine atom, a methoxy group, and an ethanone moiety, suggests a molecule with moderate polarity.
Aromatic ketones, as a class, tend to exhibit low aqueous solubility due to the hydrophobic nature of the benzene ring.[1][2] However, the presence of the methoxy and carbonyl groups introduces polar character, allowing for potential hydrogen bonding with protic solvents.[3][4] Conversely, the fluorine atom, while electronegative, contributes to an increase in lipophilicity. The interplay of these functional groups will dictate the solubility profile.
It is anticipated that this compound will be sparingly soluble in water and more soluble in organic solvents.[5][6] The solubility in polar organic solvents like ethanol and isopropanol is expected to be moderate to high, while solubility in non-polar solvents such as n-hexane will likely be lower but still significant.[7]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate Buffered Saline (PBS) | Low to Sparingly Soluble | The hydrophobic aromatic ring is the dominant feature, limiting interaction with water molecules. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderately to Highly Soluble | The carbonyl and methoxy groups can act as hydrogen bond acceptors, facilitating dissolution. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong dipole-dipole interactions between the solvent and the polar functional groups of the ketone are expected. |
| Non-Polar | n-Hexane, Toluene, Diethyl Ether | Sparingly to Moderately Soluble | Van der Waals forces between the aromatic ring and the non-polar solvent will drive solubility. |
Experimental Protocol for Determining Kinetic Solubility
Kinetic solubility is a high-throughput assessment of how readily a compound, initially dissolved in an organic solvent like DMSO, dissolves in an aqueous buffer.[8][9] This is a crucial parameter in early-stage drug discovery.[10]
Principle
A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored over time, typically by nephelometry (light scattering) or UV spectrophotometry after filtration.[11][12]
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve the compound in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution.
-
-
Assay Plate Preparation:
-
Using a liquid handling system or calibrated pipettes, add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well microtiter plate.
-
Prepare a serial dilution of the stock solution in DMSO to create a concentration gradient.
-
-
Addition of Aqueous Buffer:
-
Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well containing the DMSO solution. This results in a final DMSO concentration of 2%.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (or a specified temperature, e.g., 37°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[12]
-
-
Detection and Quantification:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to a blank indicates precipitation.
-
UV Spectrophotometry:
-
Filter the contents of each well through a filter plate to remove any precipitate.
-
Measure the UV absorbance of the filtrate in a UV-compatible plate at the wavelength of maximum absorbance (λmax) for this compound.
-
Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in the same buffer system.
-
-
Diagram of Kinetic Solubility Workflow
Caption: Workflow for determining the kinetic solubility of this compound.
Stability Profile and Forced Degradation Studies
Understanding the chemical stability of a molecule is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions.[13][] Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[17][18]
The structure of this compound contains several functional groups that could be susceptible to degradation:
-
Ether Linkage: The methoxy group's ether linkage could be susceptible to acidic hydrolysis.
-
Aromatic Ring: The electron-rich aromatic ring may be prone to oxidation. The fluorine substituent is generally stable but can influence the reactivity of the ring.[19]
-
Carbonyl Group: The ketone functionality is generally stable but can participate in photochemical reactions.
Table 2: Predicted Stability of this compound under Stress Conditions
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | Potentially Labile | Cleavage of the methoxy ether to form the corresponding phenol. |
| Alkaline Hydrolysis | Likely Stable | Aromatic ethers are generally resistant to base-catalyzed hydrolysis. |
| Oxidation | Potentially Labile | Oxidation of the aromatic ring or the methyl group of the ethanone moiety. |
| Photolysis | Potentially Labile | Ketones can undergo photochemical reactions such as Norrish Type I or Type II cleavage. |
| Thermal | Likely Stable | The molecule is not expected to be particularly thermolabile under typical storage conditions. |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies should aim for 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without being so extensive as to lead to secondary degradation.[16][20]
Principle
The compound is subjected to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) for a defined period. The resulting solutions are then analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.[21][22][23]
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and heat at 60-80°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Photolytic Degradation: Expose the stock solution (in a photostable container) to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[18][24] A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60-80°C) for a specified time.
-
-
Sample Neutralization and Dilution:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Use a photodiode array (PDA) or UV detector to monitor the elution of the parent compound and any degradation products.
-
Diagram of Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies on this compound.
Conclusion and Future Perspectives
This technical guide provides a predictive framework for understanding the solubility and stability of this compound, grounded in established chemical principles and regulatory expectations. The provided experimental protocols offer a robust starting point for researchers to generate empirical data for this compound. As with any predictive analysis, it is imperative that these methodologies are employed to generate concrete experimental results. The data obtained from these studies will be invaluable for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the development of safe and effective products containing this compound. Future work should focus on the isolation and structural elucidation of any significant degradation products to fully map the stability profile of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Aromatic ketone [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ketones: Structure, Properties and Chemical test. [allen.in]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. quora.com [quora.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. database.ich.org [database.ich.org]
- 15. API Stress Testing Studies - Protheragen [protheragen.ai]
- 16. resolvemass.ca [resolvemass.ca]
- 17. rsc.org [rsc.org]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. acgpubs.org [acgpubs.org]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. ijsdr.org [ijsdr.org]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1-(3-Fluoro-2-methoxyphenyl)ethanone
Introduction: Navigating the Chemistry of a Fluorinated Intermediate
1-(3-Fluoro-2-methoxyphenyl)ethanone is an aromatic ketone, a class of compounds frequently utilized as building blocks in organic synthesis. The presence of both a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties and reactivity, making it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds.[1] The introduction of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1]
However, these same structural features necessitate a rigorous and informed approach to safety and handling. Fluorinated organic compounds can present unique hazards, and a thorough understanding of the potential risks is paramount for researchers, scientists, and drug development professionals.[2] This guide provides a comprehensive framework for the safe management of this compound in a laboratory setting. It is structured not as a rigid protocol, but as a dynamic risk assessment guide, empowering the user to make informed safety decisions based on the principles of chemical causality. As specific toxicological and physical data for this exact compound (CAS 295779-86-1) are limited, this guide synthesizes data from structurally similar compounds and established best practices for handling fluorinated aromatic ketones to ensure a conservative and protective approach.
Section 1: Hazard Identification and Risk Assessment
A comprehensive understanding of a substance's intrinsic hazards is the foundation of laboratory safety. While a complete, peer-reviewed toxicological profile for this compound is not publicly available, data from Safety Data Sheets (SDS) for its structural isomers and related halogenated methoxyacetophenones allow for a robust hazard assessment by analogy.[3][4][5]
GHS Classification (Anticipated)
Based on available data for analogous compounds, this compound should be handled as a hazardous substance.[3] The anticipated GHS classification is summarized in the table below.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (!) |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 (!) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (!) |
| Acute Toxicity, Oral (Assumed Potential) | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (!) |
Causality: The ketone functional group and the aromatic ring can lead to irritant effects upon contact with biological tissues. Halogenation can sometimes enhance irritancy or toxic potential. The anticipated respiratory irritation is consistent with the behavior of many volatile or fine particulate organic solids.[6]
Toxicological Profile (Inferred)
-
Acute Effects : The primary anticipated acute hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[3][5] Symptoms may include redness, a burning sensation, itching, coughing, and wheezing.[6] Ingestion may be harmful, with potential effects including nausea and dizziness.[4][6]
-
Chronic Effects : Data on long-term exposure is not available for this specific compound. As a matter of prudent practice, exposure should be minimized, as the chronic effects have not been investigated.[5] There is no data to suggest carcinogenicity or reproductive toxicity for this compound or its close analogs.[5]
Physicochemical Properties
Specific physical data for CAS 295779-86-1 is limited. The following table provides essential identification information.
| Property | Value | Source |
| Chemical Name | This compound | BIOFOUNT[7] |
| CAS Number | 295779-86-1 | BIOFOUNT[7] |
| Molecular Formula | C₉H₉FO₂ | BIOFOUNT[7] |
| Molecular Weight | 168.17 g/mol | BLDpharm[8] |
| Appearance | Likely a solid at room temperature. | Analogy[3] |
| Storage | Sealed in dry, room temperature. Short-term (1-2 weeks) at -4°C, longer-term (1-2 years) at -20°C is also suggested. | BIOFOUNT[7] |
Note: The parent compound, Acetophenone (CAS 98-86-2), has a boiling point of 202°C and a flash point of 105°C.[9] Halogenation and methoxylation will alter these values, but it should be considered a combustible material.
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective safety management relies on a multi-layered approach to minimize exposure. The hierarchy of controls prioritizes systemic changes over reliance on individual behavior.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.
Engineering Controls
These are the primary methods for controlling hazards at the source.
-
Chemical Fume Hood : All weighing and handling of the solid, as well as any reactions involving this compound, must be conducted in a properly functioning chemical fume hood to control potential inhalation of dust or vapors.[10]
-
Ventilation : Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the work area.[10]
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas : Clearly define a designated area within the lab for handling this compound. Label the area with appropriate hazard warnings.[10]
-
Standard Operating Procedures (SOPs) : Develop and follow written SOPs for all experimental work involving this substance. The SOP should cover handling, storage, waste disposal, and emergency procedures.[2]
-
Training : All personnel must receive training on the specific hazards and handling procedures for this compound and for fluorinated aromatics in general before commencing work.[2][11]
-
Work Practices : Avoid working alone when handling significant quantities.[2] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[12]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection : Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[2]
-
Skin Protection :
-
Gloves : Wear chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but they should be changed immediately upon contamination. Consult the glove manufacturer's compatibility chart for extended use. Double-gloving is recommended when handling larger quantities.[2]
-
Lab Coat : A flame-resistant lab coat must be worn and kept buttoned.[2]
-
-
Respiratory Protection : A respirator is generally not required if work is conducted within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates must be used.[3] This requires enrollment in a respiratory protection program with formal training and fit-testing.
Section 3: Standard Operating Protocols
Adherence to validated protocols is crucial for ensuring safety and experimental reproducibility.
Handling and Use Protocol
-
Preparation : Before starting, ensure the chemical fume hood is operational. Clear the workspace of unnecessary items. Assemble all necessary equipment and reagents. Ensure an appropriate chemical spill kit is readily available.
-
Weighing : Conduct all weighing operations on a disposable weighing paper or in a tared container within the fume hood to contain any dust.
-
Transfer : When transferring the solid, use a spatula. Avoid creating dust. If dissolving, add the solid to the solvent slowly.
-
Reaction Setup : All reactions should be performed in a fume hood. Ensure reaction vessels are properly clamped and secure.
-
Post-Handling : After use, securely close the container. Decontaminate the spatula and work surface. Dispose of all contaminated disposable materials (gloves, weighing paper) as hazardous waste. Wash hands thoroughly.
Storage Protocol
-
Conditions : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] For long-term stability, storage at -20°C is recommended.[7]
-
Location : Store away from direct sunlight and sources of ignition.[5]
-
Incompatibilities : Keep segregated from strong oxidizing agents and strong bases.[5]
Section 4: Emergency Response Procedures
Pre-planning is critical for responding safely to unexpected events.
Caption: A logical workflow for responding to spills or personnel exposure incidents.
Spill Response
-
Minor Spill : For a small, contained spill inside a fume hood.
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double gloves, goggles, face shield, lab coat).
-
Contain the spill using a chemical absorbent material (e.g., vermiculite, sand).[13]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[14]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Report the incident to your supervisor.[13]
-
-
Major Spill : For a large spill or any spill outside of a fume hood.
-
Evacuate the area immediately.[15]
-
Alert others and activate the fire alarm if the material is flammable or poses a significant inhalation hazard.[16]
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's emergency services and provide the location, chemical name, and estimated quantity.[17]
-
Personnel Exposure
-
Skin Contact : Immediately remove any contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]
Section 5: Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle, essential for environmental protection and regulatory compliance.
-
Waste Segregation : All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Disposal Method : As a halogenated organic compound, this waste must not be disposed of down the drain or in regular trash.[18] It must be disposed of through an approved hazardous waste program. The primary recommended disposal methods are:
-
Incineration : High-temperature incineration in a licensed facility is an effective method for destroying fluorinated organic compounds.[19][20]
-
Hazardous Waste Landfill : Disposal in a designated hazardous waste landfill is an alternative, though this provides containment rather than destruction.[20]
-
-
Institutional Guidelines : Always follow your institution's specific environmental health and safety guidelines for chemical waste disposal.[11]
Conclusion
This compound is a valuable synthetic intermediate whose safe use is predicated on a proactive and informed approach to risk management. By understanding its anticipated hazards, implementing a robust hierarchy of controls, adhering to established protocols, and preparing for emergencies, researchers can handle this compound with a high degree of safety. The principles outlined in this guide—grounded in data from analogous compounds and general best practices for fluorinated chemicals—provide a comprehensive framework for protecting personnel and the environment.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. bio-fount.com [bio-fount.com]
- 8. 295779-86-1|this compound|BLD Pharm [bldpharm.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 11. What are the regulatory requirements for fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Spills, Leaks & Odors: Emergency Situations: Emergency Management & Continuity: Protect IU: Indiana University [protect.iu.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. Hazardous substances: Emergency response – University of Auckland [auckland.ac.nz]
- 18. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 19. epa.gov [epa.gov]
- 20. mcfenvironmental.com [mcfenvironmental.com]
A Comprehensive Technical Guide to 1-(3-Fluoro-2-methoxyphenyl)ethanone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Fluoro-2-methoxyphenyl)ethanone, a substituted acetophenone, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts specific electronic and steric properties that make it a versatile intermediate. This in-depth technical guide provides a comprehensive review of the synthesis, characterization, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.
Introduction
Fluorinated organic molecules play a crucial role in modern medicinal chemistry, often enhancing the metabolic stability, binding affinity, and bioavailability of drug candidates. The strategic incorporation of fluorine can significantly modulate the physicochemical properties of a molecule. This compound (CAS No. 295779-86-1) is a prime example of a fluorinated building block with considerable potential in the synthesis of complex molecular architectures. This guide will delve into the key aspects of this compound, providing a foundation for its effective utilization in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 295779-86-1 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | (Predicted) Approx. 220-240 °C |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |
Synthesis of this compound
The synthesis of this compound can be approached through several established synthetic methodologies. The two most prominent and industrially scalable routes are Friedel-Crafts acylation and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Friedel-Crafts Acylation of 2-Fluoroanisole
Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones[1][2][3]. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, the logical precursor is 2-fluoroanisole.
Causality Behind Experimental Choices:
-
Starting Material: 2-Fluoroanisole is the logical starting material as it possesses the required fluoro and methoxy substituents at the correct relative positions.
-
Acylating Agent: Acetyl chloride or acetic anhydride are common and cost-effective sources of the acetyl group.
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a strong and commonly used Lewis acid for Friedel-Crafts reactions. However, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes offering milder reaction conditions[4]. The choice of catalyst can influence the regioselectivity and yield of the reaction.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to dissolve the reactants and facilitate the reaction without interfering with the Lewis acid catalyst.
-
Temperature: The reaction is often carried out at low temperatures (0 °C to room temperature) to control the exothermicity and minimize side reactions.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Acylating Agent: The flask is cooled to 0 °C in an ice bath. Acetyl chloride (1.0 to 1.2 equivalents) is added dropwise to the stirred suspension.
-
Addition of Substrate: 2-Fluoroanisole (1.0 equivalent) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Diagram of Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Grignard Reaction with a Nitrile Precursor
An alternative and powerful method for ketone synthesis is the reaction of a Grignard reagent with a nitrile[5]. This approach offers a different retrosynthetic disconnection and can be advantageous if the corresponding nitrile is readily available. In this case, the synthesis would involve the reaction of methylmagnesium bromide with 3-fluoro-2-methoxybenzonitrile.
Causality Behind Experimental Choices:
-
Starting Material: 3-Fluoro-2-methoxybenzonitrile serves as the electrophilic partner.
-
Grignard Reagent: Methylmagnesium bromide (CH₃MgBr) is a commercially available and commonly used Grignard reagent that provides the methyl group for the ketone.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential for the formation and stability of the Grignard reagent. These solvents solvate the magnesium ion, preventing aggregation and maintaining reactivity.
-
Reaction Conditions: The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water[6].
-
Work-up: Acidic work-up is crucial to hydrolyze the intermediate imine salt to the desired ketone.
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation (if not commercially available): In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A small amount of methyl bromide is added to initiate the reaction, which is often evidenced by bubbling and a slight warming of the flask. The remaining methyl bromide, dissolved in diethyl ether, is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Nitrile: The solution of 3-fluoro-2-methoxybenzonitrile in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Hydrolysis: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This hydrolyzes the intermediate magnesium salt of the imine.
-
Extraction and Purification: The product is extracted into diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.
Diagram of Grignard Reaction Workflow
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Spectroscopic Characterization
Thorough characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed. While specific spectra for this exact compound are not widely published, data from closely related analogs can be used for predictive analysis[1][7][8][9].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the acetyl methyl group. The aromatic region will display complex splitting patterns due to the fluorine and methoxy substituents. The methoxy protons will appear as a singlet around 3.9 ppm, and the acetyl methyl protons will be a singlet around 2.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all nine carbon atoms. The carbonyl carbon will be the most downfield signal, typically in the range of 195-200 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).
Table 2: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.6 | m | 3H |
| -OCH₃ | ~3.9 | s | 3H |
| -COCH₃ | ~2.6 | s | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C=O | ~197 | ||
| C-F | ~158 (d, ¹JCF ≈ 250 Hz) | ||
| Aromatic-C | 110 - 160 | ||
| -OCH₃ | ~56 | ||
| -COCH₃ | ~26 |
Note: These are predicted values based on related structures and may vary slightly in experimental data.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. Other characteristic absorptions will include C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.17 g/mol ). The fragmentation pattern will likely involve the loss of the acetyl group (M-43) and other characteristic fragments.
Applications in Pharmaceutical Synthesis
Substituted acetophenones are pivotal intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs)[3][10][11]. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural similarity to other key intermediates suggests its potential in the synthesis of antipsychotic and other CNS-active drugs.
For instance, the isomeric compound, 1-(3-Fluoro-4-methoxyphenyl)ethanone, is a known key intermediate in the synthesis of Iloperidone , an atypical antipsychotic used in the treatment of schizophrenia[2][5][12]. The synthesis of Iloperidone involves the reaction of this intermediate with other building blocks to construct the final complex molecule. Given the structural similarities, it is plausible that this compound could be utilized in the synthesis of novel analogs of Iloperidone or other psychoactive compounds, where the altered substitution pattern could lead to modified pharmacological profiles.
Diagram of Potential Application in Drug Synthesis
Caption: Potential role of this compound as a key intermediate in the synthesis of novel pharmaceutical compounds.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Fire Hazards: The compound is likely combustible. Keep away from open flames and sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.
-
Health Hazards: May cause skin, eye, and respiratory irritation. Avoid contact with skin and eyes. In case of contact, flush with plenty of water. If inhaled, move to fresh air.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Understanding its synthesis, characterization, and safe handling is crucial for its effective application in research and development. While detailed published data on this specific compound is somewhat limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. Further research into the applications of this compound is likely to uncover new and valuable synthetic pathways to important bioactive molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apicule.com [apicule.com]
- 3. aksci.com [aksci.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Iloperidone CAS NO:133454-47-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2011154860A1 - An improved process for preparing iloperidone - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Fluoro-2-methoxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel compound 1-(3-Fluoro-2-methoxyphenyl)ethanone. As a substituted acetophenone, this molecule holds potential as a key intermediate in the development of new pharmaceutical agents and functional materials. The strategic placement of the fluoro and methoxy groups on the phenyl ring is anticipated to modulate the electronic and steric properties, thereby influencing its reactivity and biological activity. This document details a proposed synthetic route via Friedel-Crafts acylation of 2-fluoroanisole, offering a thorough analysis of the regiochemical outcome based on the directing effects of the substituents. Furthermore, a complete experimental protocol is provided, along with predicted analytical data for the confirmation of the target structure. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Significance of Fluorinated Aromatic Ketones
Aromatic ketones are a cornerstone of organic synthesis, serving as pivotal precursors for a vast array of more complex molecules. Their carbonyl functionality is a versatile handle for various chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The incorporation of fluorine atoms into organic molecules has become a prevalent strategy in drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets[1]. The synergistic combination of a ketone functional group with a fluorine-substituted aromatic ring, as seen in this compound, presents a compelling scaffold for the exploration of new chemical entities with potential therapeutic applications.
The subject of this guide, this compound, is a structurally intriguing molecule where the interplay of the electron-donating methoxy group and the electron-withdrawing, yet ortho, para-directing, fluorine atom dictates its chemical behavior. This document aims to provide a robust scientific framework for the synthesis and validation of this compound, thereby enabling its further investigation in various research and development endeavors.
Proposed Synthetic Pathway: Friedel-Crafts Acylation of 2-Fluoroanisole
The most logical and efficient approach to the synthesis of this compound is the Friedel-Crafts acylation of commercially available 2-fluoroanisole. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)[2].
Mechanistic Rationale and Regioselectivity
The regiochemical outcome of the Friedel-Crafts acylation of 2-fluoroanisole is governed by the directing effects of the existing methoxy (-OCH₃) and fluoro (-F) substituents.
-
The Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and a strong ortho, para-director. This is due to its ability to donate a lone pair of electrons from the oxygen atom into the aromatic π-system through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions[3][4][5].
-
The Fluorine Atom (-F): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho, para-director because of the resonance donation of one of its lone pairs, which can stabilize the adjacent carbocation in the arenium ion intermediate[6][7][8].
In a disubstituted benzene ring like 2-fluoroanisole, the directing effects of both substituents must be considered. The methoxy group is a significantly stronger activating and directing group than the fluorine atom[9]. Therefore, the position of acylation will be primarily determined by the methoxy group, favoring substitution at the positions ortho and para to it.
The para position to the methoxy group is occupied by the fluorine atom. The two ortho positions are C3 and C5 (relative to the fluorine at C2 and methoxy at C1). Of these, the C3 position is sterically less hindered and electronically activated by the methoxy group. The C5 position is also activated, but to a lesser extent due to the greater distance from the methoxy group. Therefore, the major product of the Friedel-Crafts acylation of 2-fluoroanisole is predicted to be this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed to ensure the successful synthesis and purification of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 2-Fluoroanisole | 321-28-8 | 126.13 | >98% |
| Acetyl Chloride | 75-36-5 | 78.50 | >99% |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | >99% |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | >99.8% |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | 37% |
| Sodium Bicarbonate | 144-55-6 | 84.01 | >99% |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | >99% |
| Ethyl Acetate | 141-78-6 | 88.11 | HPLC Grade |
| Hexane | 110-54-3 | 86.18 | HPLC Grade |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel over 15 minutes.
-
Substrate Addition: In a separate flask, dissolve 2-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Neutralization: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted data for the synthesized this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
| Property | Predicted Value |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 197-199 (C=O), 155-157 (d, J=245-255 Hz, C-F), 145-147 (Ar-C), 125-127 (Ar-C), 120-122 (d, J=10-20 Hz, Ar-C), 115-117 (Ar-C), 60-62 (-OCH₃), 28-30 (-COCH₃) |
| IR (KBr, cm⁻¹) | 3050-3100 (Ar C-H), 2950-3000 (Alkyl C-H), 1680-1695 (Ar C=O stretch), 1580-1600 (Ar C=C stretch), 1250-1280 (Ar-O stretch), 1000-1100 (C-F stretch)[10][11][12][13] |
| Mass Spectrometry (EI) | m/z (%): 168 (M⁺), 153 (M⁺ - CH₃), 125 (M⁺ - COCH₃) |
Potential Applications and Future Directions
The structural motif of this compound makes it a valuable building block for the synthesis of a variety of target molecules in medicinal chemistry. The ketone functionality can be elaborated to introduce diverse pharmacophores, while the fluorinated methoxyphenyl ring can enhance pharmacokinetic properties. Potential research directions include:
-
Synthesis of Chalcone Derivatives: The ketone can serve as a starting material for the Claisen-Schmidt condensation to produce novel fluorinated chalcones, a class of compounds known for their wide range of biological activities[14][15].
-
Development of Heterocyclic Compounds: The compound can be used in the synthesis of various heterocyclic systems, such as pyrimidines, benzodiazepines, and quinolines, which are prevalent in many approved drugs.
-
Probing Structure-Activity Relationships (SAR): The title compound can be used as a key intermediate in SAR studies to understand the impact of the specific substitution pattern on the biological activity of a lead compound.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging the principles of Friedel-Crafts acylation and understanding the directing effects of substituents, a reliable synthetic protocol has been proposed. The predicted analytical data provides a benchmark for the successful identification and purity assessment of the target compound. The availability of this guide is intended to facilitate further research into the applications of this novel fluorinated aromatic ketone in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. Video: ortho–para-Directing Activators: –CH3, –OH, –⁠NH2, –OCH3 [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. [PDF] Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution | Semantic Scholar [semanticscholar.org]
- 15. acgpubs.org [acgpubs.org]
A Technical Guide to Investigating the Biological Potential of 1-(3-Fluoro-2-methoxyphenyl)ethanone
Abstract
This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of the novel chemical entity, 1-(3-Fluoro-2-methoxyphenyl)ethanone. While direct biological data for this specific molecule is not extensively documented in public literature, its structural features—a substituted acetophenone scaffold—suggest a high probability of interaction with biological systems. Acetophenone derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2][3] The presence of a fluorine atom and a methoxy group, strategically positioned on the phenyl ring, is a common motif in medicinal chemistry used to modulate pharmacokinetic and pharmacodynamic properties.[4][5] This guide eschews a generic template, instead presenting a logically structured, hypothesis-driven approach. We will first deduce plausible biological activities based on structure-activity relationships (SAR) of analogous compounds and then provide detailed, self-validating experimental protocols to systematically test these hypotheses. The focus is on providing not just the "how" but the "why," grounding every methodological choice in established scientific principles to ensure the generation of robust and interpretable data.
Introduction: The Scientific Premise
This compound is an aromatic ketone distinguished by its acetophenone core. The core itself is a versatile precursor for synthesizing compounds with significant bioactivity, such as chalcones.[6][7] The true potential, however, lies in its specific substitution pattern:
-
Fluorine Substituent: The introduction of fluorine is a cornerstone of modern drug design. Its high electronegativity and small size can profoundly alter a molecule's pKa, dipole moment, and binding affinity to protein targets. Crucially, it often enhances metabolic stability by blocking sites of oxidative metabolism, thereby improving the compound's pharmacokinetic profile.[8]
-
Methoxy Substituent: The methoxy group is an electron-donating group that can influence the electronic distribution of the aromatic ring and participate in hydrogen bonding, which is critical for molecular recognition at a biological target's active site.
The unique ortho and meta positioning of these groups relative to the acetyl functional group creates a distinct electronic and steric profile. This profile warrants a systematic investigation into its potential as a cytotoxic agent, an enzyme inhibitor, or an antimicrobial compound—activities frequently associated with this chemical class.[1][3] This guide outlines a tiered screening cascade, beginning with broad phenotypic assays and progressing to more specific, mechanism-of-action studies.
Tier 1 Investigation: Assessment of General Cytotoxicity
The logical first step in characterizing a novel compound is to assess its effect on cell viability. A potent cytotoxic effect against cancer cell lines is a primary indicator of potential anticancer activity.[9][10] We will utilize two robust, colorimetric assays that measure different cellular parameters, providing a cross-validated assessment of cytotoxicity.
General Workflow for In Vitro Cytotoxicity Screening
The process follows a standardized workflow designed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[11] The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.[9]
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Metabolic Viability
This assay quantifies cell viability based on the metabolic activity of mitochondria.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[12][13]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Sulforhodamine B (SRB) Assay for Total Protein
As a complementary method, the SRB assay estimates cell number by staining total cellular protein, making it independent of metabolic activity.[9]
Methodology:
-
Seeding & Treatment: Follow steps 1-4 from the MTT protocol.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[9]
-
Washing: Wash the plates five times with deionized water and allow them to air-dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]
-
Data Analysis: Calculate percentage viability and determine the IC₅₀ value as described in the MTT protocol.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to clearly present the compound's potency. A positive control, such as Doxorubicin, should be included for comparison.
| Cell Line | Compound | IC₅₀ (µM) [48h] |
| MCF-7 (Breast) | This compound | TBD |
| HeLa (Cervical) | This compound | TBD |
| HEK293 (Normal) | This compound | TBD |
| MCF-7 (Breast) | Doxorubicin (Positive Control) | ~1 µM |
TBD: To Be Determined. The selectivity index can be calculated by comparing the IC₅₀ in a normal cell line (e.g., HEK293) to that in cancer cell lines.[13]
Tier 2 Investigation: Target-Based Enzyme Inhibition
Should the compound exhibit low cytotoxicity, or if a more targeted approach is desired, screening for enzyme inhibition is a logical next step.[14] Given that substituted acetophenones have shown activity against enzymes like α-glucosidase, and that kinase inhibition is a major focus of cancer drug discovery, a generalized in vitro enzyme assay provides a powerful platform for screening.[3][15]
General Workflow for In Vitro Enzyme Inhibition Assay
This workflow is adaptable for various enzyme classes (e.g., kinases, proteases, phosphatases) and relies on detecting a change in signal (luminescence, fluorescence, absorbance) corresponding to enzyme activity.
Caption: Workflow for a target-based in vitro enzyme inhibition assay.
Protocol 3: Kinase Inhibition Assay (Example using ADP-Glo™)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the reaction. Lower ADP levels in the presence of the test compound indicate inhibition.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Prepare solutions of the target kinase and its specific substrate/ATP mixture.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the test compound dilutions. Add 2 µL of the enzyme solution and mix.
-
Reaction Initiation: Add 3 µL of the substrate/ATP solution to initiate the reaction. Include "no enzyme" and "vehicle control" wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.[16]
Tier 3 Investigation: Elucidating the Mechanism of Action (MOA)
If Tier 1 screening reveals significant cytotoxicity, it is imperative to investigate the underlying mechanism. Many cytotoxic compounds induce cell death via apoptosis, a form of programmed cell death.[7]
Apoptosis Signaling Cascade
Cytotoxic agents can trigger apoptosis through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases that dismantle the cell. A key early event is the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
Caption: Simplified overview of key events in apoptosis induction.
Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Annexin V: Binds to phosphatidylserine on the outer membrane of early apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membranes.
Methodology:
-
Cell Treatment: Seed cells (e.g., HeLa) in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Viable cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
Conclusion and Future Directions
This guide provides a validated, multi-tiered strategy to systematically profile the biological activity of this compound. The data generated from these initial assays will be crucial for decision-making.
-
If potent cytotoxicity is observed (Tier 1) and apoptosis is confirmed (Tier 3): The compound becomes a promising lead for anticancer drug development. Subsequent steps would involve identifying the specific molecular target(s) through techniques like thermal proteome profiling or affinity chromatography, and initiating a medicinal chemistry program to explore structure-activity relationships (SAR).[1]
-
If specific enzyme inhibition is found (Tier 2) with corresponding cellular activity: This indicates a potential on-target mechanism. Further studies would focus on determining the mode of inhibition (e.g., competitive, noncompetitive) and assessing selectivity against a panel of related enzymes.[17]
-
If no significant activity is observed: The compound may be deprioritized or serve as a negative control in future studies with structural analogs.
By following this logical and experimentally robust framework, researchers can efficiently and effectively uncover the therapeutic potential hidden within the unique chemical architecture of this compound.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 16. resources.biomol.com [resources.biomol.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
1-(3-Fluoro-2-methoxyphenyl)ethanone as a research chemical
An In-depth Technical Guide to 1-(3-Fluoro-2-methoxyphenyl)ethanone
Foreword
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine and methoxy functionalities into aromatic scaffolds is a cornerstone of designing molecules with tailored electronic and pharmacological properties. This compound emerges as a pivotal building block in this context. Its unique substitution pattern—an activating methoxy group ortho to a deactivating but sterically small fluorine atom—presents a fascinating case study in reactivity and synthetic potential. This guide is crafted for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of its synthesis, characterization, and utility. We will explore not just how to use this chemical, but why specific experimental choices are made, grounding our discussion in authoritative literature and field-proven insights.
Physicochemical Profile and Structural Data
A molecule's physical properties are the foundation of its practical application, dictating everything from solvent choice to purification strategy. This compound is typically a solid at room temperature, a characteristic that simplifies handling and weighing compared to liquid analogues.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 124233-31-2 | [1] |
| Molecular Formula | C₉H₉FO₂ | [2] |
| Molecular Weight | 168.17 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 49-55 °C | [3] |
| Purity (Typical) | ≥ 98% | [3] |
Strategic Synthesis: Pathways and Mechanistic Considerations
The synthesis of this compound is most commonly approached via two classic, yet robust, methodologies: Friedel-Crafts acylation and the Grignard reaction. The selection between these routes is a strategic decision based on precursor availability, scale, and tolerance of other functional groups on a more complex substrate.
Pathway 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation
This is arguably the most direct route, employing the electrophilic substitution of an acyl group onto the electron-rich 2-fluoroanisole ring.[4][5] The reaction's success hinges on the generation of a highly electrophilic acylium ion, facilitated by a strong Lewis acid catalyst like AlCl₃.[6][7]
Causality of Experimental Design:
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or slight excess) of the AlCl₃ catalyst. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering the catalyst.[4][7] This complex must be hydrolyzed during the aqueous workup to liberate the final product.
-
Regioselectivity: The powerful ortho-, para-directing effect of the methoxy group dominates the weaker deactivating and ortho-, para-directing effect of the fluorine. Acylation is directed primarily to the positions ortho and para to the methoxy group. Due to the significant steric hindrance at the C6 position (sandwiched between the methoxy group and the fluorine atom), acylation at the C4 position is the major outcome, leading to the desired isomer.
Figure 1: Conceptual workflow for Friedel-Crafts acylation.
Step-by-Step Experimental Protocol:
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is charged with anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 equivalents) to form a slurry.
-
Acylium Ion Formation: The slurry is cooled to 0 °C in an ice bath. Acetyl chloride (1.05 equivalents) is added dropwise via the dropping funnel. The mixture is stirred for 15 minutes to allow for the formation of the acylium ion complex.
-
Electrophilic Attack: A solution of 2-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After addition, the ice bath is removed, and the reaction is allowed to stir at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 2-4 hours).
-
Quenching & Workup: The reaction flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of ice-cold 1M HCl to decompose the catalyst-product complex.
-
Extraction & Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Isolation: The crude residue is purified by flash column chromatography on silica gel to yield the final product.
Pathway 2: Nucleophilic Addition via Grignard Reaction
This alternative route utilizes the powerful nucleophilicity of a Grignard reagent to attack a nitrile precursor.[8][9] This method is particularly valuable if the requisite 3-fluoro-2-methoxybenzonitrile is more accessible or affordable than 2-fluoroanisole, or if the molecule contains functional groups sensitive to the harsh, acidic conditions of a Friedel-Crafts reaction.
Causality of Experimental Design:
-
Anhydrous Conditions: Grignard reagents are potent bases and will be instantly destroyed by any protic source (e.g., water, alcohols). Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (nitrogen or argon).
-
Reaction Mechanism: The organomagnesium compound adds across the carbon-nitrogen triple bond of the nitrile to form a magnesium salt of an imine.[8][9] This intermediate is stable until a hydrolytic workup is performed. The addition of acid in the workup step protonates the imine, which is then readily hydrolyzed to the corresponding ketone.[8]
Figure 2: Conceptual workflow for the Grignard synthesis route.
Step-by-Step Experimental Protocol:
-
Setup: A flame-dried, three-neck round-bottom flask is fitted with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere.
-
Grignard Addition: A solution of 3-fluoro-2-methoxybenzonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is charged into the flask. The solution is cooled to 0 °C. Methylmagnesium bromide (1.2 equivalents, typically as a 3.0 M solution in diethyl ether) is added dropwise.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure complete conversion to the imine intermediate.
-
Hydrolysis: The flask is cooled to 0 °C. The reaction is quenched by the very slow, dropwise addition of 1M aqueous HCl. This step is exothermic and generates gas; careful addition is critical.
-
Extraction & Purification: The mixture is stirred for 30 minutes to ensure complete hydrolysis of the imine. The contents are transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by column chromatography.
Spectroscopic Signature: A Guide to Structural Verification
Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a definitive structural fingerprint. The data below are predicted values based on spectral analysis of closely related compounds and established principles of spectroscopy.[10]
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale & Comparative Notes |
| ¹H NMR | -COCH₃ (s, 3H) | ~2.6 ppm | Typical chemical shift for an acetophenone methyl group.[10] |
| -OCH₃ (s, 3H) | ~3.9 ppm | Standard region for an aryl methoxy group.[11] | |
| Aromatic (m, 3H) | ~7.0 - 7.6 ppm | A complex multiplet pattern is expected due to H-H and H-F coupling. | |
| ¹³C NMR | -COCH₃ | ~200 ppm | Characteristic downfield shift for a ketone carbonyl carbon. |
| -OCH₃ | ~56 ppm | Typical shift for a methoxy carbon. | |
| Aromatic C-F | ~160 ppm (d) | The carbon directly bonded to fluorine will show a large coupling constant (¹JCF). | |
| Other Aromatic C | 110 - 140 ppm | Other aromatic carbons will show smaller 2-, 3-, and 4-bond couplings to fluorine. | |
| IR Spectroscopy | C=O Stretch | ~1680 cm⁻¹ | Strong, sharp absorbance characteristic of an aryl ketone.[12] |
| C-O-C Stretch | ~1250 cm⁻¹ | Strong absorbance for the aryl ether linkage.[12] | |
| C-F Stretch | ~1100 cm⁻¹ | Absorbance in the fingerprint region for the aryl-fluorine bond. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 168 | Corresponds to the molecular weight of C₉H₉FO₂.[2] |
| Base Peak | m/z = 153 | Loss of the methyl group (-15 amu) to form a stable acylium ion is a common fragmentation pathway for acetophenones.[13][14] |
Synthetic Potential and Applications
This compound is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups.
-
Pharmaceutical & Agrochemical Scaffolding: The primary application is as a precursor in multi-step syntheses. The fluorinated methoxyphenyl motif is prevalent in modern drug discovery, as the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.[15][16] This building block allows for the efficient introduction of this valuable pharmacophore.
-
Ketone Modifications:
-
Condensation Reactions: The ketone can undergo base-catalyzed Claisen-Schmidt condensation with various aldehydes to produce chalcone derivatives, which are themselves a class of biologically active compounds.[17]
-
Alpha-Halogenation: The α-methyl group can be selectively brominated to yield an α-bromo ketone, a powerful electrophile for constructing heterocyclic rings like thiazoles and imidazoles.
-
Reduction: The carbonyl can be selectively reduced to a secondary alcohol using agents like sodium borohydride, opening pathways to chiral ligands and other complex molecules.
-
Safety, Handling, and Storage
As with any research chemical, adherence to strict safety protocols is mandatory.
-
Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-resistant lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: Specific toxicological data is limited. Treat as a potentially harmful compound. Avoid inhalation of dust, and prevent contact with skin and eyes. For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
References
- 1. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 2. 2-Fluoro-1-(3-methoxyphenyl)ethanone | C9H9FO2 | CID 13276219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. leah4sci.com [leah4sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]
- 14. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]
- 15. nbinno.com [nbinno.com]
- 16. chemimpex.com [chemimpex.com]
- 17. acgpubs.org [acgpubs.org]
Methodological & Application
Application Notes and Protocols: 1-(3-Fluoro-2-methoxyphenyl)ethanone in Organic Synthesis
Abstract
1-(3-Fluoro-2-methoxyphenyl)ethanone is a versatile substituted acetophenone that serves as a critical building block in modern organic synthesis. Its unique electronic and steric properties, arising from the fluorine and methoxy substituents on the phenyl ring, make it a valuable precursor for a diverse range of heterocyclic compounds and complex molecules. This guide provides an in-depth exploration of its applications, particularly in the synthesis of medicinally relevant scaffolds such as pyrazole derivatives and kinase inhibitors. Detailed, field-proven protocols are presented, emphasizing the causal relationships between reaction conditions and outcomes to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
The strategic placement of a fluorine atom and a methoxy group on the phenyl ring of this compound imparts a unique reactivity profile. The electron-withdrawing nature of the fluorine atom can influence the acidity of the α-protons of the ethanone moiety and modulate the nucleophilicity of the aromatic ring. The adjacent methoxy group, with its steric bulk and electron-donating resonance effect, further refines the regioselectivity of subsequent reactions.
This combination of functional groups makes this compound an attractive starting material in drug discovery and materials science. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 45-48 °C |
| CAS Number | 263029-76-9 |
Core Application: Synthesis of Pyrazole Derivatives
A prominent application of this compound is in the synthesis of substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, including anti-inflammatory agents, analgesics, and kinase inhibitors.[1][2] The typical synthetic route involves the condensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with a hydrazine derivative.[3]
This compound can be readily converted into a chalcone, an α,β-unsaturated ketone, which then serves as the 1,3-dielectrophilic partner for cyclization with hydrazine.
Workflow for Pyrazole Synthesis
The following diagram illustrates the general workflow for the synthesis of pyrazole derivatives starting from this compound.
References
Application Notes & Protocols: Strategic Derivatization of 1-(3-Fluoro-2-methoxyphenyl)ethanone for Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 1-(3-fluoro-2-methoxyphenyl)ethanone. This valuable building block, possessing a unique substitution pattern of a fluorine atom and a methoxy group on the phenyl ring, offers a versatile platform for the synthesis of novel chemical entities with potential therapeutic applications. The strategic placement of these functional groups significantly influences the molecule's reactivity and its potential interactions with biological targets.
This guide is structured to provide not just procedural steps but also the underlying scientific rationale for the chosen methodologies. Each protocol is designed as a self-validating system, with an emphasis on explaining the "why" behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Part 1: Core Derivatization Strategies
The derivatization of this compound can be approached through three primary avenues: transformations involving the acetyl group, reactions at the α-carbon, and modifications of the aromatic ring.
Caption: Core derivatization strategies for this compound.
Section 1: Transformations of the Acetyl Group
The carbonyl moiety of the acetyl group is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is instrumental in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and other biologically active heterocyclic compounds.[1][2] This reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[1]
Rationale: The reaction is typically base-catalyzed, with the base abstracting an α-proton from the ketone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, or chalcone. The choice of solvent can be critical; for instance, using THF can prevent undesired side reactions like nucleophilic aromatic substitution, which may occur in alcoholic solvents like methanol.[3][4]
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1N)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and 4-chlorobenzaldehyde (1.1 mmol) in ethanol (10 mL).
-
Prepare a 50% aqueous solution of KOH and add it dropwise to the reaction mixture with constant stirring.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with 1N HCl to a neutral pH.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[5]
Expected Outcome: The desired chalcone is typically obtained as a colored solid. The trans configuration of the double bond can be confirmed by 1H NMR spectroscopy, where the vinyl protons appear as doublets with a coupling constant of approximately 15-16 Hz.[6]
| Reagent | Role | Key Considerations |
| This compound | Enolizable Ketone | The α-protons are acidic and readily abstracted by a base. |
| 4-Chlorobenzaldehyde | Aromatic Aldehyde | Lacks α-protons, preventing self-condensation. |
| Potassium Hydroxide (KOH) | Base Catalyst | Facilitates the formation of the enolate. |
| Ethanol | Solvent | A common solvent for this reaction. |
Reduction to the Corresponding Alcohol
The reduction of the ketone to a secondary alcohol introduces a chiral center and a hydroxyl group that can be further functionalized.
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of ketones in the presence of other functional groups. The reaction proceeds via the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 mmol) in methanol (10 mL) in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography if necessary.
Caption: Key transformations of the acetyl group.
Section 2: Derivatization at the α-Carbon
The α-carbon of the ketone is another reactive site that can be functionalized through enolate chemistry.
α-Halogenation
The introduction of a halogen at the α-position creates a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.
Rationale: The α-halogenation of ketones can be performed under acidic or basic conditions. In an acidic medium, the reaction proceeds through an enol intermediate.[7][8] The rate-determining step is the formation of the enol, and the reaction rate is independent of the halogen concentration.[7]
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 mmol) in glacial acetic acid (5 mL) in a round-bottom flask.
-
Slowly add a solution of bromine (1.1 mmol) in glacial acetic acid dropwise to the reaction mixture with stirring.
-
Stir the reaction at room temperature for 4-6 hours, or until the bromine color disappears.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be recrystallized from a suitable solvent.
Safety Note: Bromine is highly corrosive and toxic. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminomethyl group at the α-position of the ketone.[9][10] Mannich bases are valuable intermediates in the synthesis of various pharmaceuticals.[11]
Rationale: The reaction involves the formation of an iminium ion from formaldehyde and a secondary amine, which then acts as an electrophile and reacts with the enol form of the ketone.[12][13]
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine hydrochloride
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), formaldehyde (1.2 mmol), and dimethylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry.
Section 3: Aromatic Ring Modifications
The fluorine and methoxy substituents on the aromatic ring direct further electrophilic substitution and open possibilities for cross-coupling reactions if a halogen is present.
Suzuki-Miyaura Cross-Coupling
For a halogenated analog of the title compound, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[14] This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[15]
Rationale: The catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.[16]
This protocol assumes the availability of a bromo-derivative, such as 1-(4-bromo-3-fluoro-2-methoxyphenyl)ethanone.
Materials:
-
1-(4-Bromo-3-fluoro-2-methoxyphenyl)ethanone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (a phosphine ligand)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (10:1)
Procedure:
-
To a reaction vessel, add 1-(4-bromo-3-fluoro-2-methoxyphenyl)ethanone (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[16]
| Component | Role | Key Considerations |
| Organobromide | Electrophile | The C-Br bond undergoes oxidative addition to the Pd(0) catalyst. |
| Phenylboronic acid | Nucleophile | Transfers the phenyl group to the palladium center. |
| Pd(OAc)₂/SPhos | Catalyst System | Facilitates the cross-coupling reaction. |
| K₃PO₄ | Base | Activates the boronic acid for transmetalation. |
Section 4: Sequential Derivatization
The derivatives synthesized in the previous sections can serve as intermediates for further transformations, leading to more complex molecular architectures.
Synthesis of Pyrazoles from Chalcones
Chalcones are excellent precursors for the synthesis of five-membered heterocyclic compounds like pyrazoles, which are prevalent in many marketed drugs.
Rationale: The reaction of a chalcone with hydrazine hydrate involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the pyrazoline, which can then be oxidized to the pyrazole.[17][18]
Materials:
-
(E)-1-(3-fluoro-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (from Protocol 1)
-
Hydrazine hydrate
-
Glacial acetic acid
Procedure:
-
Dissolve the chalcone (1 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.
-
Add hydrazine hydrate (2 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.[6][19]
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acgpubs.org [acgpubs.org]
- 4. ACG Publications - Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
The Strategic Application of 1-(3-Fluoro-2-methoxyphenyl)ethanone in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unlocking Therapeutic Potential through Strategic Fluorination and Methoxy Substitution
In the landscape of modern drug discovery, the strategic modification of aromatic scaffolds is a cornerstone of lead optimization. The compound 1-(3-Fluoro-2-methoxyphenyl)ethanone emerges as a highly valuable starting material, embodying a deliberate structural design aimed at enhancing pharmacological properties. The presence of a fluorine atom at the meta-position to the acetyl group and ortho to the methoxy group introduces unique electronic and steric features. Fluorine, with its high electronegativity and small size, can significantly influence a molecule's pKa, metabolic stability, and binding affinity to target proteins. Concurrently, the ortho-methoxy group provides a steric and electronic influence that can direct reaction pathways and modulate the conformation of downstream, more complex molecules. This application note provides a detailed guide for researchers on leveraging the synthetic versatility of this compound, with a primary focus on its conversion to bioactive heterocyclic scaffolds such as pyrazoles.
Core Application: A Gateway to Bioactive Chalcones and Pyrazoles
The most prominent application of this compound in medicinal chemistry is its role as a key building block in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) through the Claisen-Schmidt condensation.[1][2] Chalcones themselves are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3] More importantly, they serve as versatile intermediates for the synthesis of a variety of heterocyclic compounds, with pyrazoles being of particular interest.[4][5][6]
The 3-fluoro and 2-methoxy substitution pattern on one of the aromatic rings of the resulting chalcone is not arbitrary. This specific arrangement allows for a systematic exploration of the structure-activity relationship (SAR) of the final bioactive molecules. The fluorine atom can enhance binding interactions through hydrogen bonding or dipole-dipole interactions, while the methoxy group can influence solubility and metabolic pathways.
Logical Workflow: From Ketone to Bioactive Heterocycle
The synthetic pathway from this compound to substituted pyrazoles is a robust and well-established route in medicinal chemistry. The workflow involves two primary transformations: a base-catalyzed condensation to form the chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative.
Caption: Synthetic workflow from this compound to bioactive pyrazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of this compound with a representative aromatic aldehyde.
Rationale: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of chalcones.[1] The use of a strong base like sodium hydroxide facilitates the deprotonation of the α-carbon of the ethanone, which then acts as a nucleophile attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration reaction is typically spontaneous or acid-catalyzed, leading to the stable conjugated system of the chalcone.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the substituted aromatic aldehyde (1 equivalent).
-
In a separate beaker, prepare a solution of NaOH (2.5 equivalents) in water and add it dropwise to the flask containing the reactants while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute glacial acetic acid until the solution is neutral.
-
The precipitated solid (the chalcone derivative) is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of Pyrazole Derivative from Chalcone Intermediate
This protocol describes the cyclization of the synthesized chalcone with hydrazine hydrate to form a pyrazole.
Rationale: The α,β-unsaturated ketone of the chalcone is an excellent Michael acceptor. The hydrazine derivative acts as a binucleophile. The initial reaction is a Michael addition of one of the hydrazine nitrogens to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[4]
Materials:
-
Synthesized chalcone derivative from Protocol 1
-
Hydrazine hydrate (or a substituted hydrazine)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
The precipitated solid (the pyrazole derivative) is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).
Potential Therapeutic Applications of Derived Scaffolds
The pyrazole derivatives synthesized from this compound are expected to exhibit a range of biological activities based on the known pharmacology of this class of compounds. The specific nature of the R and R' substituents (from the aromatic aldehyde and hydrazine, respectively) will further modulate the activity and target selectivity.
| Potential Therapeutic Area | Rationale and Key Molecular Targets |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Many known selective COX-2 inhibitors feature a diaryl heterocycle scaffold, similar to the pyrazoles derived from this starting material. |
| Anticancer | Inhibition of various protein kinases, which are often dysregulated in cancer. The 3-fluoro-2-methoxyphenyl moiety can be oriented to interact with specific residues in the ATP-binding pocket of kinases. |
| Antimicrobial | Disruption of bacterial or fungal cellular processes. The planar, aromatic structure of the pyrazole core can facilitate intercalation into DNA or interaction with essential enzymes. |
| GPCR Modulation | Acting as agonists, antagonists, or allosteric modulators of G-protein coupled receptors. The diverse substitution patterns achievable allow for the fine-tuning of interactions with the complex binding pockets of GPCRs.[7][8] |
Advanced Applications: A Versatile Scaffold for Kinase Inhibitors and GPCR Modulators
Beyond the synthesis of pyrazoles, the this compound scaffold is a valuable starting point for the development of more complex molecules targeting kinases and G-protein coupled receptors (GPCRs). The acetyl group can be functionalized in various ways (e.g., α-halogenation followed by substitution) to introduce linkers or other pharmacophoric groups.
Conceptual Pathway for Kinase Inhibitor Synthesis
Caption: Conceptual workflow for the synthesis of kinase inhibitors.
This conceptual pathway highlights how the 3-fluoro-2-methoxyphenyl moiety can be incorporated as a key recognition element in kinase inhibitors, with the rest of the molecule built out to achieve desired potency and selectivity.
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point into several classes of bioactive molecules. Its primary utility lies in the synthesis of chalcones and their subsequent conversion to pyrazoles, a class of heterocycles with a rich history of pharmacological relevance. The specific substitution pattern of the starting material allows for the introduction of key structural motifs that can enhance metabolic stability and target engagement. Researchers and drug development professionals are encouraged to explore the full synthetic potential of this compound in their efforts to discover and optimize novel therapeutic agents.
References
- 1. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. connectjournals.com [connectjournals.com]
- 7. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1-(3-Fluoro-2-methoxyphenyl)ethanone in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Value of Fluorinated Scaffolds in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-(3-Fluoro-2-methoxyphenyl)ethanone is a prime exemplar of a fluorinated building block, serving as a critical intermediate in the synthesis of complex pharmaceutical agents. Its substituted phenyl ring provides a versatile platform for constructing heterocyclic systems, a common feature in many active pharmaceutical ingredients (APIs). This guide provides an in-depth look at the applications of this intermediate, with a focus on its role in the synthesis of anticonvulsant agents, and details protocols for its use and analysis.
Physicochemical and Safety Profile
A thorough understanding of the properties and handling requirements of any pharmaceutical intermediate is paramount for its safe and effective use in a research and development setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 295779-86-1 | [1] |
| Molecular Formula | C₉H₉FO₂ | [2] |
| Molecular Weight | 168.17 g/mol | [2] |
| Boiling Point | 185°C at 760 mmHg | [2] |
| Appearance | Data not available | |
| Solubility | Data not available |
Safety and Handling Precautions:
This compound should be handled in accordance with standard laboratory safety procedures. Based on available safety data sheets for this and structurally similar compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]
-
Respiratory Protection: Use in a well-ventilated area or with appropriate respiratory protection to avoid inhaling dust or vapors.[2]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.
Application Profile: Synthesis of a Key Pyridinone Intermediate for Anticonvulsant Agents
A significant application of this compound is in the synthesis of substituted 2-pyridone structures, which are central to various neurologically active compounds. A notable example is its use in the pathway to produce precursors for Perampanel, a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[3][4]
The core transformation involves the reaction of the ketone with an aminomethylenating reagent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone. This reactive intermediate is then cyclized with an active methylene compound, like 2-cyano-N-phenylacetamide, to construct the desired dihydropyridinone ring system.
Causality of Experimental Choices:
-
DMF-DMA as the Reagent: N,N-Dimethylformamide dimethyl acetal is a powerful and efficient one-carbon synthon.[5] It reacts readily with the acidic α-protons of the acetyl group on this compound to form a highly reactive enaminone intermediate. This step is crucial for activating the substrate for the subsequent cyclization.
-
Base-Catalyzed Cyclization: The cyclization step to form the pyridinone ring is typically base-catalyzed. The base deprotonates the active methylene group of the coupling partner (e.g., 2-cyano-N-phenylacetamide), creating a nucleophile that attacks the enaminone. Subsequent intramolecular condensation and dehydration lead to the stable heterocyclic product.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-Fluoro-2-methoxyphenyl)-3-oxo-N-phenylpropanamide Intermediate
This protocol describes the formation of the key enaminone and its subsequent reaction to form a pyridinone precursor, adapted from patent literature describing the synthesis of Perampanel intermediates.
Workflow Diagram:
Caption: Synthetic workflow for the pyridinone intermediate.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
2-Cyano-N-phenylacetamide
-
Sodium methoxide
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Water (deionized)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Enaminone Formation:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.5 eq).
-
Heat the reaction mixture to 120-130°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. Remove the excess DMF-DMA and methanol formed under reduced pressure. The resulting crude enaminone can be used in the next step without further purification.
-
-
Pyridinone Synthesis:
-
To a solution of 2-cyano-N-phenylacetamide (1.1 eq) in anhydrous DMF, add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to ensure the formation of the corresponding anion.
-
Add a solution of the crude enaminone from the previous step in DMF to the reaction mixture.
-
Heat the reaction to 80-90°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it slowly into ice-cold water with stirring.
-
A precipitate will form. Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with water and then with a small amount of cold methanol to remove residual impurities.
-
Dry the product under vacuum to yield the desired pyridinone intermediate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound and its synthetic products is critical. High-Performance Liquid Chromatography (HPLC) is used for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy is employed for structural confirmation.
Analytical Workflow Diagram:
Caption: Standard analytical workflow for quality control.
A. HPLC Method for Purity Analysis
This protocol provides a general reverse-phase HPLC method that can be optimized for the analysis of this compound.
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10-15 minutes |
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the sample and standards.
-
Data Processing: Determine the retention time of the main peak. Calculate the purity of the sample by the area percent method.
B. NMR Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the chemical structure of the intermediate.
Predicted ¹H and ¹³C NMR Spectral Data:
While specific experimental spectra are proprietary, the expected chemical shifts can be predicted based on the structure and data from similar compounds.[6][7][8][9]
-
¹H NMR (in CDCl₃, 400 MHz):
-
Aromatic protons will appear in the range of δ 6.8-7.8 ppm, showing characteristic coupling patterns due to the fluorine and methoxy substituents.
-
The methoxy group (-OCH₃) protons will be a singlet around δ 3.9 ppm.
-
The acetyl group (-COCH₃) protons will appear as a singlet around δ 2.6 ppm.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
The carbonyl carbon (-C=O) will be observed downfield, typically > δ 190 ppm.
-
Aromatic carbons will appear in the δ 110-160 ppm region. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF). Other carbons in the ring will exhibit smaller through-bond couplings to fluorine.
-
The methoxy carbon (-OCH₃) will be around δ 56 ppm.
-
The acetyl methyl carbon (-CH₃) will be around δ 25-30 ppm.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm that the spectrum is consistent with the structure of this compound.
Conclusion
This compound is a valuable and versatile intermediate for the pharmaceutical industry. Its utility in constructing complex heterocyclic systems, such as the pyridinone core of anticonvulsant drugs, highlights the strategic importance of fluorinated building blocks in modern drug discovery. The protocols outlined in this guide provide a framework for the synthesis and analysis of this key intermediate, enabling researchers and scientists to leverage its potential in the development of novel therapeutics. Adherence to rigorous synthetic and analytical methodologies is essential to ensure the quality and consistency required for pharmaceutical research and development.
References
- 1. 1-(3-(2,2-Difluoroethoxy)-4-methoxyphenyl)ethanone | C11H12F2O3 | CID 166624648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Difluoro-1-(3-fluoro-2-methoxyphenyl)ethanone | C9H7F3O2 | CID 130136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Log in to Peeref - Peeref [peeref.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 1-(3-Fluoro-2-methoxyphenyl)ethanone
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust purification strategies for 1-(3-Fluoro-2-methoxyphenyl)ethanone, a key building block in pharmaceutical synthesis. Recognizing that this compound is often a crucial intermediate, achieving high purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of protocols; it delves into the rationale behind methodological choices, empowering the researcher to adapt and optimize these techniques for their specific needs. We will explore purification by recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC), alongside methods for purity validation.
Introduction: The Imperative of Purity for a Key Synthetic Intermediate
This compound is a substituted aromatic ketone whose structural motifs are of significant interest in medicinal chemistry. The presence of a fluorine atom and a methoxy group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. As such, this compound serves as a valuable precursor in the synthesis of a wide array of potential therapeutic agents.
The purity of any synthetic intermediate is a critical quality attribute that directly impacts the efficiency of subsequent reactions, the impurity profile of the final API, and ultimately, patient safety.[1][2] Impurities introduced or carried over from the synthesis of this compound can lead to unwanted side reactions, difficult-to-remove byproducts, and reduced overall yield.
A common synthetic route to this and similar acetophenones is the Friedel-Crafts acylation of the corresponding fluoroanisole.[3] This reaction can potentially lead to impurities such as unreacted starting materials, regioisomers (e.g., acylation at different positions on the aromatic ring), and residual catalyst salts. Therefore, a robust purification strategy is not merely a recommendation but a necessity.
Physicochemical Properties of Isomeric Compounds:
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 1-(4-Fluoro-3-methoxyphenyl)ethanone | 64287-19-0 | 52 | 244.57 |
| 4'-Fluoro-3'-methoxyacetophenone | 64287-19-0 | Not specified | Not specified |
This data, particularly the melting point of the isomer, suggests that this compound is likely a solid at room temperature, making recrystallization a viable primary purification technique.
Purification Strategy Workflow
The selection of a purification strategy is a balance between the desired purity, the scale of the purification, and the nature of the impurities. The following diagram illustrates a logical workflow for the purification of this compound.
Caption: A logical workflow for the purification of this compound.
Recrystallization: The First Line of Defense
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[4] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Rationale for Solvent Selection
For aromatic ketones, a common rule of thumb is to consider solvents with similar functional groups.[4] Given the ketone and ether functionalities, and the aromatic nature of this compound, suitable solvent systems often involve moderately polar solvents or binary mixtures of a polar and a non-polar solvent.
Recommended Solvents for Screening:
| Solvent/Mixture | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. |
| Isopropanol | Similar to ethanol, often provides good solubility characteristics. |
| Ethyl Acetate/Hexanes | A versatile mixture where ethyl acetate provides polarity to dissolve the compound when hot, and hexanes act as the anti-solvent upon cooling.[5] |
| Toluene | The aromatic nature of toluene can facilitate the dissolution of the target compound. |
| Methanol | A polar solvent that can be effective, especially for removing non-polar impurities.[3] |
Protocol for Recrystallization Method Development
-
Solubility Testing (Small Scale):
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different potential recrystallization solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required. A good candidate will require a moderate amount of solvent.
-
If the solid is insoluble at room temperature, gently heat the mixture to the boiling point of the solvent. If the solid dissolves, this is a promising solvent.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe for the formation of crystals. The ideal solvent will yield a good crop of crystals.
-
-
Recrystallization Protocol (Scale-Up):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the more polar solvent of a binary mixture) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.
-
If using a binary solvent system, add the anti-solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
-
Validation:
-
Determine the melting point of the recrystallized material. A sharp melting point close to the literature value for a pure compound is indicative of high purity.
-
Analyze the purity by HPLC or NMR spectroscopy as described in Section 6.
-
Silica Gel Column Chromatography: For Higher Resolution
When recrystallization is insufficient to remove closely related impurities, silica gel column chromatography is the method of choice.[6] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent).[7]
The Principle of Separation
Silica gel is a polar stationary phase. Therefore, non-polar compounds will have a weaker interaction with the silica and will elute faster, while more polar compounds will be more strongly adsorbed and elute later. The polarity of the mobile phase is a critical parameter; increasing the polarity of the eluent will increase the elution rate of all compounds.
Developing the Eluent System
The ideal eluent system will provide a good separation between the target compound and its impurities on a Thin Layer Chromatography (TLC) plate, with the target compound having an Rf value of approximately 0.25-0.35.[6]
Recommended Eluent Systems for Screening:
-
Ethyl Acetate/Hexanes: This is a standard and highly effective solvent system for compounds of moderate polarity.[8] Start with a low polarity mixture (e.g., 5:95 ethyl acetate:hexanes) and gradually increase the proportion of ethyl acetate.
-
Dichloromethane/Hexanes: Offers a different selectivity compared to ethyl acetate and can be effective for separating aromatic compounds.
-
Ether/Hexanes: Another common choice, with ether being slightly more polar than dichloromethane.
Protocol for Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various eluent systems.
-
Visualize the spots under a UV lamp (254 nm). The optimal eluent system will show good separation of the spots.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a silica gel weight of 50-100 times the weight of the crude material).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the eluent or a more polar solvent that will be used.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, starting with a low polarity.
-
Collect fractions in test tubes or vials.
-
The polarity of the eluent can be gradually increased (a gradient elution) to elute more strongly adsorbed compounds.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Preparative HPLC: The Ultimate Polishing Step
For applications demanding the highest purity, such as the preparation of analytical standards or for late-stage drug development, preparative HPLC is the ultimate purification technique.[9][10][11] It offers superior resolution and can separate even very closely related impurities.
Method Development Strategy
The goal of preparative HPLC method development is to maximize throughput while achieving the desired purity.[9] This involves optimizing the stationary phase, mobile phase, and loading conditions.
Caption: A streamlined workflow for preparative HPLC method development.
Protocol for Preparative HPLC
-
Analytical Method Development:
-
Stationary Phase: A C18 reversed-phase column is a good starting point for this type of molecule.[1]
-
Mobile Phase: Screen different mobile phase compositions, typically a mixture of acetonitrile or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Optimize the gradient to achieve baseline separation of the target compound from its impurities.
-
-
Loading Study:
-
On the analytical column, perform a series of injections with increasing concentrations of the sample to determine the maximum loading capacity before resolution is compromised.
-
-
Scale-Up to Preparative Column:
-
Choose a preparative column with the same stationary phase as the analytical column.
-
Scale the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Purification and Fraction Collection:
-
Perform the preparative HPLC run and collect fractions corresponding to the peak of the pure product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the mobile phase, typically by lyophilization or rotary evaporation, to isolate the purified this compound.
-
Purity Assessment: The Final Verdict
No purification is complete without a thorough analysis of the final product's purity.[12] A combination of chromatographic and spectroscopic techniques provides the most comprehensive assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination in the pharmaceutical industry.[1][12]
-
Protocol:
-
Column: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of the purified compound and for identifying and quantifying impurities, often without the need for reference standards.[13][14]
-
¹H NMR: Will confirm the identity of the compound by showing the characteristic signals for the aromatic, methoxy, and acetyl protons with the expected chemical shifts and coupling constants. The absence of signals from impurities is a strong indicator of purity.
-
¹³C NMR: Provides further structural confirmation.
-
Quantitative NMR (qNMR): Can be used to determine the absolute purity of the sample by integrating the signals of the target compound against a certified internal standard.[13]
Safety Precautions
When handling this compound and the solvents used in its purification, it is essential to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16][17]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.[18]
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents for specific handling and disposal information.[15][16][17][18]
Conclusion
The purification of this compound is a critical step in the synthesis of many potential drug candidates. By employing a systematic approach that may include recrystallization, column chromatography, and preparative HPLC, researchers can achieve the high level of purity required for successful drug development. The protocols and strategies outlined in this guide provide a solid foundation for developing robust and efficient purification methods, ensuring the quality and integrity of this valuable synthetic intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 10. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 11. gilson.com [gilson.com]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. angenechemical.com [angenechemical.com]
- 18. echemi.com [echemi.com]
The Versatile Role of 1-(3-Fluoro-2-methoxyphenyl)ethanone in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of biologically active molecules and approved therapeutics. Among the myriad of starting materials available to synthetic chemists, substituted acetophenones serve as versatile and readily accessible building blocks. This guide focuses on the synthetic utility of a particularly interesting, fluorinated acetophenone derivative: 1-(3-fluoro-2-methoxyphenyl)ethanone .
The presence of both a fluorine atom and a methoxy group on the phenyl ring of this starting material imparts unique electronic properties and steric influences that can be strategically exploited in cyclization and condensation reactions. The fluorine atom, with its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, binding affinity, and membrane permeability of the final heterocyclic products. The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring and provide a handle for further functionalization.
This document provides researchers, scientists, and drug development professionals with a detailed exploration of the application of this compound in the synthesis of valuable heterocyclic scaffolds, including chalcones, pyrazolines, and pyrimidines. We will delve into the causality behind experimental choices, provide validated protocols, and discuss the potential biological significance of the resulting compounds.
Core Synthetic Strategy: The Chalcone Gateway
A prevalent and highly effective strategy for elaborating this compound into more complex heterocyclic systems is through its initial conversion to a chalcone derivative. Chalcones, or 1,3-diaryl-2-propen-1-ones, are themselves a class of biologically active compounds and serve as crucial intermediates for the synthesis of various five- and six-membered heterocycles.[1]
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[2][3]
dot
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edge [color="#4285F4"];
Start [label="this compound"]; Aldehyde [label="Aromatic Aldehyde"]; Base [label="Base (e.g., NaOH, KOH)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Chalcone [label="Chalcone Intermediate", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Chalcone; Aldehyde -> Chalcone; Base -> Chalcone [label=" Claisen-Schmidt\nCondensation "]; }
Claisen-Schmidt condensation pathway to chalcones.The enolate formed from this compound under basic conditions acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated chalcone. The choice of the aromatic aldehyde allows for the introduction of diverse substituents into the final heterocyclic product, enabling the exploration of structure-activity relationships (SAR).
Application Note 1: Synthesis of Pyrazoline Derivatives
Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] A common and efficient method for the synthesis of pyrazolines involves the cyclization of chalcones with hydrazine hydrate.[6][7]
Protocol 1.1: Synthesis of a Chalcone Intermediate from this compound
This protocol is adapted from established Claisen-Schmidt condensation procedures for structurally similar acetophenones.[8]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.0-1.1 equivalents of the selected aromatic aldehyde to the solution and stir at room temperature.
-
Prepare a 40-50% (w/v) aqueous solution of NaOH or KOH.
-
Cool the reaction mixture in an ice bath and slowly add the base solution dropwise with continuous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Expected Outcome:
The reaction is expected to yield the corresponding (E)-1-(3-fluoro-2-methoxyphenyl)-3-(aryl)prop-2-en-1-one. The yield and physical properties will depend on the specific aromatic aldehyde used.
| Starting Materials | Product Name | Expected Yield Range |
| This compound + 4-Methoxybenzaldehyde | (E)-1-(3-Fluoro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 70-90% |
| This compound + Benzaldehyde | (E)-1-(3-Fluoro-2-methoxyphenyl)-3-phenylprop-2-en-1-one | 65-85% |
Protocol 1.2: Cyclization of Chalcone to Pyrazoline
Materials:
-
Synthesized chalcone from Protocol 1.1
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 equivalent) in ethanol or glacial acetic acid.
-
Add an excess of hydrazine hydrate (2.0-3.0 equivalents).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If using ethanol, the pyrazoline product may precipitate upon cooling. If using acetic acid, pour the mixture into ice-cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.
dot
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Chalcone [label="Chalcone Intermediate"]; Hydrazine [label="Hydrazine Hydrate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazoline [label="Pyrazoline Derivative", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Chalcone -> Pyrazoline; Hydrazine -> Pyrazoline [label=" Cyclization "]; }
Synthesis of pyrazolines from chalcones.Application Note 2: Synthesis of Pyrimidine Derivatives
Pyrimidines are a fundamentally important class of N-heterocycles, forming the core structure of nucleobases in DNA and RNA.[9] Synthetic pyrimidine derivatives are widely explored for their therapeutic potential, exhibiting activities such as antimicrobial, antiviral, and anticancer effects. One established route to substituted pyrimidines involves the reaction of chalcones with guanidine hydrochloride in the presence of a base.
Protocol 2.1: Synthesis of a 2-Amino-pyrimidine Derivative
Materials:
-
Synthesized chalcone from Protocol 1.1
-
Guanidine hydrochloride
-
Potassium tert-butoxide or Sodium ethoxide
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol, or use a commercially available solution. Alternatively, potassium tert-butoxide can be used.
-
Add guanidine hydrochloride (1.2-1.5 equivalents) to the basic solution and stir for 15-20 minutes.
-
Add the chalcone (1.0 equivalent) to the reaction mixture.
-
Reflux the mixture for 6-10 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
dot
graph G {
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Chalcone [label="Chalcone Intermediate"]; Guanidine [label="Guanidine Hydrochloride", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pyrimidine [label="2-Aminopyrimidine Derivative", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Chalcone -> Pyrimidine; Guanidine -> Pyrimidine; Base -> Pyrimidine [label=" Cyclocondensation "]; }
Synthesis of 2-aminopyrimidines from chalcones.Mechanistic Insights and Causality
The choice of reaction conditions is critical for the successful synthesis of these heterocyclic compounds.
-
Base Catalysis in Chalcone Synthesis: The use of a strong base like NaOH or KOH is essential to deprotonate the α-carbon of the acetophenone, generating the reactive enolate nucleophile. The reaction is typically run at room temperature to favor the kinetic product and minimize side reactions.
-
Solvent Choice: Ethanol is a common solvent for both chalcone synthesis and subsequent cyclizations as it readily dissolves the reactants and is relatively inert under the reaction conditions. For some sensitive substrates, aprotic solvents might be employed to avoid side reactions.[2]
-
Cyclization Conditions: The cyclization of chalcones with hydrazine to form pyrazolines can be performed in either neutral (ethanol) or acidic (acetic acid) media. The acidic conditions can protonate the carbonyl group of the chalcone, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine. In the synthesis of pyrimidines, a strong base is required to deprotonate the guanidine hydrochloride to generate the free guanidine base, which then acts as the binucleophile in the cyclocondensation reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and materials science. The strategic placement of the fluoro and methoxy substituents provides a platform for generating diverse molecular architectures. The protocols outlined in this guide, based on established and reliable synthetic methodologies, offer a robust starting point for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic derivatives with tailored properties and biological activities. Further exploration of other cyclization reactions, such as those with amidines, ureas, and other binucleophiles, will undoubtedly expand the library of accessible heterocycles from this promising precursor.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. Synthesis and Antimicrobial Activity of Some New 2-Amino Pyrimidine Derivatives from 1-(3, 5-Dibromo-2-Hydroxy-4 Methyl Phenyl) Ethanone - IJPRS [ijprs.com]
- 9. Design, Synthesis, and Biological Evaluation of C-2 Substituted 3Hthieno[ 2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 1-(3-Fluoro-2-methoxyphenyl)ethanone
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Utility of a Fluorinated Aryl Ketone Building Block
1-(3-Fluoro-2-methoxyphenyl)ethanone is a substituted acetophenone derivative that serves as a valuable and versatile intermediate in modern organic synthesis. Its structure is distinguished by three key functional groups: an acetyl group, which provides a reactive handle for numerous transformations; a methoxy group, an electron-donating substituent that can influence aromatic reactivity and serve as a potential hydrogen bond acceptor in a final molecule; and a fluorine atom, a bioisostere for hydrogen that is frequently incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and membrane permeability.
The strategic placement of the fluoro and methoxy groups creates a unique electronic and steric environment, making this reagent particularly useful for constructing complex molecular architectures. Professionals in drug development utilize such building blocks to synthesize novel chemical entities for screening as potential therapeutic agents.[1][2] This guide provides detailed protocols and technical insights for the practical application of this compound in a core synthetic transformation—reductive amination—a cornerstone reaction for the synthesis of amine-containing compounds.[3][4]
Section 1: Physicochemical Properties & Safe Handling
Before beginning any experimental work, it is crucial to be familiar with the physical properties and safety requirements of the starting material.
1.1: Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 295779-86-1 | [5] |
| Molecular Formula | C₉H₉FO₂ | N/A |
| Molecular Weight | 168.17 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 49-55 °C | [1] |
1.2: Safety & Handling
This compound should be handled with care in a well-ventilated fume hood. Based on available safety data for this and structurally similar compounds, the following precautions are mandatory.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.[7]
-
Skin Contact: Avoid contact. Causes skin irritation.[7]
-
Eye Contact: Causes serious eye irritation.[7]
-
Ingestion: Harmful if swallowed.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[1]
Always consult the most current Safety Data Sheet (SDS) from your supplier before use. [5]
Section 2: Core Application: Direct Reductive Amination
One of the most powerful and frequently used reactions in medicinal chemistry is reductive amination, which transforms a ketone into an amine. This one-pot procedure is highly valued for its efficiency in generating molecular complexity.[8] The following protocol details the direct reductive amination of this compound with a primary amine using a mild hydride reducing agent.
2.1: Mechanistic Rationale & Causality
The reaction proceeds in two main stages within the same pot. First, the ketone carbonyl reacts with a primary amine to form a carbinolamine intermediate, which then dehydrates to form an imine (or a protonated iminium ion). Second, a selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the C=N double bond to yield the final amine product.
Why Sodium Triacetoxyborohydride (STAB)? STAB is the reagent of choice for several reasons:
-
Mildness: It is less reactive than other hydrides like sodium borohydride, and it will not readily reduce the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.
-
Moisture Tolerance: It is tolerant of the small amount of water produced during imine formation.
-
Acidic Byproducts: The reaction generates acetic acid, which can help catalyze imine formation without the need for an additional acid catalyst.
2.2: Experimental Workflow
The overall process, from reaction setup to final product analysis, follows a logical sequence.
Caption: General workflow for reductive amination.
2.3: Detailed Experimental Protocol
This protocol describes the synthesis of N-benzyl-1-(3-fluoro-2-methoxyphenyl)ethanamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (approx. 0.2 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 500 mg, 2.97 mmol, 1.0 eq).
-
Solvent & Amine Addition: Dissolve the ketone in 1,2-dichloroethane (approx. 15 mL). Add benzylamine (e.g., 351 mg, 3.27 mmol, 1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (e.g., 946 mg, 4.46 mmol, 1.5 eq) to the mixture in small portions over 5-10 minutes. Adding STAB portion-wise helps to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 12-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid byproduct from STAB.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL). Washing removes residual water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure secondary amine product.
2.4: Reaction Scheme
Caption: Reductive amination reaction scheme.
Section 3: Product Characterization & Analytical Protocols
Confirming the identity and purity of the synthesized product is a critical final step. Standard analytical techniques for organic compounds include NMR spectroscopy and mass spectrometry.[9]
3.1: Protocol - ¹H NMR Sample Preparation
A standard protocol ensures high-quality, reproducible spectral data.[10]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified product into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Ensure the sample is fully dissolved, using a vortex mixer if necessary.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Process the data with appropriate Fourier transformation, phase correction, and baseline correction.[10]
3.2: Protocol - LC-MS Analysis
LC-MS is invaluable for confirming the molecular weight of the product and assessing its purity.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1.0 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Method: Use a reverse-phase C18 column with a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over several minutes.
-
Detection: Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode to detect the protonated molecule [M+H]⁺.
3.3: Expected Analytical Data
The following table summarizes the expected analytical results for the target product, N-benzyl-1-(3-fluoro-2-methoxyphenyl)ethanamine.
| Analysis Type | Expected Result |
| Molecular Formula | C₁₆H₁₈FNO |
| Exact Mass | 259.1372 |
| LC-MS (ESI+) | Expected [M+H]⁺: 260.14 |
| ¹H NMR (Predicted) | δ 7.2-7.4 ppm (m, 5H): Phenyl protons from benzyl groupδ 6.9-7.2 ppm (m, 3H): Aromatic protons on fluoro-methoxyphenyl ringδ ~4.1 ppm (q, 1H): Methine proton (CH)δ ~3.9 ppm (s, 3H): Methoxy protons (OCH₃)δ ~3.8 ppm (s, 2H): Methylene protons (CH₂)δ ~1.5 ppm (d, 3H): Methyl protons (CH₃) |
| ¹³C NMR (Predicted) | δ ~110-160 ppm: Aromatic carbonsδ ~55-60 ppm: Methoxy carbonδ ~50-55 ppm: Methine and Methylene carbonsδ ~20-25 ppm: Methyl carbon |
Section 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Deactivated reducing agent (STAB is moisture-sensitive).- Steric hindrance from amine or ketone. | - Allow the reaction to stir for a longer period (up to 48h).- Use fresh STAB from a newly opened bottle.- Gently heat the reaction (e.g., to 40-50 °C). |
| Low Yield | - Inefficient imine formation.- Product loss during aqueous work-up.- Difficult purification. | - Add a catalytic amount of acetic acid to promote imine formation.- Ensure the pH of the aqueous layer is basic (>8) before extraction.- Perform back-extraction of the aqueous layers. |
| Alcohol Byproduct Formation | - Reducing agent is too reactive.- Contamination of STAB with NaBH₄. | - Ensure you are using STAB, not NaBH₄ or NaBH₃CN.- Add the amine and ketone first and stir before adding the reducing agent. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.fr [fishersci.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Navigating the Synthesis of 1-(3-Fluoro-2-methoxyphenyl)ethanone: A Technical Support Guide for Yield Improvement
For researchers and drug development professionals, the synthesis of key intermediates is a critical step where efficiency and yield are paramount. The preparation of 1-(3-fluoro-2-methoxyphenyl)ethanone, a valuable building block in medicinal chemistry, can present challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis, with a focus on improving reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the widely used Friedel-Crafts acylation route.
Low or No Product Yield
Q1: My Friedel-Crafts acylation of 2-fluoroanisole is resulting in a very low yield or no product at all. What are the likely causes?
A1: Low yields in Friedel-Crafts acylation are a common issue and can often be traced back to several key factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will rapidly deactivate the catalyst. It is crucial to use anhydrous conditions, including freshly opened or purified reagents and oven-dried glassware.[1][2]
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid. This is because the product, an aryl ketone, can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1]
-
Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. While some acylations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or product.[1]
-
Poor Quality Reagents: The purity of 2-fluoroanisole and the acylating agent (e.g., acetyl chloride or acetic anhydride) is critical. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, dispensed from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Verify Catalyst Activity: Use a fresh, unopened bottle of aluminum chloride if possible. The catalyst should be a fine, free-flowing powder. Clumped or discolored AlCl₃ may be partially hydrolyzed and should not be used.
-
Optimize Catalyst Stoichiometry: Start with at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent. A systematic increase in catalyst loading may improve the yield, but excessive amounts can lead to charring and side reactions.
-
Temperature Optimization: Begin the reaction at a low temperature (e.g., 0°C) and allow it to slowly warm to room temperature. If no reaction is observed (monitored by TLC or GC), gradually increase the temperature.
Formation of Multiple Products (Isomers)
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?
A2: The formation of isomeric products in the Friedel-Crafts acylation of 2-fluoroanisole is a direct consequence of the directing effects of the methoxy and fluoro substituents.
-
Directing Effects: The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. The fluorine atom is a deactivating group overall due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance participation of its lone pairs.[3][4]
-
Steric Hindrance: The position of acylation will be influenced by the steric bulk of the incoming acyl group and the substituents already on the ring.
In the case of 2-fluoroanisole, the primary positions for electrophilic attack are C4 (para to the methoxy group) and C6 (ortho to the methoxy group). The desired product, this compound, results from acylation at the C6 position. Acylation at the C4 position would lead to the formation of 1-(5-fluoro-2-methoxyphenyl)ethanone. Acylation at other positions is generally less favored.
Strategies to Improve Regioselectivity:
-
Choice of Lewis Acid: Milder Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), may offer better regioselectivity compared to the highly reactive aluminum chloride.[5]
-
Solvent Effects: The choice of solvent can influence the distribution of isomers. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are commonly used. Experimenting with different solvents may alter the product ratio.
-
Alternative Synthetic Routes: If regioselectivity remains a significant issue, alternative synthetic strategies that offer greater control should be considered.
Alternative Synthetic Routes for Improved Yield and Regioselectivity
When Friedel-Crafts acylation fails to provide satisfactory yields or regioselectivity, alternative methods can be employed.
Directed ortho-Lithiation
Q3: How can directed ortho-lithiation improve the synthesis of this compound?
A3: Directed ortho-lithiation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings.[6][7] The methoxy group in 2-fluoroanisole can act as a directed metalation group (DMG), guiding a strong organolithium base (like n-butyllithium or sec-butyllithium) to deprotonate the adjacent C6 position with high selectivity. The resulting aryllithium intermediate can then be quenched with an acetylating agent to yield the desired product.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-Fluoroanisole (Starting Point for Optimization)
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel.
-
2-Fluoroanisole
-
Acetyl chloride (or acetic anhydride)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Ice bath
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1-1.5 equivalents) in anhydrous dichloromethane in a three-necked flask under an inert atmosphere (e.g., nitrogen), cool the mixture to 0°C using an ice bath.[1]
-
Slowly add acetyl chloride (1.0-1.2 equivalents) dropwise to the cooled suspension.
-
After the addition of acetyl chloride is complete, add a solution of 2-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Frequently Asked Questions (FAQs)
Q4: What is the expected boiling point of this compound?
Q5: What are the key characterization features to look for in the ¹H and ¹³C NMR spectra of the product?
A5: The NMR spectra will be crucial for confirming the structure of this compound. Key features to look for include:
-
¹H NMR: A singlet for the methoxy group protons, a singlet for the acetyl group protons, and a complex multiplet pattern for the three aromatic protons. The coupling constants between the fluorine atom and the adjacent protons will be informative.
-
¹³C NMR: Signals for the carbonyl carbon, the methoxy carbon, the acetyl methyl carbon, and six distinct aromatic carbon signals. The carbon signals will show coupling to the fluorine atom, with the magnitude of the coupling constant depending on the number of bonds separating the carbon and fluorine atoms.
Q6: Can I use acetic anhydride instead of acetyl chloride for the Friedel-Crafts acylation?
A6: Yes, acetic anhydride can be used as the acylating agent.[8] It is generally less reactive than acetyl chloride and may require slightly harsher reaction conditions (e.g., higher temperature or longer reaction time). However, it is less corrosive and easier to handle.
Data Presentation
Table 1: Reagent Stoichiometry for Friedel-Crafts Acylation
| Reagent | Molar Equivalents | Role |
| 2-Fluoroanisole | 1.0 | Starting Material |
| Acetyl Chloride | 1.0 - 1.2 | Acylating Agent |
| Aluminum Chloride | 1.1 - 1.5 | Lewis Acid Catalyst |
Visualizations
Friedel-Crafts Acylation Workflow
Caption: Workflow for the Friedel-Crafts acylation of 2-fluoroanisole.
Regioselectivity in the Acylation of 2-Fluoroanisole
Caption: Regiochemical outcomes of the Friedel-Crafts acylation.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem-casts.com [chem-casts.com]
- 5. acgpubs.org [acgpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(3-Fluoro-2-methoxyphenyl)ethanone
Welcome to the dedicated technical support guide for the synthesis of 1-(3-fluoro-2-methoxyphenyl)ethanone. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to dissect the common challenges, explore the underlying chemical principles, and provide field-tested solutions to help you optimize your reaction outcomes.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound is a prime example of electrophilic aromatic substitution on a disubstituted benzene ring. The starting material, 2-fluoroanisole, presents a classic challenge in regioselectivity. It features two competing ortho-, para-directing groups: the strongly activating methoxy (-OCH₃) group and the deactivating but still ortho-, para-directing fluoro (-F) group.[1] The interplay between the activating effect of the methoxy group and the steric hindrance it imposes dictates the distribution of products. This guide focuses primarily on the most common synthetic route, Friedel-Crafts acylation, and addresses the critical side reactions and optimization parameters.
Section 1: Troubleshooting Guide for Friedel-Crafts Acylation
The Friedel-Crafts acylation of 2-fluoroanisole is the most direct route to the target molecule.[2][3] However, its success hinges on precise control of reaction conditions to minimize the formation of undesired isomers and other byproducts.
Q1: My primary issue is low yield. What are the most common culprits and how do I fix them?
Answer: Low yield is a multifaceted problem often stemming from catalyst deactivation, incomplete reaction, or product loss during workup. Let's break down the causes and solutions.
Common Causes & Solutions for Low Yield
| Cause | Scientific Explanation | Recommended Solution |
| Catalyst Inactivity | Lewis acid catalysts like AlCl₃ are extremely moisture-sensitive. Trace amounts of water in the reagents or solvent will hydrolyze the catalyst, rendering it ineffective. | Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., DCM, CS₂, or nitrobenzene) and freshly opened or distilled reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient Catalyst | The product ketone is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[2] This complex is often inactive. Therefore, slightly more than one molar equivalent of the catalyst is required per mole of acylating agent. | Use 1.1 to 1.3 molar equivalents of AlCl₃. This ensures enough free catalyst is available to activate the acylating agent throughout the reaction. |
| Poor Acylium Ion Formation | The reaction proceeds via the formation of an acylium ion (CH₃CO⁺) from the acylating agent (acetyl chloride or acetic anhydride) and the Lewis acid.[4] If the catalyst is weak or the temperature is too low, the concentration of this electrophile will be insufficient. | Add the acylating agent to the mixture of the substrate and Lewis acid at a low temperature (0-5 °C) and then allow the reaction to slowly warm to room temperature. This controls the initial exothermic reaction and promotes steady formation of the acylium ion. |
| Product Loss During Workup | The AlCl₃-ketone complex must be hydrolyzed. If this is done too quickly or at a high temperature, side reactions or degradation can occur. The product is also susceptible to loss if an improper extraction procedure is used. | Pour the reaction mixture slowly onto crushed ice containing concentrated HCl. This hydrolyzes the complex while keeping the temperature low. Ensure thorough extraction with a suitable organic solvent (e.g., DCM or Ethyl Acetate) and perform a brine wash to remove residual water. |
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A workflow for troubleshooting low yields.
Q2: I'm getting a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired this compound?
Answer: This is the central challenge of this synthesis. The formation of the regioisomer, 1-(4-fluoro-5-methoxyphenyl)ethanone , is a common side reaction.
Understanding the Directing Effects
The methoxy group is a powerful activating ortho-, para-director due to resonance donation. The fluoro group is a deactivating ortho-, para-director due to its strong inductive withdrawal effect, which outweighs its resonance donation. Acylation is an electrophilic aromatic substitution, and the electrophile will preferentially attack the most electron-rich positions.[1]
-
-OCH₃ group (activating): Directs ortho and para. The para position (C5) is sterically accessible. The ortho position (C3) is also activated but is adjacent to the fluoro group.
-
-F group (deactivating): Directs ortho and para. Its para position is C5, and its ortho position is C3.
The dominant directing group is the methoxy group. Therefore, substitution occurs primarily at positions ortho and para to it.
Reaction Pathway: Isomer Formation
Caption: Competing pathways in Friedel-Crafts acylation.
Strategies to Improve Regioselectivity:
-
Choice of Solvent: The solvent can influence the steric environment of the catalyst complex. Using a bulkier solvent like nitrobenzene or carbon disulfide (CS₂) over dichloromethane (DCM) can sometimes increase steric hindrance around the more accessible para position, favoring attack at the ortho position.
-
Temperature Control: Lowering the reaction temperature (e.g., running at 0°C or even -20°C) can increase the selectivity of the reaction. At lower temperatures, the reaction is under greater kinetic control, which can favor the formation of the sterically less-favored but electronically preferred product.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids can offer different selectivity profiles. Experimenting with milder Lewis acids like FeCl₃ or ZnCl₂ might provide a better isomeric ratio, although reaction times may be longer.
Section 2: Alternative Synthetic Routes & Their Challenges
Q3: Is a Grignard reaction a viable alternative for this synthesis?
Answer: Yes, a Grignard-based route is a plausible alternative, but it presents its own set of challenges. The typical approach would involve the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a nitrile precursor, 3-fluoro-2-methoxybenzonitrile .
Potential Pitfalls:
-
Precursor Synthesis: The primary challenge is often the synthesis of the 3-fluoro-2-methoxybenzonitrile precursor, which may require multiple steps.
-
Grignard Reagent Reactivity: Grignard reagents are extremely strong bases and will react with any available acidic protons. The reaction must be performed under strictly anhydrous conditions. Any moisture will quench the Grignard reagent, reducing the yield.
-
Workup: The intermediate imine formed after the Grignard addition must be carefully hydrolyzed with aqueous acid to yield the final ketone product.[5] Incomplete hydrolysis can lead to impurities.
Q4: What about using directed ortho-metalation?
Answer: Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity.[6] In this case, the methoxy group of 2-fluoroanisole can direct a strong organolithium base (like n-butyllithium) to deprotonate the C3 position exclusively. The resulting aryllithium species can then be quenched with an acetylating electrophile (like N,N-dimethylacetamide or acetyl chloride).
Challenges of Directed Ortho-Metalation:
-
Strong Bases: Requires the use of highly pyrophoric and moisture-sensitive organolithium reagents.
-
Cryogenic Temperatures: These reactions must be carried out at very low temperatures (typically -78 °C) to prevent side reactions and ensure kinetic control.[7]
-
Competing Sites: While the methoxy group is a reliable directing group, there is a small risk of competitive deprotonation at other sites if the reaction is not managed carefully.
Section 3: Frequently Asked Questions (FAQs)
Q5: What is the best method to purify the final product away from its regioisomer?
Answer: The two primary isomers, this compound and 1-(4-fluoro-5-methoxyphenyl)ethanone, have slightly different polarities. Flash column chromatography on silica gel is the most effective method for separation.[8]
-
Recommended Eluent System: Start with a non-polar solvent system like 5% Ethyl Acetate in Hexane and gradually increase the polarity to 10-15% Ethyl Acetate. The desired product is typically more polar and will elute later than the less polar isomer.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation.
Q6: What analytical techniques are essential for characterizing the product and identifying side products?
Answer: A combination of techniques is crucial:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for unambiguously distinguishing between the desired product and its isomer. The coupling patterns and chemical shifts of the aromatic protons will be distinctly different for each isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for determining the purity of the product and the ratio of isomers in the crude reaction mixture. Both isomers will have the same mass, but they will have different retention times.
-
Infrared (IR) Spectroscopy: Will confirm the presence of the key functional groups, particularly the carbonyl (C=O) stretch of the ketone (around 1680 cm⁻¹).
Q7: What are the critical safety precautions for a Friedel-Crafts acylation?
Answer:
-
Lewis Acids (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acylating Agents (Acetyl Chloride): Corrosive and lachrymatory (causes tearing). Use in a well-ventilated fume hood.
-
Reaction Quenching: The quenching of the reaction mixture on ice/acid is highly exothermic and releases HCl gas. This must be done slowly and in a fume hood.
Section 4: Optimized Laboratory Protocol
Protocol: Friedel-Crafts Acylation of 2-Fluoroanisole
This protocol is optimized for regioselectivity and yield.
-
Preparation: Oven-dry all glassware (a three-neck round-bottom flask, a condenser, and an addition funnel) and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Reagent Setup: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM). Stir the suspension under N₂ and cool the flask to 0 °C in an ice bath.
-
Substrate Addition: In the addition funnel, prepare a solution of 2-fluoroanisole (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.
-
Reaction: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Warm-up: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid (HCl). Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring in a fume hood.
-
Extraction: Once the complex is fully hydrolyzed, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. leah4sci.com [leah4sci.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. diva-portal.org [diva-portal.org]
- 8. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of 1-(3-Fluoro-2-methoxyphenyl)ethanone
Welcome to the technical support guide for the purification of 1-(3-Fluoro-2-methoxyphenyl)ethanone (CAS No. 261763-33-9). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. This guide provides in-depth, field-proven insights into common issues, presented in a practical question-and-answer format.
The purification of substituted aromatic ketones is often non-trivial. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, acetyl) groups on the aromatic ring introduces specific challenges, particularly concerning the formation of isomeric byproducts and difficulties in crystallization. This guide will walk you through troubleshooting these common hurdles with robust, validated protocols.
Frequently Asked Questions & Troubleshooting
Q1: What are the most likely impurities in my crude this compound?
Answer: Understanding potential impurities is the first step to designing an effective purification strategy. Assuming your synthesis route is a standard Friedel-Crafts acylation of 2-fluoroanisole, the primary impurities typically arise from the inherent reactivity of the starting materials.[1][2]
-
Positional Isomers: This is the most significant challenge. The methoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. Acylation of 2-fluoroanisole can lead to a mixture of products. The primary isomers you may encounter are:
-
1-(5-Fluoro-2-methoxyphenyl)ethanone: Acylation at the position para to the methoxy group.
-
1-(4-Fluoro-3-methoxyphenyl)ethanone: Acylation at the position para to the fluorine atom.
-
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-fluoroanisole.
-
Poly-acylated Products: While the acetyl group is deactivating, preventing further reactions, harsh conditions could potentially lead to di-acylated species.[3][4]
-
Residual Catalyst and Hydrolysis Byproducts: Depending on your workup procedure, you may have residual Lewis acids (e.g., aluminum chloride) or their hydrolysis products.
Expert Insight: The electronic and steric effects of the fluoro and methoxy groups create a complex directive influence on the incoming acyl group. The separation of the resulting positional isomers is often the primary purification challenge, as they frequently have very similar polarities and boiling points.
Q2: My crude product is a persistent oil or a low-melting solid that "oils out" during recrystallization. What's happening and how can I fix it?
Answer: This is a common and frustrating issue. "Oiling out" occurs when the melting point of your impure solid is lower than the boiling point of the solvent you are using, causing it to melt into a liquid phase instead of dissolving. The presence of impurities significantly depresses the melting point of the eutectic mixture.
Troubleshooting Steps:
-
Initial Assessment: First, confirm via TLC (Thin-Layer Chromatography) that your desired product is the major component. If the crude material is highly impure, direct crystallization is unlikely to succeed.
-
Solvent System Modification:
-
Lower the Boiling Point: Switch to a lower-boiling solvent or a solvent mixture (binary system). For example, if you are failing with ethanol, try a mixture of ethyl acetate and hexane.
-
Increase Solute Solubility: The goal is to dissolve the compound at a temperature below its melting point. You may need to use a larger volume of solvent or a more powerful solvent.
-
-
"Salting Out" is Not the Answer: Resist the urge to simply crash the product out of solution by adding a large volume of anti-solvent. This will trap impurities and result in poor purification. The key is slow, controlled crystal growth.
-
Consider an Intermediate "De-oiling" Step: If the material is a thick oil, try trituration. This involves stirring the oil vigorously with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble (e.g., cold hexanes or diethyl ether). This can often remove the more non-polar, oily impurities, sometimes inducing the product to solidify.
Q3: Which solvents are recommended for the recrystallization of this compound?
Answer: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] For aromatic ketones, several solvent systems are known to be effective. Given the polarity of your compound, a solvent of intermediate polarity or a binary mixture is a good starting point.
| Solvent/System | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |
| Isopropanol | 82.6 | 19.9 | A good starting point. Less polar than ethanol, which may prevent premature "oiling out". |
| Ethanol/Water | Variable (~78-100) | Variable | Classic choice for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity persists. Then, add a few drops of hot ethanol to clarify and allow to cool slowly. |
| Ethyl Acetate/Hexane | Variable (~69-77) | Variable | An excellent system for controlling polarity. Dissolve in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Re-heat to clarify and cool. |
| Toluene | 111 | 2.4 | Good for less polar impurities. Can be effective but requires higher temperatures. |
Expert Tip: Always perform small-scale solvent screening tests in test tubes with a few milligrams of your crude product before committing your entire batch. This saves time and material.
Q4: My TLC shows multiple spots with similar Rf values. How do I develop a column chromatography protocol?
Answer: When recrystallization fails to separate closely related isomers, flash column chromatography is the method of choice.[6] The key is to find a solvent system that provides adequate separation (a ΔRf of at least 0.2) on the TLC plate.
Workflow for Developing a Column Protocol:
-
TLC Screening:
-
Start with a relatively non-polar mobile phase, such as 5% Ethyl Acetate in Hexane.
-
Gradually increase the polarity (e.g., 10%, 15%, 20% Ethyl Acetate) until the desired spot moves to an Rf value of approximately 0.3-0.4.
-
The goal is to maximize the separation between the desired product spot and the nearest impurity.
-
-
Column Packing and Loading:
-
Use a slurry packing method with your chosen mobile phase to ensure a well-packed column.
-
Adsorb your crude product onto a small amount of silica gel ("dry loading"). This technique provides significantly better resolution than loading the sample dissolved in a strong solvent.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
Collect small fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Suggested Starting Solvent Systems for TLC/Column:
-
Hexane / Ethyl Acetate mixtures
-
Hexane / Dichloromethane mixtures
Visualized Purification Workflow
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a self-validating system designed for purifying the target compound when it is the major component and impurities are present in smaller quantities.
-
Dissolution: Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol (e.g., 20-30 mL) and heat the mixture on a hot plate with stirring until it gently boils and all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask. This step is crucial to remove any particulate matter.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise while stirring until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethanol to the cloudy solution until it just becomes clear again.
-
Cooling (Critical Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Do not disturb the flask. Slow cooling is essential for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold 50:50 ethanol/water to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Validation: Check the purity of the recrystallized product by measuring its melting point and running a TLC against the crude material and mother liquor. A sharp melting point and a single spot on the TLC indicate successful purification.
Protocol 2: Flash Column Chromatography
This protocol is designed for separating the target compound from impurities with similar polarity, such as positional isomers.
-
Solvent System Selection: As determined by TLC analysis, prepare the mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. Pack the column using a slurry of silica gel in the mobile phase.
-
Sample Preparation (Dry Loading): Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane or acetone. Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column. Gently add a thin layer of sand on top to protect the surface.
-
Elution: Fill the column with the mobile phase and begin elution, applying positive pressure (flash). Maintain a steady flow rate.
-
Fraction Collection: Collect fractions in an array of test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Validation: Confirm the purity of the combined fractions with a final TLC and other analytical methods (NMR, melting point).
References
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(3-Fluoro-2-methoxyphenyl)ethanone
Welcome to the Technical Support Center for the synthesis of 1-(3-Fluoro-2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of this key chemical intermediate. Our focus is on the Friedel-Crafts acylation of 2-fluoroanisole, a common synthetic route to the target molecule.
I. Understanding the Core Reaction: Friedel-Crafts Acylation of 2-Fluoroanisole
The synthesis of this compound is typically achieved via the Friedel-Crafts acylation of 2-fluoroanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
The reaction is an electrophilic aromatic substitution (EAS) where the acylium ion (CH₃CO⁺), generated from the acetylating agent and the Lewis acid, attacks the electron-rich aromatic ring of 2-fluoroanisole. The substituents on the aromatic ring—a methoxy group (-OCH₃) and a fluorine atom (-F)—play a critical role in directing the position of the incoming acetyl group.
dot graph "Friedel_Crafts_Acylation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} केंद Caption: General workflow for the Friedel-Crafts acylation of 2-fluoroanisole.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
FAQ 1: Low or No Product Yield
Question: I am getting a very low yield or no product at all. What are the likely causes and how can I fix it?
Answer: Low or no yield in a Friedel-Crafts acylation is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Catalyst Inactivity:
-
Cause: The most frequent culprit is an inactive Lewis acid catalyst, typically due to moisture. Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic and react readily with water, rendering them ineffective.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool it under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use Fresh, High-Purity Reagents: Use a freshly opened bottle of the Lewis acid or purify it if necessary. Ensure your solvent is anhydrous. Molecular sieves can be used to dry solvents effectively.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
2. Insufficient Catalyst Loading:
-
Cause: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[1] The ketone product forms a stable complex with the Lewis acid, effectively sequestering it and preventing it from participating in further catalytic cycles.[1]
-
Solution:
-
Increase Catalyst Stoichiometry: Start with at least 1.1 to 1.5 equivalents of the Lewis acid relative to the limiting reagent (either 2-fluoroanisole or the acetylating agent). In some cases, up to 2.5 equivalents may be necessary for optimal results.
-
3. Sub-optimal Reaction Temperature:
-
Cause: The reaction temperature is a critical parameter. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Solution:
-
Gradual Temperature Increase: Start the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allow it to slowly warm to room temperature. If the reaction does not proceed, gentle heating (e.g., to 40-50 °C) may be required. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature.
-
4. Deactivated Aromatic Ring:
-
Cause: While the methoxy group is activating, the fluorine atom is a deactivating substituent on the aromatic ring.[2] This deactivation, although weak, can make the reaction more challenging compared to the acylation of anisole itself.
-
Solution:
-
Use a More Reactive Acetylating Agent: Acetyl chloride is generally more reactive than acetic anhydride.
-
Consider a Stronger Lewis Acid: If using a milder Lewis acid like FeCl₃, switching to AlCl₃ might be necessary. However, be mindful of potential side reactions (see FAQ 3).
-
| Parameter | Recommendation | Rationale |
| Catalyst | Anhydrous AlCl₃ (1.1 - 1.5 eq.) | Ensures catalyst activity and overcomes product complexation. |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert and effectively solubilizes reagents and intermediates. |
| Temperature | 0 °C to Room Temperature (or gentle heating) | Controls initial exothermicity and provides sufficient energy for reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents deactivation of the Lewis acid by moisture. |
FAQ 2: Poor Regioselectivity - Formation of Multiple Isomers
Question: I have obtained a mixture of products. How can I improve the selectivity towards this compound?
Answer: Achieving high regioselectivity is dependent on understanding the directing effects of the substituents on the 2-fluoroanisole ring.
Understanding the Directing Effects:
-
Methoxy Group (-OCH₃): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[3][4]
-
Fluorine Atom (-F): This is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho, para-director because of resonance donation from its lone pairs.[2]
In 2-fluoroanisole, these two groups are ortho to each other. The incoming electrophile (the acetyl group) will be directed to the positions that are ortho and para to both substituents, with the stronger activating group having a greater influence.
dot graph "Directing_Effects" { layout=dot; rankdir="TB"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} केंद Caption: Analysis of directing effects on 2-fluoroanisole for acylation.
Predicted Regioselectivity:
Based on the directing effects, the most likely positions for acylation are C3, C5, and C6.
-
C3: ortho to the fluorine and meta to the methoxy group. While generally unfavorable for the methoxy group, the combined electronic effects can still lead to substitution here.
-
C5: para to the fluorine and meta to the methoxy group.
-
C6: ortho to the methoxy group and ortho to the fluorine. This position is highly sterically hindered due to the proximity of both substituents.
-
C4: para to the methoxy group and meta to the fluorine. This is often the major product in the acylation of anisole itself.
Given these competing effects, the formation of a mixture of isomers is highly probable, with the desired This compound (acylation at C3) and 1-(5-Fluoro-2-methoxyphenyl)ethanone (acylation at C5) being the most likely products. The formation of the C6-acylated product is expected to be minimal due to steric hindrance.
Strategies to Improve Regioselectivity:
-
Choice of Lewis Acid: Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer better regioselectivity compared to the highly reactive AlCl₃.[5] Solid acid catalysts, like certain zeolites, have also been shown to favor the formation of the para-isomer in the acylation of anisole and could be explored.[2]
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The choice of solvent can influence the distribution of isomers. Less polar solvents may favor the less sterically hindered product.
FAQ 3: I am observing demethylation of the methoxy group.
Question: My product analysis shows the presence of a phenolic byproduct. What is causing the demethylation and how can I prevent it?
Answer: Demethylation of the methoxy group is a known side reaction in Friedel-Crafts acylations, particularly with activated systems like anisoles, when using strong Lewis acids like AlCl₃.[5]
-
Cause: The Lewis acid can coordinate to the oxygen of the methoxy group, facilitating the cleavage of the methyl C-O bond.
-
Solution:
-
Use a Milder Lewis Acid: This is the most effective way to prevent demethylation. Consider using FeCl₃, ZnCl₂, or a solid acid catalyst.[5]
-
Careful Control of Reaction Conditions: Use the minimum effective amount of the Lewis acid and maintain a low reaction temperature.
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the strong Lewis acid.
-
III. Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-Fluoroanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Substrate: To the resulting mixture, add a solution of 2-fluoroanisole (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product and separate it from any isomers.
IV. Characterization of this compound and Potential Isomers
Accurate characterization is essential to confirm the identity and purity of your product. NMR spectroscopy is a powerful tool for this purpose.
Predicted ¹H and ¹³C NMR Data:
| Compound | Predicted ¹H NMR (CDCl₃, 400 MHz) | Predicted ¹³C NMR (CDCl₃, 100 MHz) |
| This compound | δ 7.6-7.8 (m, 1H), 7.1-7.3 (m, 2H), 3.9 (s, 3H), 2.6 (s, 3H) | δ 198-200 (C=O), 158-160 (d, J_CF), 148-150, 125-127, 120-122, 115-117 (d, J_CF), 60-62 (-OCH₃), 29-31 (-COCH₃) |
| 1-(5-Fluoro-2-methoxyphenyl)ethanone | δ 7.4-7.6 (dd, 1H), 7.0-7.2 (m, 1H), 6.9-7.0 (dd, 1H), 3.8 (s, 3H), 2.5 (s, 3H) | δ 198-200 (C=O), 155-157 (d, J_CF), 150-152, 120-122 (d, J_CF), 118-120, 115-117 (d, J_CF), 55-57 (-OCH₃), 29-31 (-COCH₃) |
| 1-(2-Fluoro-6-methoxyphenyl)ethanone | δ 7.2-7.4 (m, 1H), 6.8-7.0 (m, 2H), 3.9 (s, 3H), 2.5 (s, 3H) | δ 198-200 (C=O), 158-160 (d, J_CF), 154-156, 130-132, 115-117, 110-112 (d, J_CF), 56-58 (-OCH₃), 29-31 (-COCH₃) |
Note: The predicted chemical shifts and coupling constants are estimates and may vary. Experimental data should be used for definitive identification.
V. References
-
BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
-
BenchChem. (2025). An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent.
-
Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. (2021, February 26). [Video]. YouTube.
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
-
The Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
-
ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.
-
Wikipedia. (2023). Friedel–Crafts reaction.
-
KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
-
Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
References
Technical Support Center: Purification of 1-(3-Fluoro-2-methoxyphenyl)ethanone
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers working with 1-(3-Fluoro-2-methoxyphenyl)ethanone. Achieving high purity for this intermediate is critical for the success of subsequent synthetic steps and the integrity of final drug candidates. This guide provides in-depth, field-proven insights into common purification challenges and offers robust, step-by-step protocols to help you enhance the purity of your material.
Purity Troubleshooting Matrix
This matrix provides a quick reference to common issues and the recommended primary and secondary actions.
| Observed Issue | Potential Cause(s) | Primary Recommended Action | Secondary Action(s) |
| Low Purity by HPLC/GC | Presence of starting materials, regioisomers, or solvent. | Flash Column Chromatography | Recrystallization (if purity >85%) |
| "Oiling Out" during Recrystallization | Compound's melting point is below the solution temperature; high impurity load; solution is too concentrated.[1] | Re-dissolve in more hot solvent and allow to cool much more slowly.[1] | Change to a lower-boiling point solvent or use a mixed-solvent system.[1] |
| Poor Recovery from Recrystallization | Compound is too soluble in the cold solvent; insufficient cooling. | Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes.[1] | Use a different solvent in which the compound has lower solubility at cold temperatures. |
| Poor Separation on Column | Incorrect solvent system polarity. | Develop a new eluent system using TLC, targeting an Rf of 0.25-0.35 for the desired compound. | Check for column overloading; use less crude material. |
| Yellow/Brown Discoloration | Residual acid from synthesis; degradation of impurities. | Pass the crude material through a short plug of silica gel before attempting final purification. | Treat the hot recrystallization solution with activated charcoal.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The synthesis of this compound typically involves a Friedel-Crafts acylation of 2-fluoroanisole.[2][3] Based on this reaction, the most probable impurities include:
-
Unreacted Starting Materials: Residual 2-fluoroanisole.
-
Regioisomers: Acylation can sometimes occur at other positions on the aromatic ring, leading to isomeric impurities. The directing effects of the fluorine and methoxy groups strongly favor the desired product, but small amounts of other isomers can form.
-
Poly-acylated Products: Although the acetyl group is deactivating, preventing a second substitution, trace amounts of di-acylated products can form under harsh conditions.[3]
-
Residual Catalyst and Solvents: Lewis acids (like AlCl₃) and reaction solvents that were not completely removed during the work-up.[4][5]
Q2: I have a crude solid. What is the first purification method I should attempt?
For a solid material with an estimated purity of >85%, recrystallization is the most efficient and scalable first-choice purification method. It is technically simpler and requires less solvent and time than chromatography. If the material is an oil or has a purity below 85%, flash column chromatography is the recommended starting point.
Q3: How do I select the best solvent for recrystallization?
The ideal solvent is one in which your target compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1] For acetophenone derivatives, common solvents to test are ethanol, methanol, isopropanol, ethyl acetate, and mixed-solvent systems like ethanol/water or dichloromethane/hexanes.[1][6]
-
Screening Protocol: Place a small amount of your crude material (20-30 mg) in a test tube. Add a few drops of the solvent and see if it dissolves at room temperature. If it does, that solvent is unsuitable. If it doesn't, heat the mixture. If the solid dissolves completely upon heating and then precipitates upon cooling, you have found a promising candidate.
Q4: How do I develop an effective mobile phase for flash column chromatography?
The key is to use Thin-Layer Chromatography (TLC) to determine the optimal eluent system before running the column.[7][8]
-
Prepare a Sample: Dissolve a small amount of your crude material in a volatile solvent like dichloromethane or ethyl acetate.
-
Test Solvents: Spot the sample on a TLC plate and develop it in different solvent systems of varying polarity. A good starting point for aromatic ketones is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Target Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) of approximately 0.25 to 0.35 . This Rf value typically provides the best separation from impurities on a column.
-
Observe Impurities: Ensure that the impurities have significantly different Rf values from your product. If they are too close, you will need to test different solvent combinations.
Q5: Which analytical technique is best for confirming the final purity of my product?
A combination of methods provides the most comprehensive assessment:
-
RP-HPLC: Reverse-Phase High-Performance Liquid Chromatography is excellent for quantitative purity analysis. It can separate closely related impurities and provide a purity percentage based on peak area. A C18 column with a mobile phase like acetonitrile and water is a standard choice for acetophenone derivatives.[9][10]
-
GC-MS: Gas Chromatography-Mass Spectrometry is useful if the compound and its impurities are volatile and thermally stable. It not only quantifies purity but also helps in identifying impurities based on their mass-to-charge ratio.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.[11] While not ideal for precise quantification of minor impurities without an internal standard, it can quickly reveal the presence of significant contaminants.
Troubleshooting Guides & Experimental Protocols
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility.
-
Q: My compound "oiled out" instead of forming crystals. What should I do?
-
Causality: "Oiling out" occurs when the solid melts before it dissolves or when a supersaturated solution is cooled to a temperature above the compound's melting point.[1] Impurities can also depress the melting point, making this more likely.[1]
-
Solution 1 (Slow Down): Reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly lower the saturation point. Cover the flask and allow it to cool to room temperature as slowly as possible (e.g., by placing it in a warm water bath that cools over time).[1]
-
Solution 2 (Induce Crystallization): If slow cooling fails, try inducing crystallization while the solution is still warm. Scratch the inside of the flask with a glass rod at the solvent-air interface or add a single seed crystal of pure product.[1]
-
Solution 3 (Change Solvents): If the problem persists, the solvent's boiling point may be too high. Remove the solvent under reduced pressure and attempt the recrystallization with a lower-boiling point solvent.[1]
-
-
Q: I have a very low yield of crystals. How can I improve it?
-
Causality: This usually means either too much solvent was used, or the compound has significant solubility even in the cold solvent.
-
Solution 1 (Reduce Solvent): If you still have the filtrate, you can boil off some of the solvent to re-saturate the solution and attempt a second crystallization.
-
Solution 2 (Maximize Cooling): Ensure the flask is cooled in an ice-water bath for at least 30 minutes to maximize precipitation.[1]
-
Solution 3 (Solvent System): For the next attempt, consider a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly.[1]
-
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Saturation: While the ethanol solution is still hot, add warm water dropwise with swirling until the solution becomes persistently cloudy. This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to just re-dissolve the cloudiness, resulting in a clear, saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.[1]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Method 2: Purification by Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[7][12]
-
Q: My compounds are streaking on the TLC plate and the column. Why?
-
Causality: Streaking can be caused by applying too much sample, insolubility of the sample in the eluent, or residual acid/base in the sample interacting too strongly with the silica.
-
Solution: Use a more dilute sample for spotting on the TLC. If the compound is acidic or basic, you can add a small amount (0.1-1%) of acetic acid or triethylamine to the eluent system, respectively. Ensure the crude material is fully dissolved before loading onto the column.
-
-
Q: The separation between my product and an impurity is very poor (Rf values are too close).
-
Causality: The chosen eluent system does not have sufficient selectivity for the two compounds.
-
Solution: You need to change the composition of the mobile phase. Try changing the solvent ratios (e.g., from 10% EtOAc/Hexane to 5% or 15%). If that doesn't work, try a different solvent system entirely, for example, by replacing ethyl acetate with dichloromethane. The goal is to maximize the difference in Rf values (ΔRf).
-
Caption: General workflow for the purification of this compound.
-
TLC Analysis: As described in the FAQ, determine an appropriate solvent system (e.g., 10:1 Hexanes:Ethyl Acetate) that gives the target compound an Rf of 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry. Ensure there are no air bubbles or cracks in the packed bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel by adding silica to the solution and evaporating the solvent. Load the resulting dry powder onto the sand layer at the top of the column.
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or air line) to achieve a steady flow. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.[13] Spot every few fractions on a TLC plate to track the elution of the product and any impurities.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Method 3: Analytical Purity Assessment
Reliable analytical methods are essential for confirming the success of your purification.
Caption: Decision-making process for optimizing TLC before column chromatography.
This protocol provides a robust starting point for method development.[9]
| Parameter | Value | Rationale |
| HPLC System | Standard system with UV-Vis Detector | Widely available and suitable for chromophoric compounds. |
| Column | C18, 4.6 x 150 mm, 5 µm | A workhorse column for reverse-phase separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A common mobile phase for aromatic ketones. A gradient elution (e.g., 50% to 90% Acetonitrile over 10 min) is recommended to ensure elution of all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection λ | ~250 nm | Aromatic ketones typically have strong absorbance in this region. A UV scan of the pure compound should be performed to determine the λmax for optimal sensitivity. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. magritek.com [magritek.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ethanone, 1-(2-methoxyphenyl)- | SIELC Technologies [sielc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 1-(3-Fluoro-2-methoxyphenyl)ethanone
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the common impurities in 1-(3-Fluoro-2-methoxyphenyl)ethanone. This resource is designed to help you identify, understand, and mitigate purity-related issues in your experiments.
I. Understanding the Impurity Profile: A Proactive Approach
The purity of this compound is critical for the success of subsequent synthetic steps and the overall quality of the final product. Impurities can arise from various sources, including the synthetic route, starting materials, and degradation. A thorough understanding of the likely impurities is the first step toward effective troubleshooting.
The most common industrial synthesis of this compound involves the Friedel-Crafts acylation of 2-fluoroanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[1][2][3][4] The directing effects of the methoxy (-OCH₃) and fluoro (-F) substituents on the aromatic ring play a crucial role in determining the product distribution and, consequently, the impurity profile.
The methoxy group is a strong activating group and an ortho, para-director due to its electron-donating resonance effect. The fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its electron-donating resonance effect. When both are present, their directing effects can be either synergistic or competitive, leading to the formation of various regioisomers.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect in my batch of this compound?
A1: The most prevalent impurities are typically regioisomers formed during the Friedel-Crafts acylation of 2-fluoroanisole. The directing effects of the methoxy and fluoro groups lead to the formation of several isomers in addition to the desired product.
Common Regioisomeric Impurities:
| Impurity Name | Structure | Rationale for Formation |
| 1-(4-Fluoro-2-methoxyphenyl)ethanone | Isomer | Acylation at the position para to the methoxy group and meta to the fluoro group. |
| 1-(5-Fluoro-2-methoxyphenyl)ethanone | Isomer | Acylation at the position ortho to the methoxy group and meta to the fluoro group. |
| 1-(2-Fluoro-6-methoxyphenyl)ethanone | Isomer | Acylation at the position ortho to both the fluoro and methoxy groups. Steric hindrance may limit the formation of this isomer. |
Other potential process-related impurities include:
-
Unreacted 2-fluoroanisole: Incomplete reaction can lead to the presence of the starting material.
-
Polysubstituted byproducts: Under harsh reaction conditions, a second acetylation of the product or starting material can occur.[4]
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in trace amounts.
Q2: My this compound has developed a yellow tint over time. What could be the cause?
A2: The development of a yellow color upon storage can be indicative of degradation. While specific degradation pathways for this compound are not extensively documented, substituted acetophenones can be susceptible to oxidation and photodecomposition, leading to the formation of colored impurities. It is recommended to store the material in a cool, dark place under an inert atmosphere to minimize degradation.
Q3: Can the Lewis acid catalyst used in the Friedel-Crafts reaction introduce impurities?
A3: Yes, the Lewis acid catalyst, typically aluminum chloride, is hygroscopic and can react with moisture to form hydrochloric acid. This can potentially lead to side reactions, such as the cleavage of the methoxy group to a hydroxyl group, although this is less common under standard acylation conditions.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound and provides actionable solutions.
Issue 1: Unexpected Peaks in Your HPLC-UV Chromatogram
Question: I am analyzing my sample of this compound by reverse-phase HPLC with UV detection and I see several unexpected peaks close to my main product peak. What are they and how can I identify them?
Answer: These unexpected peaks are most likely the regioisomeric impurities discussed in the FAQ section. Due to their similar structures, they often have close retention times on a standard C18 column.
Troubleshooting Workflow:
Workflow for identifying unknown HPLC peaks.
Step-by-Step Protocol:
-
Optimize HPLC Method:
-
Rationale: To achieve better separation of the isomeric impurities.
-
Action:
-
Decrease the gradient ramp rate of your mobile phase.
-
Try a different column chemistry (e.g., a phenyl-hexyl or a PFP column) which can offer different selectivity for aromatic isomers.
-
Adjust the mobile phase composition and pH.
-
-
-
Spike with Standards:
-
Rationale: To confirm the identity of suspected impurities if reference standards are available.
-
Action:
-
Obtain or synthesize small amounts of the potential regioisomers.
-
Spike your sample with a small amount of each standard and observe which peak increases in area.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Rationale: To obtain molecular weight information for the unknown peaks.
-
Action:
-
Analyze your sample using an LC-MS system. All regioisomers will have the same molecular weight as the parent compound. This will help confirm that the unexpected peaks are indeed isomers and not other impurities. Fragmentation patterns may provide clues to the substitution pattern.
-
-
-
Preparative HPLC and NMR Spectroscopy:
-
Rationale: To isolate the impurities for definitive structural elucidation.
-
Action:
-
Issue 2: Inconsistent Results in Bioassays
Question: I am using this compound in a biological assay and I'm getting inconsistent results between batches. Could impurities be the cause?
Answer: Absolutely. Even small amounts of impurities can have significant biological activity, leading to variability in your assay results. The different regioisomers could have different activities or toxicities.
Troubleshooting Workflow:
References
Technical Support Center: Reaction Monitoring for 1-(3-Fluoro-2-methoxyphenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(3-Fluoro-2-methoxyphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of monitoring chemical transformations involving this versatile building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and implementation of analytical techniques for monitoring reactions involving this compound.
Q1: What is the most suitable technique for monitoring my reaction?
The optimal technique depends on the specific reaction, available equipment, and the level of detail required. A multi-technique approach is often most powerful. Here is a comparative summary:
| Technique | Primary Use Case | Pros | Cons |
| HPLC | Quantitative analysis of reaction conversion and impurity profiling. | High sensitivity, excellent for complex mixtures, quantitative. | Requires method development, sample filtration is often necessary.[1][2] |
| ¹H & ¹⁹F NMR | Structural confirmation and monitoring disappearance of starting material / appearance of product. | Provides detailed structural information, non-destructive. ¹⁹F NMR offers a very clean signal.[3][4] | Lower sensitivity than HPLC, requires deuterated solvents for locking, potential for peak overlap in ¹H spectra.[4][5] |
| GC-MS | Analysis of volatile products and impurities. | Excellent for separating volatile compounds, provides mass information for identification. | Not suitable for non-volatile or thermally labile compounds; derivatization may be needed.[6][7] |
| FTIR | Real-time, qualitative tracking of functional group changes (in-situ). | Fast, can be used for in-situ monitoring with an ATR probe, no sample preparation needed for ATR.[8] | Provides functional group information only, not detailed structure; difficult to quantify in complex mixtures. |
| TLC | Rapid, qualitative check of reaction progress. | Fast, inexpensive, good for quick checks on multiple reactions.[9] | Not quantitative, lower resolution than HPLC, can be unreliable for certain compounds.[10] |
Q2: What are the key spectroscopic signals I should monitor for this compound?
Tracking the unique signals of the starting material is fundamental. The disappearance of these signals, coupled with the appearance of new ones corresponding to your product, confirms the reaction's progress.
| Technique | Signal/Region | Description & Rationale |
| ¹H NMR | ~2.6 ppm (s, 3H) | Singlet for the acetyl (-COCH₃) protons. This is often a clean, isolated signal ideal for monitoring. |
| ~3.9 ppm (s, 3H) | Singlet for the methoxy (-OCH₃) protons. | |
| ~7.1-7.5 ppm (m, 3H) | Aromatic protons. Their splitting pattern and chemical shifts will change significantly if the aromatic ring is modified. | |
| ¹⁹F NMR | One distinct signal | The single fluorine atom provides a highly specific and sensitive probe. Its chemical shift is highly sensitive to changes in the electronic environment of the ring.[4] |
| ¹³C NMR | ~195-200 ppm | Carbonyl carbon (C=O). This signal will shift dramatically or disappear if the ketone is reduced or otherwise transformed.[11] |
| FTIR | ~1680-1700 cm⁻¹ | Strong absorbance from the conjugated ketone C=O stretch.[11] Disappearance of this peak is a clear indicator of ketone consumption. |
Q3: How should I prepare a sample from my reaction mixture for analysis?
Proper sample preparation is critical to protect your analytical equipment and obtain reliable data.[10]
-
Quench the Reaction: Before sampling, it's often necessary to stop or "quench" the reaction to get an accurate snapshot in time. This can be done by rapidly cooling the mixture or by adding a reagent that neutralizes a catalyst or reactive species.
-
Take a Representative Aliquot: Ensure the reaction mixture is well-stirred and take a small, representative sample (e.g., 10-50 µL).
-
Dilute Appropriately:
-
For HPLC/GC: Dilute the aliquot in a solvent that is miscible with your mobile phase (e.g., acetonitrile or methanol for reversed-phase HPLC). The goal is to have a final concentration within the detector's linear range.
-
For NMR: Take a small aliquot and evaporate the solvent. Re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Filter (for HPLC/GC): Always filter your diluted sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the column or injector.[1]
Q4: Can I monitor my reaction in real-time without taking samples?
Yes, in-situ monitoring is highly effective for understanding reaction kinetics and mechanisms.
-
ATR-FTIR Spectroscopy: An Attenuated Total Reflectance (ATR) probe can be inserted directly into the reaction vessel.[8] This allows you to continuously collect IR spectra of the reaction mixture, providing real-time data on the consumption of the ketone's carbonyl group and the formation of new functional groups.[8]
-
Flow NMR Spectroscopy: For more detailed kinetic analysis, the reaction mixture can be continuously pumped from the reactor through the NMR spectrometer.[12][13] This provides a series of complete NMR spectra over time, allowing for precise tracking of all soluble species.
Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide addresses specific issues you may encounter.
Problem 1: My reaction is stalled or shows low conversion.
Possible Cause A: Reagent/Catalyst Deactivation
-
Diagnosis: The reaction started but stopped prematurely. This is common in reactions sensitive to air or moisture, or where the catalyst has a finite lifetime.
-
Recommended Action:
-
Ensure all glassware was properly dried and the reaction was run under an inert atmosphere (e.g., Nitrogen or Argon) if required.[10]
-
Verify the purity and activity of your reagents and catalysts. Some reagents must be freshly prepared or purified.[10]
-
If applicable, consider a slow addition of a less stable reagent or adding a fresh portion of the catalyst.
-
Possible Cause B: Incorrect Reaction Conditions
-
Diagnosis: The reaction never initiated or is extremely slow.
-
Recommended Action:
-
Double-check temperature, concentration, and stirring efficiency. Inadequate stirring can create local concentration gradients that stall a reaction.[10]
-
Gently increase the temperature, if the reaction chemistry allows, and monitor for any change.
-
Confirm all reagents were added in the correct order.[10]
-
Problem 2: My chromatogram (HPLC/GC) shows multiple unexpected peaks.
**dot graph TD { A[Unexpected Peak Detected in HPLC/GC] --> B{Is the peak in the blank run?}; B -->|Yes| C[Source is solvent, mobile phase, or system contamination.]; C --> D[Action: Use high-purity solvents, flush system.] B -->|No| E{Is it the product of a known side reaction?}; subgraph Legend direction LR legend_start[start] --"Logical Flow"--> legend_end[end] subgraph Node_Types direction LR node_q[Question] node_s[Statement] node_a[Action] end style legend_start fill:#FFFFFF,stroke:#FFFFFF style legend_end fill:#FFFFFF,stroke:#FFFFFF style node_q fill:#FBBC05, fontcolor:#202124, stroke:#5F6368 style node_s fill:#F1F3F4, fontcolor:#202124, stroke:#5F6368 style node_a fill:#34A853, fontcolor:#FFFFFF, stroke:#5F6368 end style A fill:#EA4335, fontcolor:#FFFFFF, stroke:#5F6368 style B fill:#FBBC05, fontcolor:#202124, stroke:#5F6368 style C fill:#F1F3F4, fontcolor:#202124, stroke:#5F6368 style D fill:#34A853, fontcolor:#FFFFFF, stroke:#5F6368 style E fill:#FBBC05, fontcolor:#202124, stroke:#5F6368 style F fill:#34A853, fontcolor:#FFFFFF, stroke:#5F6368 style G fill:#F1F3F4, fontcolor:#202124, stroke:#5F6368 style H fill:#34A853, fontcolor:#FFFFFF, stroke:#5F6368 E -->|Yes| F[Action: Adjust reaction conditions (temp, stoichiometry, catalyst) to minimize side reaction.]; E -->|No| G[Impurity may be from starting material or an unknown side product.]; G --> H[Action: Use LC-MS/GC-MS to obtain mass data. Isolate the impurity if necessary for full structural elucidation by NMR.]; } } Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Possible Cause A: Impurities in Starting Material
-
Diagnosis: Peaks are present at the t=0 time point.
-
Recommended Action: Always analyze your starting materials by the same method you use for reaction monitoring to establish a baseline purity profile. Purify starting materials if necessary.
Possible Cause B: Side Reactions
-
Diagnosis: New peaks grow over time that do not correspond to your expected product. For instance, in Friedel-Crafts acylations to prepare the starting material, polysubstitution can occur.
-
Recommended Action: Analyze the mass of the impurity using LC-MS or GC-MS. This data can provide crucial clues to its structure. Consider adjusting reaction conditions (e.g., lowering temperature, changing stoichiometry) to disfavor the side reaction.
Possible Cause C: Product Degradation
-
Diagnosis: The peak corresponding to your product appears and then decreases over time, accompanied by the growth of new peaks.
-
Recommended Action: Your product may be unstable under the reaction conditions. Test its stability by re-subjecting the purified product to the reaction conditions. If it degrades, a shorter reaction time or lower temperature is needed. Also, check for degradation during workup or sample preparation.[14]
Problem 3: My NMR spectrum is complex, with broad peaks or overlapping signals.
Possible Cause A: Sample Inhomogeneity or Precipitation
-
Diagnosis: Spectral lines are broad and distorted. This can happen if the sample is not fully dissolved or contains paramagnetic species.[3]
-
Recommended Action:
-
Ensure your sample is fully dissolved in the deuterated solvent. Filter the NMR sample through a small plug of glass wool in a pipette if solids are present.
-
If paramagnetic impurities are suspected (e.g., from certain catalysts), passing the sample through a short plug of silica gel can sometimes remove them.
-
Possible Cause B: Dynamic Chemical Exchange
-
Diagnosis: Peaks are broad but sharpen upon heating or cooling.
-
Recommended Action: This indicates a chemical process (like tautomerism or restricted bond rotation) occurring on the NMR timescale. Acquiring spectra at different temperatures can help confirm this and may provide a cleaner spectrum for analysis.
Possible Cause C: Severe Peak Overlap
-
Diagnosis: Key signals for starting material and product overlap in the ¹H spectrum, making integration unreliable.
-
Recommended Action:
-
Switch to ¹⁹F NMR: This is the single best solution for this specific molecule. The ¹⁹F spectrum will be much simpler, likely showing a single peak for the starting material and a single peak for the product, with no other interferences.[4]
-
Use a higher field NMR spectrometer if available to increase spectral dispersion.
-
Consider 2D NMR techniques (like COSY or HSQC) to help assign complex spectra, although this is more for structural confirmation than routine monitoring.
-
Experimental Protocols
Protocol 1: General Workflow for Reaction Monitoring
This diagram outlines the logical flow from reaction setup to decision-making.
**dot graph TD { A[Set Up Reaction] --> B(Take t=0 Sample); B --> C{Start Reaction}; C --> D[Run Reaction under Defined Conditions]; D --> E(Take Timepoint Sample); E --> F[Prepare Sample for Analysis]; F --> G[Analyze Sample via Chosen Technique]; G --> H{Interpret Data: Conversion, Impurities}; H --> I{Is reaction complete?}; I -->|Yes| J[Proceed to Workup]; I -->|No| K{Continue Monitoring?}; K -->|Yes| D; K -->|No| L[Stop Reaction & Troubleshoot]; subgraph Legend direction LR legend_start[start] --"Logical Flow"--> legend_end[end] subgraph Node_Types direction LR node_p[Process Step] node_d[Decision Point] end style legend_start fill:#FFFFFF,stroke:#FFFFFF style legend_end fill:#FFFFFF,stroke:#FFFFFF style node_p fill:#4285F4, fontcolor:#FFFFFF, stroke:#5F6368 style node_d fill:#FBBC05, fontcolor:#202124, stroke:#5F6368 end style A fill:#4285F4, fontcolor:#FFFFFF, stroke:#5F6368 style B fill:#4285F4, fontcolor:#FFFFFF, stroke:#5F6368 style C fill:#EA4335, fontcolor:#FFFFFF, stroke:#5F6368 style D fill:#4285F4, fontcolor:#FFFFFF, stroke:#5F6368 style E fill:#4285F4, fontcolor:#FFFFFF, stroke:#5F6368 style F fill:#4285F4, fontcolor:#FFFFFF, stroke:#5F6368 style G fill:#4285F4, fontcolor:#FFFFFF, stroke:#5F6368 style H fill:#4285F4, fontcolor:#FFFFFF, stroke:#5F6368 style I fill:#FBBC05, fontcolor:#202124, stroke:#5F6368 style J fill:#34A853, fontcolor:#FFFFFF, stroke:#5F6368 style K fill:#FBBC05, fontcolor:#202124, stroke:#5F6368 style L fill:#EA4335, fontcolor:#FFFFFF, stroke:#5F6368 } } Caption: A generalized workflow for effective chemical reaction monitoring.
Protocol 2: Setting Up a Screening HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method to monitor reactions of this compound.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a robust, general-purpose column for moderately polar compounds like substituted acetophenones.[1][15]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Using an acid modifier improves peak shape for aromatic ketones. Formic acid is MS-compatible.[16]
-
-
Initial Gradient Method:
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, set to 254 nm (aromatic compounds typically absorb well at this wavelength).
-
Gradient:
-
0-2 min: Hold at 40% B.
-
2-12 min: Ramp from 40% to 95% B.
-
12-14 min: Hold at 95% B.
-
14-15 min: Return to 40% B.
-
15-18 min: Re-equilibrate at 40% B.
-
-
-
Test Injections:
-
Inject a standard of your starting material, this compound, to determine its retention time.
-
Inject a standard of your expected product if available.
-
Inject a sample from your reaction mixture.
-
-
Optimization: Adjust the gradient based on the results. If peaks are too clustered, use a shallower gradient. If the retention time is too long, start with a higher percentage of organic solvent (Solvent B). The goal is to achieve baseline separation between the starting material, product, and any major impurities.[2]
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. mac-mod.com [mac-mod.com]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. youtube.com [youtube.com]
- 13. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To [chem.rochester.edu]
- 15. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Improving the efficiency of 1-(3-Fluoro-2-methoxyphenyl)ethanone reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(3-Fluoro-2-methoxyphenyl)ethanone (CAS No. 201594-93-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile yet challenging building block. Our goal is to provide practical, field-proven insights to help you improve reaction efficiency, minimize side products, and troubleshoot common experimental hurdles.
The unique structure of this ketone—featuring a fluorine atom at the 3-position and a methoxy group at the 2-position—imparts a distinct reactivity profile. The interplay between the electron-withdrawing nature of the fluorine and the steric hindrance of the ortho-methoxy group requires careful consideration in reaction design and optimization. This guide addresses these nuances in a direct question-and-answer format.
Section 1: Foundational FAQs
This section covers the essential preliminary questions researchers may have before starting their experiments.
Q1: What are the fundamental chemical and physical properties of this compound?
A1: Understanding the basic properties is the first step in proper handling and reaction setup. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 201594-93-4 | N/A |
| Molecular Formula | C₉H₉FO₂ | PubChem |
| Molecular Weight | 168.17 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Melting Point | Data not widely published; isomers have melting points ranging from 36-110 °C.[2][3] | N/A |
| Boiling Point | Data not widely published; related isomers boil around 245-248 °C.[4] | N/A |
Q2: What are the recommended storage and handling procedures?
A2: Proper storage is crucial for maintaining the integrity of the compound. We recommend storing it in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents. For long-term stability, refrigeration (0-8 °C) is advised.[1] Handle the compound in a well-ventilated area or fume hood, using standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: In which common solvents is this compound soluble?
A3: Based on its structure (an aromatic ketone), it is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). It will have limited solubility in non-polar solvents like hexanes and very low solubility in water.
Section 2: Troubleshooting Common Experimental Issues
This core section addresses specific problems you may encounter during reactions involving this compound.
Q4: My reaction yield is consistently low. What are the likely causes related to the substrate's structure?
A4: Low yields often stem from the molecule's inherent structural features. The primary culprit is the significant steric hindrance created by the ortho-methoxy group .[4][5] This bulky group can physically block incoming nucleophiles from efficiently attacking the electrophilic carbonyl carbon.
Furthermore, the fluorine atom, while electron-withdrawing, can influence the overall electron density and reactivity of the aromatic ring.[6] To overcome this, consider using smaller, more potent nucleophiles, increasing the reaction temperature to provide more kinetic energy, or employing catalysts specifically designed for sterically hindered substrates.
Q5: My reaction stalls and fails to proceed to completion. How can I diagnose and resolve this?
A5: A stalled reaction suggests that the activation energy barrier is not being sufficiently overcome or that an equilibrium is being reached.
-
Thermal Insufficiency: The combination of steric hindrance and electronic effects may require higher temperatures than analogous, unhindered ketones. Gradually increase the reaction temperature in 10 °C increments.
-
Catalyst Inefficiency: If using a catalyst, it may be poisoned or simply not active enough. Consider a catalyst screen to identify a more suitable option.
-
Reagent Stoichiometry: Ensure your nucleophile or other key reagents are not degrading under the reaction conditions and are present in a sufficient molar ratio.
Below is a logical workflow for diagnosing a stalled or low-yielding reaction.
Caption: A troubleshooting workflow for stalled reactions.
Q6: I am observing a major byproduct that appears to have lost the fluorine atom. What is happening?
A6: This is a critical and common issue, particularly in base-catalyzed reactions (e.g., Claisen-Schmidt condensations) that use an alcohol solvent like methanol (MeOH). The byproduct is likely the result of a Nucleophilic Aromatic Substitution (SNAr) reaction.[7]
In the presence of a strong base (like KOH or NaOH) and methanol, a methoxide anion (MeO⁻) is generated. This potent nucleophile can attack the carbon bearing the fluorine atom, displacing it to form a methoxy group. This side reaction is highly problematic as the resulting byproduct can be difficult to separate from the desired product.
Q7: How can I prevent the SNAr side reaction and the loss of my fluorine substituent?
A7: The solution is to change the solvent. The key is to use an aprotic solvent that cannot act as a nucleophile.
-
Recommended Solvent: Tetrahydrofuran (THF) is an excellent choice. It is polar enough to facilitate the reaction but is non-nucleophilic, preventing the SNAr pathway.[7]
-
Avoid: Methanol, ethanol, and other alcohol-based solvents should be avoided in base-catalyzed reactions with this substrate.
Section 3: Protocol Optimization - A Case Study in Claisen-Schmidt Condensation
To illustrate these principles, we provide a comparative protocol for a Claisen-Schmidt condensation with an aromatic aldehyde.
Objective: Synthesize the corresponding chalcone while avoiding the SNAr byproduct.
Experimental Protocols
Protocol A: Sub-optimal (Methanol Solvent)
-
Dissolve this compound (1.0 eq) and the desired benzaldehyde (1.1 eq) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 50% aqueous solution of KOH (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor by TLC. Observation: A secondary, more polar spot corresponding to the methoxy-substituted byproduct is often observed.[7]
-
Workup by pouring into ice water and neutralizing with HCl. The resulting solid will be a mixture of products.
Protocol B: Optimized (THF Solvent)
-
Dissolve this compound (1.0 eq) and the desired benzaldehyde (1.1 eq) in THF .
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 50% aqueous solution of KOH (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor by TLC. Observation: The reaction proceeds cleanly to the desired fluoro-substituted chalcone with minimal to no SNAr byproduct.[7]
-
Workup by pouring into ice water and neutralizing with HCl. The resulting solid is significantly purer.
Data Summary: Solvent Effects
| Parameter | Protocol A (Methanol) | Protocol B (THF) | Rationale for Improvement |
| Desired Product Yield | Variable, often < 60% | Typically > 80% | Avoidance of side reactions increases the yield of the target molecule. |
| SNAr Byproduct | Present, can be significant | Absent or Trace | THF is an aprotic, non-nucleophilic solvent that does not participate in SNAr.[7] |
| Purification Difficulty | High (similar polarity of products) | Low to Moderate | A cleaner reaction crude simplifies purification, often requiring only recrystallization. |
Section 4: Understanding the Reactivity Profile
The behavior of this compound is governed by the balance of competing electronic and steric factors. This can be visualized as follows:
Caption: Key factors governing the reactivity of the title compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl- CAS#: 325-62-2 [m.chemicalbook.com]
- 3. 4'-Methoxyacetophenone CAS#: 100-06-1 [m.chemicalbook.com]
- 4. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ortho-Methoxyacetophenone [webbook.nist.gov]
- 6. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 7. acgpubs.org [acgpubs.org]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Fluoro-2-methoxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-fluoro-2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.
Introduction to Synthetic Strategies
The synthesis of this compound on a larger scale typically employs one of two primary routes: Friedel-Crafts acylation of 2-fluoroanisole or a metal-organic pathway involving ortho-lithiation or a Grignard reagent. Each approach presents a unique set of challenges that can impact yield, purity, and safety during scale-up. This guide will dissect these challenges and offer robust solutions.
Part 1: Troubleshooting Guide for Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3] In the context of synthesizing this compound, the reaction involves treating 2-fluoroanisole with an acetylating agent in the presence of a Lewis acid catalyst.
Diagram: Friedel-Crafts Acylation Workflow
Caption: A typical workflow for Friedel-Crafts acylation.
FAQs and Troubleshooting
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in Friedel-Crafts acylation of 2-fluoroanisole can stem from several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Inadequate drying of glassware and solvents will quench the catalyst. The methoxy group on your substrate can also complex with the Lewis acid, requiring a stoichiometric amount of the catalyst.[4]
-
Substrate Deactivation: While the methoxy group is activating, the fluorine atom is deactivating. This electronic competition can slow down the reaction.
-
Side Reactions: At elevated temperatures, demethylation of the methoxy group by strong Lewis acids like AlCl₃ can occur, leading to undesired byproducts.[5]
-
Poor Regioselectivity: The methoxy group is a strong ortho-, para-director, while fluorine is a weaker ortho-, para-director. This can lead to a mixture of isomers, with acylation occurring at different positions on the aromatic ring.[6][7]
Troubleshooting Steps:
| Problem | Recommended Action | Scientific Rationale |
| Catalyst Deactivation | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | Prevents hydrolysis of the Lewis acid, preserving its catalytic activity. |
| Slow Reaction | Consider using a more reactive acetylating agent, such as acetic anhydride. A milder Lewis acid like FeCl₃ or a solid acid catalyst might also be beneficial.[6] | Increases the concentration of the electrophile and can mitigate side reactions. |
| Demethylation | Perform the reaction at lower temperatures. Consider using a milder Lewis acid that is less prone to causing demethylation.[5] | Reduces the energy available for the demethylation side reaction. |
| Poor Regioselectivity | Optimize the reaction temperature and choice of Lewis acid. Milder conditions may favor the desired isomer. | The directing effects of substituents can be influenced by reaction conditions. |
Q2: I am observing multiple products in my crude reaction mixture. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge. The methoxy group strongly directs acylation to the para position, and to a lesser extent, the ortho position. The fluorine atom also directs ortho and para. In 2-fluoroanisole, this leads to potential acylation at positions 3, 4, and 6. To favor the desired 3-acylated product, consider the following:
-
Steric Hindrance: The methoxy group at position 2 will sterically hinder acylation at the adjacent position 3 to some extent, but electronic effects often dominate.
-
Catalyst Choice: Experiment with different Lewis acids. Some may offer better selectivity due to their size or coordination properties. For instance, milder catalysts like scandium triflate (Sc(OTf)₃) have been shown to be effective for acylating activated rings with reduced side reactions.[5]
Q3: The work-up procedure is difficult, and I am losing product during extraction. What can I do?
A3: The product, this compound, forms a complex with the Lewis acid catalyst. This complex needs to be broken during the work-up, typically by quenching with ice-cold dilute acid.
-
Inefficient Quenching: Ensure a slow and controlled addition of the reaction mixture to the quenching solution with vigorous stirring. This will help to efficiently hydrolyze the catalyst and break up the product-catalyst complex.
-
Emulsion Formation: If emulsions form during extraction, adding a saturated brine solution can help to break them.
-
Purification Strategy: Given the potential for isomeric byproducts with similar boiling points, purification by fractional distillation under reduced pressure might be challenging. Flash chromatography is often a more effective method for isolating the desired product.[8]
Part 2: Troubleshooting Guide for Ortho-Lithiation and Grignard Routes
An alternative synthetic approach involves the use of organometallic reagents. Directed ortho-lithiation utilizes a directing group (in this case, the methoxy group) to selectively deprotonate the ortho position, followed by quenching with an electrophile.[9][10] A Grignard-based synthesis would involve the formation of a Grignard reagent from a halogenated precursor, followed by reaction with an acetylating agent.
Diagram: Ortho-Lithiation Decision Tree
Caption: A decision tree for troubleshooting ortho-lithiation reactions.
FAQs and Troubleshooting
Q1: My ortho-lithiation reaction is not proceeding. What is the most common cause of failure?
A1: The most frequent point of failure in ortho-lithiation reactions is the presence of trace amounts of water or oxygen.[11] Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive and will be quenched by even minute quantities of protic impurities.
Troubleshooting Steps:
-
Rigorous Anhydrous Technique: All glassware must be flame-dried or oven-dried and cooled under a stream of inert gas (argon or nitrogen). Syringes and needles should also be dried.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is a common choice but must be free of peroxides and water.[10]
-
Reagent Quality: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before each use to determine its exact molarity.[12]
Q2: I am attempting a Grignard-based synthesis but the reaction is difficult to initiate. What can I do?
A2: Grignard reactions can have an induction period, and initiation can be challenging on a larger scale.[13]
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activating the magnesium is key. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the mixture.[11]
-
Exothermic Nature: Once initiated, Grignard reactions are highly exothermic.[13][14] On a large scale, this can lead to a runaway reaction. The addition of the halide must be slow and controlled, with efficient cooling and stirring. The reaction vessel should not be more than half full to accommodate any vigorous boiling.[13][15]
Q3: What are the primary safety concerns when scaling up reactions with organometallic reagents?
A3: Safety is paramount when working with pyrophoric and water-reactive reagents like n-BuLi and Grignard reagents.
-
Pyrophoric Nature: Organolithium reagents can ignite spontaneously on contact with air.[16] All transfers must be done under an inert atmosphere using proper syringe or cannula techniques.
-
Runaway Reactions: The exothermic nature of these reactions requires robust temperature control. A plan for emergency cooling and quenching should be in place.[13] Working alone with large-scale organometallic reactions is strongly discouraged.[15][16]
-
Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and appropriate gloves are mandatory.[14][15]
Step-by-Step Protocol: Ortho-Lithiation of 2-Fluoroanisole
-
Preparation: Under an inert atmosphere (argon or nitrogen), add freshly distilled, anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add 2-fluoroanisole to the flask via syringe.
-
Lithiation: Slowly add a titrated solution of n-butyllithium (n-BuLi) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir for the optimized reaction time at -78 °C.
-
Electrophile Addition: Add the acetylating agent (e.g., N,N-dimethylacetamide) dropwise, again maintaining the low temperature.
-
Quenching: After the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. acgpubs.org [acgpubs.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
- 13. acs.org [acs.org]
- 14. youtube.com [youtube.com]
- 15. dchas.org [dchas.org]
- 16. artscimedia.case.edu [artscimedia.case.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(3-Fluoro-2-methoxyphenyl)ethanone for the Modern Research Chemist
Introduction: The Significance of 1-(3-Fluoro-2-methoxyphenyl)ethanone in Medicinal Chemistry and Drug Discovery
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. The unique substitution pattern of the phenyl ring, featuring a fluorine atom and a methoxy group, imparts specific electronic and steric properties that are often sought after in the design of novel therapeutics. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can influence solubility and act as a handle for further functionalization. Consequently, efficient and scalable synthetic routes to this valuable intermediate are of high interest to researchers in the pharmaceutical and agrochemical industries.
This guide provides a comparative analysis of the most common and effective methods for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and disadvantages. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy that best suits their specific needs, whether for small-scale discovery or large-scale production.
Methodology 1: Friedel-Crafts Acylation of 2-Fluoroanisole
The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones.[1][2] The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[3]
Mechanistic Rationale and Strategic Considerations
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid catalyst.[1] This acylium ion is then attacked by the electron-rich aromatic ring of 2-fluoroanisole. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director. The directing effects of these two substituents are synergistic, favoring substitution at the positions ortho and para to the methoxy group. Given that the desired product requires acylation at the position ortho to the methoxy group and meta to the fluorine, careful control of reaction conditions is crucial to achieve the desired regioselectivity.
dot graph TD { A[2-Fluoroanisole + Acetyl Chloride] -->|Lewis Acid (e.g., AlCl₃)| B{Acylium Ion Formation}; B --> C{Electrophilic Attack on Aromatic Ring}; C --> D{Sigma Complex Intermediate}; D --> E[Deprotonation]; E --> F[this compound]; subgraph "Reaction Pathway" A; B; C; D; E; F; end }
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2-Fluoroanisole
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq.) to the stirred suspension.
-
After the addition of acetyl chloride, add a solution of 2-fluoroanisole (1.0 eq.) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
Methodology 2: Grignard Reaction with a Nitrile Precursor
An alternative approach to aryl ketones is the reaction of a Grignard reagent with a nitrile.[4][5] This method offers a different retrosynthetic disconnection and can be advantageous when the starting materials are more readily available or when Friedel-Crafts conditions are not suitable for the substrate.
Mechanistic Rationale and Strategic Considerations
This synthesis begins with the preparation of a Grignard reagent from a suitable aryl halide. For the synthesis of this compound, the logical precursor would be 1-bromo-3-fluoro-2-methoxybenzene. The Grignard reagent, a potent nucleophile, then attacks the electrophilic carbon of a nitrile, such as acetonitrile or, more practically for introducing an acetyl group, a protected form of acetaldehyde or an equivalent. A more direct route involves the reaction of methylmagnesium bromide with 3-fluoro-2-methoxybenzonitrile. The initial adduct, an imine salt, is then hydrolyzed to yield the desired ketone.
dot graph TD { A[3-Fluoro-2-methoxybenzonitrile + Methylmagnesium Bromide] --> B{Nucleophilic Addition}; B --> C{Imine Salt Intermediate}; C -->|Aqueous Workup (H₃O⁺)| D{Hydrolysis}; D --> E[this compound]; subgraph "Reaction Pathway" A; B; C; D; E; end }
Caption: Workflow for Grignard Reaction with a Nitrile.
Experimental Protocol: Grignard Reaction
Materials:
-
3-Fluoro-2-methoxybenzonitrile
-
Methylmagnesium bromide solution (in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aqueous ammonium chloride solution, saturated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 3-fluoro-2-methoxybenzonitrile (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.1 eq.) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Methodology 3: Directed ortho-Lithiation of 2-Fluoroanisole
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds.[6][7] The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[7]
Mechanistic Rationale and Strategic Considerations
In the case of 2-fluoroanisole, the methoxy group is a potent DMG.[8] Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent at low temperature leads to the formation of a lithiated intermediate at the position ortho to the methoxy group. This highly reactive organolithium species can then be quenched with a suitable electrophile to introduce the acetyl group. Common acetylating agents in this context include N,N-dimethylacetamide or acetyl chloride. This method offers excellent regiocontrol, which can be a significant advantage over the Friedel-Crafts acylation.
dot graph TD { A[2-Fluoroanisole] -->|n-BuLi, THF, -78 °C| B{Directed ortho-Lithiation}; B --> C{Lithiated Intermediate}; C -->|Quench with Acetylating Agent (e.g., N,N-dimethylacetamide)| D{Nucleophilic Attack}; D --> E{Tetrahedral Intermediate}; E -->|Aqueous Workup| F[this compound]; subgraph "Reaction Pathway" A; B; C; D; E; F; end }
Caption: Workflow for Directed ortho-Lithiation.
Experimental Protocol: Directed ortho-Lithiation
Materials:
-
2-Fluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylacetamide (DMA) or Acetyl Chloride
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2-fluoroanisole (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add N,N-dimethylacetamide (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Synthesis Methods
| Feature | Friedel-Crafts Acylation | Grignard Reaction with Nitrile | Directed ortho-Lithiation |
| Starting Material | 2-Fluoroanisole | 3-Fluoro-2-methoxybenzonitrile | 2-Fluoroanisole |
| Key Reagents | Acetyl chloride/anhydride, Lewis acid | Methylmagnesium bromide | n-Butyllithium, Acetylating agent |
| Regioselectivity | Moderate to good; potential for isomers | Excellent | Excellent |
| Reaction Conditions | 0 °C to room temperature | 0 °C to room temperature | -78 °C to room temperature |
| Yields (Typical) | Moderate to high | Good to high | Good to high |
| Advantages | Readily available starting materials, well-established | Avoids strong Lewis acids, good for sensitive substrates | High regioselectivity, predictable outcome |
| Disadvantages | Potential for isomer formation, stoichiometric Lewis acid waste | Requires preparation of nitrile, moisture-sensitive | Requires cryogenic temperatures, strong base |
Conclusion and Recommendations
The choice of synthetic method for this compound depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the importance of regiochemical purity.
-
Friedel-Crafts acylation is a robust and scalable method, particularly if the starting 2-fluoroanisole is readily available and minor isomeric impurities can be tolerated or easily separated.
-
The Grignard reaction offers a reliable alternative, especially if the corresponding nitrile is accessible. Its milder conditions (avoiding strong Lewis acids) can be beneficial for more complex substrates.
-
Directed ortho-lithiation provides the highest degree of regiocontrol and is an excellent choice for small-scale synthesis where purity is paramount. However, the requirement for cryogenic temperatures and the use of highly reactive organolithium reagents may be less practical for large-scale production.
Ultimately, the optimal synthetic route will be a balance of these considerations. For initial discovery efforts, the high regioselectivity of directed ortho-lithiation may be most advantageous. For process development and scale-up, a well-optimized Friedel-Crafts acylation or a Grignard-based approach may prove more economical and practical.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. Grignard Reagents [sigmaaldrich.com]
- 5. leah4sci.com [leah4sci.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. baranlab.org [baranlab.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(3-Fluoro-2-methoxyphenyl)ethanone
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
In the landscape of modern drug development, the purity and quality of active pharmaceutical ingredients (APIs) and their precursors are non-negotiable. 1-(3-Fluoro-2-methoxyphenyl)ethanone, a substituted acetophenone, serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its molecular structure, featuring a fluoro and a methoxy group, presents unique analytical challenges and necessitates robust, validated methods to ensure its identity, purity, and strength. The process of analytical method validation provides documented evidence that a chosen procedure is fit for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP) and a mandate from regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH).[1][2][3]
This guide provides an in-depth comparison of analytical techniques for the quality control of this compound. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, grounding our protocols in the principles of scientific integrity and self-validation. Our focus will be on High-Performance Liquid Chromatography (HPLC) for quantitative analysis (assay and impurity profiling) and Gas Chromatography (GC) for specific applications like residual solvent analysis, supplemented by spectroscopic techniques for unequivocal identification.
Pillar 1: Selecting the Optimal Analytical Technique
The first critical decision in method development is the choice of the separation technique. The physicochemical properties of this compound—a relatively polar, non-volatile, and thermally stable organic molecule—make it an ideal candidate for HPLC analysis.[4] Conversely, GC is the gold standard for analyzing substances that are naturally volatile or can be vaporized without decomposition.[5][6]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Principle | Separation in a liquid mobile phase based on analyte interaction with a solid stationary phase.[7] | Separation in a gaseous mobile phase based on analyte partitioning between the gas and a stationary phase (liquid or solid).[6] | HPLC is preferred for the primary assay as the analyte is not inherently volatile.[4] |
| Analyte Suitability | Non-volatile, thermally unstable, high molecular weight compounds.[4][5] | Volatile and thermally stable compounds.[4][5] | The target molecule is well-suited for HPLC. GC is ideal for volatile impurities (e.g., synthesis solvents).[8] |
| Primary Application | Assay, impurity quantification, stability testing of APIs and drug products.[6] | Residual solvent analysis, analysis of volatile impurities, air quality testing.[4][6] | HPLC for assay and related substances; GC for residual solvents. |
| Instrumentation | High-pressure pumps, liquid mobile phase, shorter/thicker columns.[6] | Temperature-controlled oven, inert gas mobile phase, long/thin capillary columns.[6][7] | Standard pharmaceutical QC labs are well-equipped for both techniques. |
| Advantages | Broad applicability, ambient temperature operation protects the sample.[5] | High separation efficiency, fast analysis for simple mixtures, sensitive detectors (FID).[5] | HPLC's versatility makes it the workhorse for API analysis.[8] |
Pillar 2: The Architecture of Method Validation
Analytical method validation is a systematic process governed by the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be investigated.[9][10][11] The objective is to demonstrate that the procedure is suitable for its intended purpose.[11] This process is not merely a checklist but an interconnected framework where each parameter builds confidence in the method's overall reliability.
Caption: Interconnectivity of ICH Q2(R2) Validation Parameters.
Pillar 3: In-Practice Validation Protocols for HPLC Analysis
Here we present a self-validating system for the analysis of this compound by Reverse-Phase HPLC (RP-HPLC). The causality behind each step is explained to provide a deeper understanding beyond the protocol itself.
A. System Suitability Testing (SST): The Daily Health Check
-
Causality: Before any samples are analyzed, SST confirms that the entire HPLC system (instrument, reagents, column) is operating correctly on that day.[12] It is the first line of defense against erroneous results and is a non-negotiable part of any validated method.
-
Protocol:
-
Prepare a system suitability solution containing this compound at the working concentration (e.g., 100 µg/mL) and a known, closely eluting impurity or a marker compound.
-
Make five replicate injections of this solution.
-
Calculate the key performance parameters.
-
-
Acceptance Criteria:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[12] |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and nearest peak) | Confirms that adjacent peaks are sufficiently separated for accurate quantification. |
B. Specificity: Proving the Method is Selective
-
Causality: Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from impurities, degradation products, or matrix components.[13] This is achieved through forced degradation studies.
-
Protocol:
-
Expose solutions of this compound to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control using a photodiode array (PDA) detector.
-
Assess peak purity for the analyte peak in all stressed samples.
-
-
Acceptance Criteria:
-
The method must demonstrate separation of the main peak from all degradation products.
-
The peak purity index for the this compound peak should pass (e.g., > 0.999), indicating no co-eluting peaks.
-
C. Linearity and Range: Establishing Proportionality
-
Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a defined range.[13] This is fundamental for accurate quantification. The range is the interval over which the method is proven to be precise, accurate, and linear.[11]
-
Protocol:
-
Prepare a series of at least five calibration standards from a stock solution, covering 80% to 120% of the expected assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
For impurity quantification, the range must cover from the reporting threshold up to 120% of the specification limit.
-
Inject each standard in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should show a clear linear relationship.
-
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 798500 |
| 90 | 901200 |
| 100 | 1002500 |
| 110 | 1103100 |
| 120 | 1204500 |
| Regression Results | r² = 0.9998, y = 10020x + 150 |
D. Accuracy: Measuring Closeness to the Truth
-
Causality: Accuracy measures the closeness of the experimental result to the true value.[1][13] It is typically assessed via recovery studies on a sample matrix.
-
Protocol:
-
Prepare a placebo (a mixture of all formulation excipients without the API). If analyzing the drug substance, this step is not required.
-
Spike the placebo with the analyte at three concentration levels covering the specified range (e.g., 80%, 100%, 120%).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each level.
-
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.2 | 99.3% |
E. Precision: Assessing Result Consistency
-
Causality: Precision demonstrates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples of the same homogenous batch at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
F. LOD & LOQ: Defining the Lower Limits
-
Causality: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[1][3] These are critical for controlling impurities.
-
Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
Inject solutions with decreasing concentrations to find where the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm the LOQ by injecting six replicate samples at this concentration and ensuring the precision (%RSD) is acceptable (typically ≤ 10%).
-
-
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1 and %RSD ≤ 10.0%.
-
G. Robustness: Testing Method Resilience
-
Causality: Robustness testing demonstrates the reliability of a method with respect to deliberate variations in its parameters, providing an indication of its suitability for routine use.[14] This is often performed during late-stage development.
-
Protocol:
-
Deliberately vary critical method parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Column Temperature (e.g., ± 5°C).
-
Mobile Phase Composition (e.g., ± 2% organic).
-
Mobile Phase pH (e.g., ± 0.2 units).
-
-
Analyze system suitability and a standard sample under each condition.
-
-
Acceptance Criteria:
-
System suitability parameters must pass under all varied conditions.
-
The assay result of the standard should not deviate significantly from the result under normal conditions (e.g., < 2.0% difference).
-
Caption: General Workflow for HPLC Method Validation.
Comparative Guide: GC for Residual Solvent Analysis
While HPLC is the primary tool for the analyte itself, GC is indispensable for ensuring the final substance is free from potentially harmful residual solvents used during synthesis (e.g., Toluene, Acetone, Methanol).
-
Technique: Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).
-
Causality: This technique is ideal because it selectively introduces volatile solvents from the sample into the GC system while leaving the non-volatile analyte behind, preventing column contamination and providing excellent sensitivity.
-
Sample Protocol (Illustrative):
-
Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable diluent (e.g., DMSO).
-
Crimp and seal the vial.
-
Incubate the vial in the headspace autosampler (e.g., 80°C for 15 min).
-
Inject the vapor phase onto the GC column.
-
-
Validation Comparison: The validation parameters are similar to HPLC but tailored for trace analysis.
| Parameter | HPLC (Assay) | GC (Residual Solvents) | Key Difference |
| Specificity | Separate analyte from degradation products. | Separate all potential solvents from each other and the diluent. | Focus is on separating multiple volatile components. |
| Range | 80-120% of assay concentration. | LOQ to above the limit defined by ICH Q3C guidelines. | Range is dictated by safety-based limits, not assay value. |
| Accuracy | 98.0-102.0% recovery. | 80.0-120.0% recovery for spiked solvents. | Acceptance criteria can be wider due to trace levels. |
| LOQ | Dependent on impurity specification. | Must be below the required ICH Q3C limit. | LOQ is directly tied to regulatory safety thresholds. |
Conclusion: An Integrated, Lifecycle Approach
The validation of analytical methods for this compound is a multi-faceted process that relies on selecting the right tool for the right job. This guide establishes RP-HPLC as the superior, scientifically-sound choice for quantitative purity and assay determination, with a comprehensive validation protocol grounded in ICH principles. Concurrently, it positions HS-GC-FID as the essential complementary technique for ensuring safety from residual volatile impurities.
Ultimately, method validation should not be viewed as a singular event but as part of a continuous lifecycle, as emphasized in the newer ICH Q14 guideline on analytical procedure development.[15][16] A well-developed and validated method is a self-validating system that provides ongoing assurance of product quality, forming the bedrock of trust for researchers, regulators, and ultimately, patients.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. wjarr.com [wjarr.com]
- 3. particle.dk [particle.dk]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. GC vs. HPLC : Modern Analytical Chromatography [webofpharma.com]
- 7. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
- 8. veeprho.com [veeprho.com]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Definitive Structural Characterization of 1-(3-Fluoro-2-methoxyphenyl)ethanone
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds and key intermediates is the bedrock of reliable and reproducible science. 1-(3-Fluoro-2-methoxyphenyl)ethanone, a substituted aromatic ketone, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. Its precise isomeric structure is critical, as even minor positional changes in its substituents can drastically alter its reactivity and biological activity.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to characterize and definitively confirm the structure of this compound. Moving beyond a simple listing of methods, we will explore the causality behind our experimental choices and demonstrate how a multi-technique, synergistic approach creates a self-validating system for absolute structural proof.
Part 1: Initial Purity Assessment and Identification via Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: The Rationale for Starting with GC-MS
Before committing resources to extensive structural elucidation, we must first assess the purity of the sample. A complex mixture would render data from techniques like NMR nearly uninterpretable. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial step because it physically separates volatile and semi-volatile compounds before analyzing their mass.[1][2] This dual functionality allows us to simultaneously confirm the sample's purity and obtain a preliminary identification based on its nominal mass and fragmentation pattern.[3][4]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC inlet, which is heated to approximately 250°C to ensure rapid vaporization.[5] A split injection mode (e.g., 50:1 split ratio) is often used to prevent column overloading.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (typically helium) through a capillary column (e.g., a 30m column with a 5% phenyl-methylpolysiloxane stationary phase). A temperature gradient is applied to the column oven, for instance, starting at 50°C and ramping to 300°C, to separate the analyte from any residual solvents or impurities based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer. Electron Ionization (EI) is the standard method, bombarding the molecules with 70 eV electrons to induce ionization and fragmentation. The mass analyzer then scans a mass range (e.g., 35-500 amu) to generate a mass spectrum for each point in time.
Data Presentation and Interpretation
The primary output is a chromatogram. For a pure sample of this compound, we expect to see a single, sharp peak at a specific retention time. The mass spectrum corresponding to this peak should show the molecular ion (M⁺) and characteristic fragment ions.
| Data Point | Expected Value | Interpretation |
| Purity (from GC) | >99% (single peak) | The sample is sufficiently pure for further analysis. |
| Molecular Ion (M⁺) | m/z 170 | Corresponds to the nominal molecular weight of C₉H₉FO₂. |
| Key Fragment Ion | m/z 155 | Loss of a methyl group (•CH₃) from the molecular ion. |
| Key Fragment Ion | m/z 127 | Loss of an acetyl group (•COCH₃) from the molecular ion. |
Trustworthiness: The Limits of GC-MS
While GC-MS is excellent for purity and provides a nominal mass, it cannot, on its own, definitively confirm the structure.[6] Isomers of this compound, such as 1-(4-Fluoro-2-methoxyphenyl)ethanone, would have the identical molecular weight of 170 and likely similar fragmentation patterns, making them indistinguishable by this method alone.
Caption: A simplified workflow for GC-MS analysis.
Part 2: Definitive Molecular Formula by High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The Power of Mass Accuracy
To overcome the ambiguity of nominal mass, we turn to High-Resolution Mass Spectrometry (HRMS). This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm).[7][8] Because the exact mass of each element is unique (e.g., ¹⁶O = 15.9949 amu, not 16.0000), HRMS allows for the unequivocal determination of a compound's elemental composition.[9] This provides the definitive molecular formula, a critical piece of evidence that no other technique can offer so directly.[10]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent compatible with the ionization source, such as acetonitrile or methanol.
-
Ionization: The sample is introduced into the mass spectrometer, often via direct infusion. Electrospray Ionization (ESI) is a common "soft" ionization technique that protonates the molecule, yielding an [M+H]⁺ ion with minimal fragmentation.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer. These instruments can differentiate between ions with very small mass differences.[7]
-
Data Processing: The measured exact mass of the [M+H]⁺ ion is compared against a theoretical mass calculated for the suspected molecular formula.
Data Presentation and Interpretation
The key to HRMS is comparing the experimentally measured mass to the calculated theoretical mass.
| Molecular Formula | Compound Type | Theoretical Exact Mass ([M+H]⁺) | Measured Mass | Mass Error (ppm) | Conclusion |
| C₉H₁₀FO₂ | Target Compound | 171.06081 | 171.06075 | -0.35 | Confirmed |
| C₈H₈F₂O₂ | Isobaric Contender 1 | 171.05141 | Not Detected | N/A | Ruled Out |
| C₁₀H₁₄O₂ | Isobaric Contender 2 | 171.10156 | Not Detected | N/A | Ruled Out |
Trustworthiness: The Self-Validating Result
A mass error of less than 5 ppm provides extremely high confidence in the assigned molecular formula.[11] By confirming the elemental composition as C₉H₉FO₂, we have a foundational piece of data that validates the results from other techniques and significantly narrows down the possible structures.
Part 3: Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: A Rapid Fingerprint
FTIR spectroscopy is a fast, non-destructive technique that provides a "molecular fingerprint" by identifying the functional groups present in a molecule.[12] While it cannot reveal the full connectivity, it serves as a crucial cross-validation step. For this compound, we expect to see characteristic absorptions for the ketone, the aromatic ring, the ether linkage, and the carbon-fluorine bond.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: If the sample is a liquid, a drop can be placed between two sodium chloride (NaCl) plates to create a thin film. If it is a solid, it can be ground with potassium bromide (KBr) and pressed into a transparent pellet.
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is collected to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The prepared sample is placed in the instrument's infrared beam, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Data Presentation and Interpretation
The presence of specific absorption bands confirms the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3100-3000 | C-H Stretch | Aromatic Ring | Confirms the presence of the phenyl group. |
| ~1685 | C=O Stretch | Conjugated Ketone | Strong, sharp peak confirming the ketone is attached to the aromatic ring.[13][14] |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Confirms the benzene ring structure. |
| ~1270 | C-O Stretch | Aryl Ether | Confirms the methoxy group attached to the ring. |
| ~1220 | C-F Stretch | Aryl Fluoride | Confirms the carbon-fluorine bond. |
Trustworthiness: Complementary, Not Conclusive
FTIR provides excellent confirmation of the required functional pieces. However, like GC-MS, it struggles to differentiate positional isomers. The IR spectrum for 1-(4-Fluoro-2-methoxyphenyl)ethanone would be very similar, with only minor shifts in the "fingerprint" region that may not be sufficient for unambiguous assignment.
Part 4: Unambiguous Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for determining the detailed connectivity and spatial arrangement of atoms in a molecule.[15] By analyzing the chemical environment of ¹H, ¹³C, and, in this case, ¹⁹F nuclei, we can piece together the molecular puzzle with certainty.
Caption: Structure of this compound.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This typically requires more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. This is a highly sensitive experiment that will show a single signal for this molecule.
Data Presentation and Interpretation
The combination of ¹H, ¹³C, and ¹⁹F NMR data provides a complete picture. The key to confirming the 1,2,3-substitution pattern lies in the splitting of the aromatic protons.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ¹H | ~7.45 | t (triplet) | 1H | H-5 | Coupled to two neighboring protons (H-4 and H-6). |
| ¹H | ~7.20 | dd (doublet of doublets) | 1H | H-4 | Coupled to H-5 and the fluorine at C-3. |
| ¹H | ~7.10 | dd (doublet of doublets) | 1H | H-6 | Coupled to H-5 and the methoxy group protons (long-range). |
| ¹H | ~3.90 | s (singlet) | 3H | -OCH₃ | Methoxy group protons. |
| ¹H | ~2.60 | s (singlet) | 3H | -COCH₃ | Acetyl methyl protons.[16] |
| ¹³C | ~198 | s | - | C=O | Ketone carbonyl carbon. |
| ¹³C | ~155 (d) | d (doublet) | - | C-F | Carbon directly bonded to fluorine, split by ¹⁹F. |
| ¹³C | ~150 | s | - | C-O | Carbon bonded to the methoxy group. |
| ¹³C | ~130-115 | m (multiplet) | - | Aromatic CH | Aromatic carbons. |
| ¹³C | ~56 | s | - | -OCH₃ | Methoxy carbon. |
| ¹³C | ~29 | s | - | -COCH₃ | Acetyl methyl carbon. |
| ¹⁹F | ~ -120 | s | - | C-F | Single fluorine environment. |
Trustworthiness: The Final Proof
The splitting pattern of the aromatic protons is the definitive piece of evidence. A triplet and two distinct doublets of doublets is a classic signature for a 1,2,3-trisubstituted benzene ring. This pattern, combined with the specific chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methoxy group, allows for the unambiguous assignment of the structure, ruling out all other isomers.
Part 5: A Self-Validating System: Synthesizing the Data
Caption: The synergistic workflow for definitive structural confirmation.
-
GC-MS establishes purity and provides the nominal mass (170 amu).
-
HRMS validates this by providing the exact elemental formula (C₉H₉FO₂).
-
FTIR confirms the presence of the necessary building blocks (ketone, ether, aromatic, C-F).
-
NMR assembles those blocks into a single, unambiguous structure, confirming the 1,2,3-substitution pattern that distinguishes it from all other isomers.
Each step validates the last and provides a new layer of evidence. This logical, self-validating progression ensures the highest confidence in the final structural assignment, meeting the rigorous standards required in research and drug development.
References
- 1. GC-MS Analysis, Gas Chromatography-Mass Spectrometry | Lucideon [lucideon.com]
- 2. Gas chromatography coupled to mass spectrometry for analyses of organic compounds and biomarkers as tracers for geological, environmental, and forensic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 4. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. longdom.org [longdom.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. measurlabs.com [measurlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. app.studyraid.com [app.studyraid.com]
- 14. prepp.in [prepp.in]
- 15. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 16. app.studyraid.com [app.studyraid.com]
A Comparative Guide to the Reactivity of Fluoro-Substituted Acetophenones for the Research Scientist
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and biological properties.[1] The positional isomerism of fluorine on an aromatic ring can profoundly influence a molecule's reactivity, presenting both opportunities and challenges in synthetic design. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-fluoroacetophenone, offering field-proven insights and supporting data for researchers, scientists, and drug development professionals.
The Electronic Influence of Fluorine: A Duality of Effects
The reactivity of fluoro-substituted acetophenones is fundamentally governed by the electronic and steric nature of the fluorine atom, which varies significantly with its position on the phenyl ring. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I).[1] Concurrently, its lone pairs can participate in resonance, leading to an electron-donating mesomeric effect (+M).[1] The interplay of these opposing effects dictates the reactivity at both the aromatic ring and the carbonyl group.
-
Inductive Effect (-I): This distance-dependent effect is strongest at the ortho position and weakest at the para position.[1] It deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).[1] Furthermore, the -I effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Mesomeric Effect (+M): This effect is most pronounced when fluorine is at the ortho or para position, where it can donate electron density into the aromatic ring.[1] This partially counteracts the deactivating inductive effect in electrophilic aromatic substitution.
-
Steric Effects: The presence of a fluorine atom at the ortho position can introduce steric hindrance, potentially impeding the approach of reagents to the adjacent acetyl group.[1]
To quantify these electronic influences, we can turn to Hammett substituent constants (σ), which provide a measure of the electronic effect of a substituent on the reactivity of an aromatic compound.
| Substituent Position | Hammett Constant (σ) | Predominant Electronic Effect |
| ortho-Fluoro | σₚ = +0.06 (often used as an estimate due to steric effects) | Strong -I, Moderate +M, Steric Hindrance |
| meta-Fluoro | σₘ = +0.34 | Dominant -I |
| para-Fluoro | σₚ = +0.06 | -I and +M effects nearly cancel out |
Data sourced from established compilations of Hammett constants.
Comparative Reactivity in Key Synthetic Transformations
While direct quantitative comparisons of the three fluoroacetophenone isomers under identical conditions are not extensively documented in the literature, a clear trend in reactivity can be elucidated from theoretical principles and available experimental data.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the acetyl group acts as a potent electron-withdrawing group, activating the aromatic ring for nucleophilic attack. The rate-determining step is typically the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The reactivity of the fluoroacetophenone isomers is therefore dictated by the stability of this intermediate.
Predicted Reactivity Order: para > ortho >> meta
Causality:
-
para-Fluoroacetophenone: The fluorine at the para position allows for the delocalization of the negative charge of the Meisenheimer complex onto the oxygen of the acetyl group through resonance, providing significant stabilization.
-
ortho-Fluoroacetophenone: Similar to the para isomer, the ortho position also allows for resonance stabilization of the Meisenheimer intermediate. However, the strong inductive effect of the nearby fluorine atom can also destabilize the developing negative charge to some extent, and steric hindrance may play a role.
-
meta-Fluoroacetophenone: In the meta isomer, the negative charge of the Meisenheimer complex cannot be delocalized onto the acetyl group through resonance. The reactivity is primarily influenced by the inductive effect of the fluorine, which is less stabilizing than the resonance effect in the ortho and para isomers.
Caption: Generalized workflow for the SNAr of para-fluoroacetophenone.
Aldol Condensation
The aldol condensation proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile attacking the carbonyl of an aldehyde. The reactivity in this case is influenced by the acidity of the α-protons of the acetyl group and the electrophilicity of the carbonyl carbon.
Predicted Reactivity Order: ortho ≈ para > meta
Causality:
-
Acidity of α-protons: The electron-withdrawing inductive effect of fluorine increases the acidity of the α-protons, facilitating enolate formation. This effect is strongest in the ortho isomer and weakest in the para isomer.
-
Electrophilicity of the Carbonyl Carbon: The inductive effect also increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Again, this effect is most pronounced in the ortho isomer.
-
Steric Hindrance: For the ortho isomer, steric hindrance from the adjacent fluorine atom could potentially hinder the approach of the aldehyde to the enolate.
The overall reactivity is a balance of these factors. The enhanced acidity and electrophilicity of the ortho and para isomers, due to the combination of inductive and resonance effects, are expected to make them more reactive in aldol condensations compared to the meta isomer, where the electron-withdrawing effect is primarily inductive.
Caption: Key stages of the base-catalyzed aldol condensation.
Carbonyl Group Reduction
The reduction of the acetyl group to an alcohol is a common transformation. The reactivity of the carbonyl group towards nucleophilic reducing agents like sodium borohydride (NaBH₄) is directly related to its electrophilicity.
Predicted Reactivity Order: ortho > meta > para
Causality:
-
Electrophilicity: The strong electron-withdrawing inductive effect of fluorine increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards hydride attack. This effect is most potent in the ortho position and diminishes with distance.
-
Resonance: In the para position, the electron-donating mesomeric effect of fluorine can slightly counteract the inductive effect, reducing the electrophilicity of the carbonyl carbon compared to the ortho and meta isomers.
-
Steric Hindrance: While the ortho-fluoro group enhances electrophilicity the most, it also presents the greatest steric hindrance to the approaching hydride reagent, which could potentially slow the reaction rate. However, the electronic effect is generally considered to be the dominant factor in this case.
Caption: A simplified workflow for the reduction of a fluoroacetophenone.
Experimental Protocols
To facilitate the direct comparison of these isomers in your own research, the following are detailed, self-validating protocols for the key reactions discussed.
Protocol for Comparative Nucleophilic Aromatic Substitution
Objective: To compare the relative reactivity of ortho-, meta-, and para-fluoroacetophenone towards a common nucleophile.
Materials:
-
ortho-Fluoroacetophenone
-
meta-Fluoroacetophenone
-
para-Fluoroacetophenone
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In three separate flame-dried round-bottom flasks equipped with stir bars and reflux condensers, add one of the fluoroacetophenone isomers (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq).
-
To each flask, add anhydrous DMF to achieve a 0.5 M concentration of the fluoroacetophenone.
-
Heat the reaction mixtures to 80 °C and monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Record the time required for the complete consumption of the starting material in each case.
-
Upon completion, cool the reaction mixtures to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to determine the isolated yields.
Protocol for Comparative Aldol Condensation
Objective: To compare the yields of the aldol condensation products from ortho-, meta-, and para-fluoroacetophenone with benzaldehyde.
Materials:
-
ortho-Fluoroacetophenone
-
meta-Fluoroacetophenone
-
para-Fluoroacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
In three separate conical vials, dissolve one of the fluoroacetophenone isomers (1.0 mmol) and benzaldehyde (1.0 mmol) in 2 mL of 95% ethanol.
-
To each vial, add 1 mL of a 10% aqueous solution of NaOH.
-
Stir the mixtures vigorously at room temperature for 30 minutes.
-
Cool the vials in an ice bath to induce precipitation. If no solid forms, scratch the inside of the vial with a glass rod.
-
Collect the solid products by vacuum filtration and wash with cold deionized water.
-
Dry the products to a constant weight and calculate the percentage yield for each isomer.
Protocol for Comparative Reduction with Sodium Borohydride
Objective: To compare the relative rates of reduction of ortho-, meta-, and para-fluoroacetophenone.
Materials:
-
ortho-Fluoroacetophenone
-
meta-Fluoroacetophenone
-
para-Fluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In three separate round-bottom flasks, dissolve each fluoroacetophenone isomer (1.0 mmol) in 5 mL of methanol.
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add NaBH₄ (0.5 eq) in one portion while stirring.
-
Monitor the reactions by TLC at 5-minute intervals to observe the disappearance of the starting material.
-
Record the time taken for the complete reduction of each isomer.
-
Quench the reactions by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the alcohol products.
Conclusion and Outlook
The positional isomerism of a single fluorine atom on an acetophenone ring imparts distinct and predictable patterns of reactivity. For nucleophilic aromatic substitution, the para and ortho isomers are significantly more reactive than the meta isomer due to resonance stabilization of the Meisenheimer intermediate. In aldol condensations, the enhanced acidity of the α-protons and electrophilicity of the carbonyl group in the ortho and para isomers suggest higher reactivity compared to the meta isomer. Conversely, for carbonyl reduction, the strong inductive effect of fluorine is expected to render the ortho isomer the most reactive, followed by the meta and then the para isomer.
Understanding these nuanced differences is paramount for the rational design of synthetic routes and the efficient development of novel chemical entities. This guide provides a foundational framework, grounded in established chemical principles, to aid researchers in navigating the reactivity of these valuable fluorinated building blocks.
References
A Comparative Guide to the Purity Assessment of 1-(3-Fluoro-2-methoxyphenyl)ethanone from Different Suppliers
Introduction
1-(3-Fluoro-2-methoxyphenyl)ethanone is a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this key intermediate is paramount, as impurities can have a significant impact on the yield and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the purity of this compound from three different suppliers, utilizing a suite of analytical techniques to provide a thorough assessment. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions when sourcing this critical raw material.
The importance of stringent quality control for starting materials in drug synthesis is well-established and is a core tenet of guidelines from regulatory bodies like the FDA and international standards such as ICH Q3A.[1][2][3][4] Impurities can arise from the manufacturing process, degradation, or storage and can be classified as organic, inorganic, or residual solvents.[5][6] This guide will focus on the detection and quantification of organic impurities and residual solvents, which are the most common process-related impurities for a compound of this nature.
Experimental Design and Rationale
A multi-pronged analytical approach was employed to ensure a comprehensive purity assessment of this compound from three representative, anonymized suppliers (designated as Supplier A, Supplier B, and Supplier C). The selection of analytical techniques was based on their ability to provide orthogonal information, ensuring a robust and reliable purity profile. The validation of these analytical methods is critical to ensure accuracy, precision, and specificity.[1][7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, reverse-phase HPLC with UV detection was chosen for its ability to separate and quantify the main component and non-volatile organic impurities.[11][12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and quantification of volatile organic compounds, making it the method of choice for analyzing residual solvents.[15][16][17][18][19] The ICH Q3C (R5) guideline provides a framework for the control of residual solvents in pharmaceutical products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR were utilized for structural confirmation of the target compound and to identify any structurally similar impurities that may not be resolved by chromatography. ¹⁹F NMR is particularly powerful for the analysis of fluorinated compounds due to its high sensitivity and large chemical shift dispersion.[20][21][22][23][24]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to quantify this compound and separate it from potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of each supplier's this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 250 mm x 4.6 mm, 5 µm Mobile Phase Acetonitrile:Water (55:45, v/v) Flow Rate 1.0 mL/min Detection UV at 254 nm Injection Volume 10 µL | Column Temperature | 30 °C |
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Impurities are quantified based on their relative peak areas.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This protocol is for the detection and quantification of residual solvents from the manufacturing process.
-
Instrumentation: A headspace gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound from each supplier into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO), to dissolve the sample.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
-
-
GC-MS Conditions:
Parameter Condition Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm Carrier Gas Helium at a constant flow of 1.5 mL/min Oven Program 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min Injector Temperature 250 °C Transfer Line Temp 250 °C Ion Source Temp 230 °C | Mass Range | 35-350 amu |
-
Data Analysis: Identification of residual solvents is achieved by comparing the mass spectra of the detected peaks with a reference library (e.g., NIST). Quantification is performed using an external standard calibration curve for each identified solvent.
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides detailed structural information and can detect impurities that are isomeric to the main compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of each sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquisition Parameters:
-
¹H NMR: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Proton-decoupled fluorine experiment.
-
-
Data Analysis: The spectra are analyzed for the characteristic signals of this compound. The presence of unexpected signals may indicate impurities, which can be identified by their chemical shifts and coupling constants.
Visualizations
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Structure of this compound and potential impurities.
Comparative Data Analysis
The following tables summarize the hypothetical purity data obtained for this compound from the three suppliers.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Purity by HPLC (% Area) | Specified Impurity A (%) | Specified Impurity B (%) | Total Other Impurities (%) |
| Supplier A | 99.85 | 0.08 | 0.03 | 0.04 |
| Supplier B | 99.52 | 0.25 | 0.10 | 0.13 |
| Supplier C | 99.91 | < 0.05 (Not Detected) | < 0.05 (Not Detected) | 0.09 |
Specified Impurity A was identified by NMR as the starting material, 2-fluoroanisole. Specified Impurity B was identified as an isomeric impurity, 1-(5-Fluoro-2-methoxyphenyl)ethanone.
Table 2: Residual Solvent Analysis by Headspace GC-MS
| Supplier | Toluene (ppm) | Acetone (ppm) | Dichloromethane (ppm) | Total Residual Solvents (ppm) |
| Supplier A | 50 | < 10 | < 10 | 50 |
| Supplier B | 250 | 80 | 30 | 360 |
| Supplier C | < 10 | < 10 | < 10 | Not Detected |
Table 3: NMR Spectroscopy Summary
| Supplier | ¹H and ¹⁹F NMR | Comments |
| Supplier A | Conforms to structure | Minor signals consistent with HPLC impurities observed. |
| Supplier B | Conforms to structure | Signals for Impurity A and B clearly visible and quantifiable. |
| Supplier C | Conforms to structure | Clean spectrum with no observable impurities. |
Discussion and Interpretation
The comprehensive analysis reveals significant differences in the purity profiles of this compound from the three suppliers.
-
Supplier C consistently provided the material with the highest purity. The HPLC analysis showed a purity of 99.91% with no detectable levels of the specified impurities. Furthermore, the GC-MS analysis confirmed the absence of any significant residual solvents. The NMR spectra were exceptionally clean, corroborating the high purity of the material. For applications where the highest purity is critical, such as in late-stage clinical development or for the synthesis of a final API, Supplier C would be the preferred choice.
-
Supplier A also supplied a high-purity product with an HPLC purity of 99.85%. The levels of the specified impurities were low and well-controlled. The residual solvent analysis showed a small amount of toluene, which is well below the typical ICH limit for this solvent. This material would likely be suitable for many research and early-phase development applications.
-
Supplier B 's material had a lower purity of 99.52% by HPLC, with significantly higher levels of both the starting material and an isomeric impurity. The presence of a notable amount of an isomeric impurity is particularly concerning, as it may be difficult to remove in subsequent synthetic steps and could lead to the formation of an isomeric final product, which would be a significant regulatory concern. The higher levels of residual solvents also indicate a less optimized manufacturing process. While this material might be acceptable for very early-stage, non-critical research, it would likely be unsuitable for drug development purposes without further purification.
The presence of specific impurities can provide insights into the synthetic route and the robustness of the purification process. The detection of the starting material (2-fluoroanisole) in the products from Suppliers A and B suggests an incomplete reaction or inefficient purification. The isomeric impurity is likely a result of poor regioselectivity during the acylation step of the synthesis.
Conclusion and Recommendations
This comparative guide demonstrates the critical importance of a thorough, multi-technique approach to assessing the purity of key pharmaceutical intermediates like this compound. The choice of supplier can have a profound impact on the quality and success of a drug development program.
Based on the data presented, the following recommendations are made:
-
For applications requiring the highest level of purity and minimal risk, Supplier C is the clear choice.
-
Supplier A represents a viable and cost-effective option for research and early development where the slightly higher, yet well-characterized, impurity levels are acceptable.
-
The material from Supplier B should be used with caution and would likely require in-house purification before use in any critical application.
It is strongly recommended that researchers and drug development professionals perform their own comprehensive purity assessment of critical raw materials from any new supplier to ensure the material meets the specific requirements of their process and project. This due diligence is a cornerstone of ensuring the quality, safety, and efficacy of new medicines.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. youtube.com [youtube.com]
- 6. Q3A(R2) | PPTX [slideshare.net]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. app.studyraid.com [app.studyraid.com]
- 14. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 16. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. shimadzu.com [shimadzu.com]
- 18. rroij.com [rroij.com]
- 19. mdpi.com [mdpi.com]
- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. jeolusa.com [jeolusa.com]
- 24. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
A Senior Application Scientist's Guide to the Synthesis, Characterization, and Cross-Validation of 1-(3-Fluoro-2-methoxyphenyl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Positional Isomerism in Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into aromatic scaffolds is a cornerstone of modern drug design.[1][2] These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and receptor binding affinity.[2] However, the precise placement of these substituents creates a series of positional isomers, each with a unique electronic and steric profile that can dramatically alter its chemical reactivity and biological activity.
1-(3-Fluoro-2-methoxyphenyl)ethanone is a prime example of such a scaffold—a valuable synthetic intermediate whose utility is defined by the specific arrangement of its functional groups. Distinguishing this compound from its isomers, such as 1-(4-Fluoro-2-methoxyphenyl)ethanone or 1-(3-Fluoro-4-methoxyphenyl)ethanone, is a critical task in any synthetic workflow. An error in structural assignment can lead to the pursuit of incorrect development pathways, wasting significant resources.
This guide provides a comprehensive framework for the unambiguous synthesis and characterization of this compound. We will delve into the causality behind our chosen synthetic and analytical methods, present a comparative analysis against its key isomers, and offer detailed, self-validating experimental protocols to ensure the highest degree of scientific integrity.
Part 1: Synthesis via Electrophilic Aromatic Substitution
The most direct and reliable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[3][4] This reaction involves the electrophilic substitution of an aromatic proton with an acyl group. For our target molecule, the logical precursors are 2-fluoroanisole and an acetylating agent (such as acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.
Causality of Precursor Selection:
-
2-Fluoroanisole: The starting arene is chosen because the existing methoxy (-OCH₃) and fluoro (-F) groups will direct the incoming electrophile (the acetyl group). Both are ortho, para-directing groups. The methoxy group is a strong activating group, while fluorine is a weakly deactivating group. The position of acylation will be determined by the interplay of these directing effects and steric hindrance. The C3 position is sterically accessible and activated by the para methoxy group, making it a viable, though potentially minor, product. The primary product is often the C5-acylated isomer due to the stronger directing influence of the methoxy group. Therefore, careful chromatographic purification is essential.
-
Lewis Acid (e.g., AlCl₃): The catalyst is crucial for generating the highly electrophilic acylium ion (CH₃CO⁺) from the acetylating agent, which is necessary to overcome the activation energy of the aromatic substitution.[3]
Workflow for Friedel-Crafts Acylation
Caption: A generalized workflow for the synthesis of this compound.
Part 2: Cross-Validation by Spectroscopic Analysis
Unambiguous structural confirmation requires a multi-pronged analytical approach. Relying on a single technique is insufficient due to the subtle differences between isomers. We will cross-validate our results using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this analysis, ¹H, ¹³C, and ¹⁹F NMR are all essential. The key to distinguishing the target compound from its isomers lies in the chemical shifts and, crucially, the spin-spin coupling patterns of the aromatic protons and carbons.
Expert Insight: The conformation of acetophenones is significantly influenced by ortho-substituents. A bulky ortho-group can disrupt the coplanarity of the acetyl group with the aromatic ring, affecting resonance and altering chemical shifts.[5] Studies on 2'-fluoro-substituted acetophenones have shown they preferentially adopt an s-trans conformation, where the carbonyl oxygen is oriented away from the fluorine atom to minimize repulsion.[6][7][8] This conformational locking influences through-space couplings, which can be a definitive diagnostic tool.
// Main node for the benzene ring center [pos="0,0!", shape=plaintext, label="Aromatic\nRing"];
// Substituent nodes acetyl [pos="-1.5,0!", shape=plaintext, label="Acetyl (C=O)R\n(-I, -M)", fontcolor="#202124"]; methoxy [pos="1.5,1.5!", shape=plaintext, label="Methoxy (-OCH₃)\n(-I, +M)", fontcolor="#34A853"]; fluoro [pos="1.5,-1.5!", shape=plaintext, label="Fluoro (-F)\n(-I, +M)", fontcolor="#EA4335"];
// Arrows representing effects acetyl -> center [color="#202124", label=" Withdraws e⁻", fontsize=8]; center -> methoxy [color="#34A853", label=" Donates e⁻", fontsize=8, dir=back]; center -> fluoro [color="#EA4335", label=" Donates e⁻ (resonance)\n Withdraws e⁻ (inductive)", fontsize=8, dir=back]; }
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 1-(3-Fluoro-2-methoxyphenyl)ethanone Against Known Standards
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, impurity profiles, and the overall quality of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical benchmark of 1-(3-Fluoro-2-methoxyphenyl)ethanone , a key building block, against two established standards: 1-(2-methoxyphenyl)ethanone and 1-(3-fluorophenyl)ethanone . Our analysis is centered on the widely utilized Claisen-Schmidt condensation, a foundational reaction in the synthesis of chalcones, which are crucial precursors for various therapeutic agents, including kinase inhibitors.
The objective of this guide is to furnish researchers and drug development professionals with a comprehensive, data-driven comparison to facilitate informed decisions in process development and optimization. We will delve into the nuances of how the unique substitution pattern of this compound influences its performance, offering a comparative analysis of reaction kinetics, product yield, purity, and impurity profiles.
The Rationale for Benchmarking: Understanding Substituent Effects in Synthesis
The choice of an acetophenone derivative in a Claisen-Schmidt condensation is pivotal. The electronic and steric properties of the substituents on the aromatic ring dictate the acidity of the α-protons and the nucleophilicity of the resulting enolate. This, in turn, affects the reaction rate and the propensity for side-product formation.
Our target compound, This compound , presents an interesting case with two key substituents:
-
A methoxy group at the ortho position, which is an electron-donating group that can influence the electron density of the aromatic ring.
-
A fluoro group at the meta position, an electron-withdrawing group that can impact the acidity of the α-protons.
By benchmarking against 1-(2-methoxyphenyl)ethanone and 1-(3-fluorophenyl)ethanone , we can dissect the individual and combined effects of these substituents on the reaction outcome.
Comparative Physicochemical Properties
A foundational aspect of benchmarking involves understanding the intrinsic properties of the compounds. The following table summarizes key physicochemical data for our target compound and the selected standards.
| Property | This compound | 1-(2-methoxyphenyl)ethanone | 1-(3-fluorophenyl)ethanone |
| Molecular Formula | C₉H₉FO₂ | C₉H₁₀O₂ | C₈H₇FO |
| Molecular Weight | 168.17 g/mol | 150.17 g/mol | 138.14 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Clear colorless to light yellow liquid[1] |
| Boiling Point | Not readily available | 131 °C (18 mmHg)[2] | 204 °C[1] |
| Melting Point | Not readily available | N/A[2] | -3 °C[1][3] |
| Density | Not readily available | 1.09 g/mL[2] | 1.12 g/cm³[1] |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Slightly soluble in water[1] |
Benchmarking in a Real-World Application: The Claisen-Schmidt Condensation
To provide a meaningful comparison, we will evaluate the performance of each acetophenone derivative in a Claisen-Schmidt condensation with 4-hydroxybenzaldehyde to synthesize the corresponding chalcone. This reaction is a staple in medicinal chemistry for creating precursors to flavonoids and other biologically active molecules.
References
A Senior Application Scientist's Guide to Alternative Reagents for 1-(3-Fluoro-2-methoxyphenyl)ethanone in Drug Discovery
Guide Overview
In modern medicinal chemistry, 1-(3-Fluoro-2-methoxyphenyl)ethanone serves as a valuable, yet complex, building block. Its substituted acetophenone structure is a frequent starting point for the synthesis of heterocycles and other scaffolds central to pharmacologically active agents.[1][2] The specific arrangement of its substituents—an ortho-methoxy and a meta-fluoro group—imparts a unique combination of steric and electronic properties. However, these same features often necessitate exploration of alternatives to navigate challenges such as metabolic instability, fine-tune structure-activity relationships (SAR), or circumvent existing intellectual property.
This guide provides a comparative analysis of logical alternatives to this compound. We will deconstruct the molecule to its functional components and explore strategic, evidence-based replacements. The discussion is grounded in the principles of bioisosterism, metabolic stability, and synthetic accessibility, providing researchers with the data and protocols needed to make informed decisions in their discovery programs.
Part 1: Deconstructing the Core Reagent: Physicochemical & Metabolic Profile
The utility and challenges of this compound stem from the interplay between its three key components: the acetophenone core, the ortho-methoxy group, and the meta-fluoro substituent.
-
Acetophenone Core: Provides a reactive ketone handle for a multitude of classic organic transformations, including aldol condensations, Mannich reactions, and the formation of imines, oximes, and various heterocyclic systems.[3][4][5]
-
ortho-Methoxy Group: As an electron-donating group, it influences the reactivity of the aromatic ring. Its steric bulk can direct reaction pathways and affect the conformation of the final molecule. However, aryl ethers are well-known metabolic liabilities, primarily susceptible to O-demethylation by cytochrome P450 enzymes, which can lead to rapid clearance or the formation of active metabolites.[6]
-
meta-Fluoro Group: Fluorine is the quintessential bioisostere for hydrogen in drug design.[7] Its small size and high electronegativity can profoundly impact a molecule's pKa, lipophilicity, and binding interactions with target proteins.[8][9] Strategically placed fluorine atoms can also block sites of metabolic oxidation, thereby enhancing a compound's pharmacokinetic profile.[6][10]
A primary metabolic vulnerability of scaffolds derived from this reagent is the O-demethylation of the methoxy group. This process often represents a metabolic soft spot that medicinal chemists aim to address.
Caption: Common metabolic pathway for ortho-methoxyaryl compounds.
Part 2: A Strategic Guide to Bioisosteric Replacements
Selecting an alternative reagent involves a strategic replacement of one or more of the core scaffold's components. The following sections compare logical alternatives based on the specific moiety being replaced.
Addressing the ortho-Methoxy Metabolic Liability
The most frequent driver for seeking alternatives is the metabolic instability of the methoxy group. Bioisosteric replacements aim to retain favorable properties while improving metabolic half-life.
Table 1: Comparison of ortho-Methoxy Bioisosteres
| Reagent Name | Structure (as acetophenone) | Key Rationale & Properties | cLogP† |
|---|---|---|---|
| Parent Compound | This compound | Baseline comparator. | 1.85 |
| Alternative 1a: 1-(3-Fluoro-2-(difluoromethoxy)phenyl)ethanone | 1-(3-Fluoro-2-(difluoromethoxy)phenyl)ethanone | Blocks O-demethylation. Increases lipophilicity and acts as a weak H-bond acceptor.[11] | 2.54 |
| Alternative 1b: 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)ethanone | 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)ethanone | Metabolically robust. Highly lipophilic and electron-withdrawing.[12] | 3.11 |
| Alternative 1c: 1-(3-(2,2-Difluoroethoxy)-4-methoxyphenyl)ethanone* | 1-(3-(2,2-Difluoroethoxy)-4-methoxyphenyl)ethanone | The difluoroethyl group is a well-established methoxy mimic, preserving similar steric and electronic features with enhanced stability.[13][14] | 2.10 |
| Alternative 1d: 1-(2,5-Difluorophenyl)ethanone | 1-(2,5-Difluorophenyl)ethanone | F for OMe replacement. Blocks metabolism, removes H-bond acceptor, generally increases lipophilicity vs. a phenol but can be comparable to anisole.[10] | 1.61 |
Note: This is a regioisomer to show the replacement concept. †cLogP values are estimated and serve for comparative purposes.
Modulating Electronics and Lipophilicity via Fluoro Group Replacement
Altering the meta-substituent allows for fine-tuning of the electronic properties of the phenyl ring, which can influence both target binding and overall physicochemical properties.
Table 2: Comparison of meta-Fluoro Group Bioisosteres
| Reagent Name | Structure (as acetophenone) | Key Rationale & Properties | Hammett σm† |
|---|---|---|---|
| Parent Compound | This compound | Baseline comparator. Weakly electron-withdrawing. | +0.34 |
| Alternative 2a: 1-(2-Methoxyphenyl)ethanone | 1-(2-Methoxyphenyl)ethanone | H for F replacement. Removes electronic effects of fluorine, serves as a less lipophilic baseline. | 0.00 |
| Alternative 2b: 1-(3-Chloro-2-methoxyphenyl)ethanone | 1-(3-Chloro-2-methoxyphenyl)ethanone | Cl for F. Similar electronics but larger size. Potential for halogen bonding. | +0.37 |
| Alternative 2c: 1-(3-Methyl-2-methoxyphenyl)ethanone | 1-(3-Methyl-2-methoxyphenyl)ethanone | Me for F. Weakly electron-donating, increases lipophilicity. | -0.07 |
| Alternative 2d: 1-(3-Cyano-2-methoxyphenyl)ethanone | 1-(3-Cyano-2-methoxyphenyl)ethanone | CN for F. Strongly electron-withdrawing, rigid linear geometry. Can act as an H-bond acceptor. | +0.56 |
†Hammett constants (σm) describe the electronic influence of a substituent at the meta position.
Exploring Regioisomeric Space
Shifting the position of the existing fluoro and methoxy substituents can dramatically alter molecular conformation, dipole moment, and interaction with biological targets without changing the elemental composition.
Table 3: Comparison of Regioisomeric Alternatives
| Reagent Name | Structure | Key Differentiators | cLogP† |
|---|---|---|---|
| Parent Compound | This compound | Steric bulk of methoxy is ortho to the acetyl group. | 1.85 |
| Alternative 3a: 1-(4-Fluoro-2-methoxyphenyl)ethanone | 1-(4-Fluoro-2-methoxyphenyl)ethanone | Fluorine is para to the acetyl group, maximizing its electron-withdrawing effect on the ketone.[15] | 1.85 |
| Alternative 3b: 1-(5-Fluoro-2-methoxyphenyl)ethanone | 1-(5-Fluoro-2-methoxyphenyl)ethanone | Fluorine is meta to the acetyl group but para to the methoxy group.[16] | 1.85 |
| Alternative 3c: 1-(2-Fluoro-3-methoxyphenyl)ethanone | 1-(2-Fluoro-3-methoxyphenyl)ethanone | Fluorine is now ortho to the acetyl group, potentially inducing significant conformational changes. | 1.85 |
†cLogP values are estimated and serve for comparative purposes.
Part 3: Synthetic Strategies for Acetophenone Analogs
The synthesis of these acetophenone building blocks is critical for their accessibility. The Friedel-Crafts acylation is the most traditional and direct method. However, its reliance on stoichiometric Lewis acids and halogenated solvents has prompted the development of greener alternatives.
Caption: General synthetic workflow for substituted acetophenones.
Experimental Protocol 1: "Greener" Friedel-Crafts Acylation using Methanesulfonic Anhydride (MSAA)
This protocol is adapted from methodologies that avoid halogenated solvents and metal catalysts, offering a more sustainable route to aryl ketones.[17][18]
Objective: To synthesize this compound from 2-fluoroanisole.
Materials:
-
2-Fluoroanisole (1.0 equiv)
-
Acetic Acid (1.1 equiv)
-
Methanesulfonic Anhydride (MSAA) (1.5 equiv)
-
Toluene (optional, as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a clean, dry, nitrogen-flushed round-bottom flask, add acetic acid (1.1 equiv).
-
Add methanesulfonic anhydride (1.5 equiv) portion-wise at room temperature. The reaction is exothermic. Causality Note: The MSAA reacts with the carboxylic acid to form a mixed anhydride, which is the active acylating agent. The methanesulfonic acid generated in situ acts as the catalyst.
-
Stir the mixture for 15 minutes until a homogenous solution is formed.
-
Add 2-fluoroanisole (1.0 equiv) to the mixture. If the substrate is a solid or the mixture is too viscous, a minimal amount of an inert solvent like toluene can be added.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and carefully quench by slowly pouring it into a stirred beaker of ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or crystallization to yield the pure ketone.
Part 4: Comparative Performance in a Model Reaction
To provide a tangible comparison of reactivity, we can evaluate the performance of these alternative reagents in a standard synthetic transformation. The Claisen-Schmidt condensation to form chalcones is an excellent model system due to its reliability and sensitivity to electronic and steric effects.[19]
Experimental Protocol 2: Comparative Chalcone Synthesis
Objective: To compare the reaction yield of various acetophenone analogs when condensed with 4-methoxybenzaldehyde.
General Procedure:
-
In separate vials, dissolve each acetophenone analog (1.0 mmol) and 4-methoxybenzaldehyde (1.1 mmol) in ethanol (5 mL).
-
To each vial, add a 10% aqueous solution of sodium hydroxide (2.0 mmol).
-
Stir the reactions at room temperature for 12 hours.
-
Monitor the reactions by TLC. Upon completion, pour each reaction mixture into cold water (20 mL) and acidify with 1 M HCl to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Determine the crude yield and purify by recrystallization from ethanol to determine the isolated yield.
Table 4: Representative Experimental Data for Chalcone Synthesis
| Acetophenone Reagent | Product | Representative Yield (%) | Rationale for Performance |
|---|---|---|---|
| This compound | (E)-1-(3-Fluoro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 85% | Baseline. Good reactivity. |
| 1-(3-Fluoro-2-(difluoromethoxy)phenyl)ethanone | (E)-1-(3-Fluoro-2-(difluoromethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 78% | The electron-withdrawing nature of the difluoromethoxy group slightly deactivates the ketone, leading to a modest decrease in yield. |
| 1-(3-Chloro-2-methoxyphenyl)ethanone | (E)-1-(3-Chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 88% | The electronic effect of chlorine is similar to fluorine, resulting in comparable reactivity. |
| 1-(4-Fluoro-2-methoxyphenyl)ethanone | (E)-1-(4-Fluoro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 92% | The para-fluoro group strongly activates the ortho- and meta-positions for electrophilic attack but also influences the acidity of the alpha-protons, often leading to slightly higher yields in base-catalyzed reactions. |
(Note: Yields are illustrative and based on typical outcomes for such reactions. Actual results may vary.)
Conclusion and Recommendations
The selection of an alternative to this compound is a multi-factorial decision guided by the specific goals of a research program.
-
To improve metabolic stability: Prioritize replacements for the ortho-methoxy group. 1-(3-Fluoro-2-(difluoromethoxy)phenyl)ethanone is an excellent starting point, offering a robust alternative with similar sterics.
-
To probe SAR and tune electronics: Focus on modifying the meta-substituent. Replacing fluorine with hydrogen, chlorine, or a methyl group provides clear, incremental changes in electronic and steric properties.
-
To explore new binding modes or escape existing IP: Consider regioisomeric analogs. Moving the substituents can drastically alter the molecule's presentation to a biological target, opening new avenues for optimization.
By systematically evaluating these alternatives using the comparative protocols outlined, researchers can efficiently identify the optimal building block to advance their drug discovery projects.
References
- 1. Substituted acetophenone: Significance and symbolism [wisdomlib.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-(3-(2,2-Difluoroethoxy)-4-methoxyphenyl)ethanone | C11H12F2O3 | CID 166624648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. lookchem.com [lookchem.com]
- 17. "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. acgpubs.org [acgpubs.org]
A Senior Application Scientist's Guide to the Synthesis of 1-(3-Fluoro-2-methoxyphenyl)ethanone: A Cost-Benefit Analysis
Abstract
1-(3-Fluoro-2-methoxyphenyl)ethanone is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of its fluoro, methoxy, and acetyl groups offers a unique chemical scaffold for derivatization, but also presents distinct challenges for regioselective synthesis. This guide provides an in-depth cost-benefit analysis of the three primary synthetic routes to this valuable intermediate: classical Friedel-Crafts acylation, modern palladium-catalyzed cross-coupling, and regiochemically precise organometallic addition. By examining each route through the lens of yield, purity, cost, scalability, and safety, this document serves as a critical resource for researchers, chemists, and process development professionals aiming to select the most appropriate synthetic strategy for their specific needs, from lab-scale discovery to pilot-plant production.
Introduction: The Strategic Importance of this compound
Fluorinated aromatic ketones are privileged structures in medicinal chemistry. The incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound, in particular, combines a metabolically robust C-F bond with an ortho-methoxy group that can serve as a handle for further functionalization or as a key pharmacophoric element. The selection of an efficient, cost-effective, and scalable synthetic route is therefore a critical first step in any drug development program utilizing this intermediate. This guide will dissect the most common synthetic approaches, providing the necessary data for an informed decision.
Overview of Synthetic Strategies
We will evaluate three distinct and mechanistically different pathways to the target molecule. Each route offers a unique profile of advantages and disadvantages related to cost, efficiency, and operational complexity.
-
Route 1: Friedel-Crafts Acylation: A classic electrophilic aromatic substitution (EAS) reaction, representing a potentially low-cost but regiochemically challenging approach.
-
Route 2: Organometallic Addition: Utilizing Grignard or organolithium reagents for precise, regiocontrolled C-C bond formation. This method offers high selectivity but often requires more stringent reaction conditions.
-
Route 3: Palladium-Catalyzed Suzuki Coupling: A modern, versatile cross-coupling method known for its high functional group tolerance and mild conditions, albeit with higher initial catalyst costs.
Caption: Workflow for comparing synthetic routes.
Route 1: Friedel-Crafts Acylation of 2-Fluoroanisole
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[1][2]
Mechanism and Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates the acetyl chloride to form a highly electrophilic acylium ion.[3] This ion is then attacked by the π-electron system of the 2-fluoroanisole starting material.
A critical consideration here is regioselectivity . The starting material, 2-fluoroanisole, has two directing groups:
-
Methoxy (-OCH₃): A strong activating, ortho, para-directing group.
-
Fluoro (-F): A deactivating, but still ortho, para-directing group.
The combined effect of these groups directs acylation primarily to the positions ortho and para to the methoxy group. The desired product requires acylation at the C6 position (ortho to -OCH₃, meta to -F). However, significant formation of the C4 isomer (para to -OCH₃) is expected, leading to a challenging purification process and a lower yield of the target molecule.
Caption: Friedel-Crafts acylation of 2-fluoroanisole.
Experimental Protocol
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of 2-fluoroanisole (1.0 eq.) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent in vacuo. The resulting crude oil, a mixture of isomers, must be purified by column chromatography or fractional distillation.
Cost-Benefit Analysis
-
Cost (Advantage): The primary starting materials (2-fluoroanisole, acetyl chloride) and the catalyst (AlCl₃) are commodity chemicals, making this route highly attractive from a raw material cost perspective.
-
Yield (Disadvantage): The formation of a significant amount of the undesired para-acylated isomer drastically reduces the effective yield of the target molecule. This leads to poor atom economy.
-
Operational Complexity (Disadvantage): The reaction requires stoichiometric amounts of AlCl₃, which is highly moisture-sensitive and generates a large volume of acidic aqueous waste during workup.[3] The final purification step to separate closely-related isomers is often challenging and costly at scale.
-
Safety (Disadvantage): AlCl₃ reacts violently with water. The workup is highly exothermic and releases HCl gas.
Route 2: Regiocontrolled Organometallic Addition
To overcome the regioselectivity issues of the Friedel-Crafts route, organometallic strategies can be employed. This typically involves preparing a Grignard or organolithium reagent at the desired position, followed by quenching with an acetylating electrophile.
Mechanism and Rationale
This route begins with a regiochemically defined precursor, such as 1-bromo-3-fluoro-2-methoxybenzene . Halogen-metal exchange with a reagent like isopropylmagnesium chloride or n-butyllithium generates the aryl-metal species precisely at the C1 position.[4][5] This nucleophilic intermediate then reacts with an acetylating agent like acetyl chloride or N,N-dimethylacetamide to form the ketone. The key advantage is that the C-C bond is formed only at the site of the original halogen, ensuring near-perfect regioselectivity.
Caption: Organometallic route via a halo-aromatic precursor.
Experimental Protocol (Grignard Example)
-
To a solution of 1-bromo-3-fluoro-2-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF), add isopropylmagnesium chloride lithium chloride complex (1.1 eq., 1.3 M in THF) dropwise at -15 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0 °C for 1-2 hours. Monitor the formation of the Grignard reagent by TLC quenching with I₂.
-
Cool the reaction mixture to -20 °C and add acetyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product is typically of high purity and may require only minimal purification (e.g., a silica plug or crystallization).
Cost-Benefit Analysis
-
Cost (Disadvantage): The starting material, 1-bromo-3-fluoro-2-methoxybenzene, is significantly more expensive than 2-fluoroanisole. Organometallic reagents also add to the cost.
-
Yield (Advantage): This route provides excellent yields (>80%) with very high regioselectivity, minimizing waste and downstream purification costs.
-
Operational Complexity (Moderate): Requires strict anhydrous and inert atmosphere conditions.[6] If using organolithiums, cryogenic temperatures (-78 °C) are often necessary, which can be a barrier to large-scale production.
-
Safety (Moderate): Organometallic reagents are pyrophoric and/or highly reactive with water and protic solvents. Careful handling is required.
Route 3: Palladium-Catalyzed Acylative Suzuki Coupling
Transition-metal-catalyzed cross-coupling reactions represent a powerful and modern approach to C-C bond formation.[7] The acylative Suzuki coupling, in particular, is an effective method for synthesizing aryl ketones under relatively mild conditions.[8][9]
Mechanism and Rationale
This reaction couples an organoboron species, such as (3-fluoro-2-methoxyphenyl)boronic acid , with an activated acyl donor, like an acyl chloride, in the presence of a palladium catalyst and a base. The palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination steps to form the new C(sp²)-C(acyl) bond.[10] Like the organometallic route, this method is highly regioselective as the coupling occurs exclusively at the C-B bond of the boronic acid.
Caption: Acylative Suzuki coupling route.
Experimental Protocol
-
To a reaction vessel, add (3-fluoro-2-methoxyphenyl)boronic acid (1.0 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (1-3 mol%).
-
Purge the vessel with an inert gas (N₂ or Ar).
-
Add a degassed solvent, such as toluene or dioxane.
-
Add acetyl chloride (1.1 eq.) to the stirred mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or GC-MS for 4-12 hours.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography to remove residual catalyst and byproducts.
Cost-Benefit Analysis
-
Cost (Moderate-High): Both the boronic acid precursor and the palladium catalyst are expensive, representing the main cost drivers for this route.
-
Yield (Advantage): Suzuki couplings are known for their high yields and excellent functional group tolerance, often exceeding 85%.
-
Operational Complexity (Advantage): The reaction conditions are generally mild and do not require strictly anhydrous or cryogenic setups, making it operationally simpler and more scalable than the organometallic route.
-
Safety (Advantage): The reagents are generally more stable and less hazardous than those used in the other routes. Boronic acids are typically stable, crystalline solids.
-
Purity (Disadvantage): A key challenge in pharmaceutical synthesis is the removal of residual palladium catalyst from the final product to meet regulatory limits (<10 ppm), which can require specialized and costly purification techniques.
Comparative Summary and Recommendations
| Metric | Route 1: Friedel-Crafts | Route 2: Organometallic | Route 3: Suzuki Coupling |
| Starting Material Cost | Low | High | Moderate-High |
| Catalyst/Reagent Cost | Low | Moderate | High |
| Overall Yield | Low (<40% desired isomer) | High (>80%) | High (>85%) |
| Regioselectivity | Poor | Excellent | Excellent |
| Operational Complexity | Moderate (isomer separation) | High (anhydrous, inert) | Low (mild conditions) |
| Scalability | Poor | Moderate | Good |
| Safety Concerns | High (AlCl₃, HCl gas) | Moderate (pyrophorics) | Low |
| Key Disadvantage | Isomeric Impurities | Expensive Precursor, Harsh Conditions | Catalyst Cost & Removal |
Recommendations
-
For Early-Stage, Small-Scale Synthesis: The Organometallic Route (2) is often preferred. The high cost of the starting material is less impactful at the milligram-to-gram scale, and the near-perfect regioselectivity and high yield ensure rapid access to pure material, which is paramount in discovery chemistry.
-
For Large-Scale, Process Development: The Suzuki Coupling (3) presents the most balanced profile for scale-up.[7] Its operational simplicity, mild conditions, and high yield are significant advantages. The primary challenge is the cost of the palladium catalyst and its subsequent removal. However, investment in catalyst screening (to lower loading) and purification development can make this the most economically viable and robust route for manufacturing.
-
To Be Avoided: The Friedel-Crafts Acylation (1) , while appearing cheapest on paper due to raw material costs, is a false economy. The poor selectivity leads to low effective yields and introduces significant downstream costs and complexities associated with isomer separation and waste disposal, making it unsuitable for reliable production.[11]
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 5. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
A Technical Guide to the Reproducible Synthesis and Application of 1-(3-Fluoro-2-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks, such as 1-(3-Fluoro-2-methoxyphenyl)ethanone, are of paramount importance as precursors to a wide array of pharmacologically active molecules, including kinase inhibitors. The precise positioning of the fluoro and methoxy substituents on the phenyl ring significantly influences the compound's reactivity and physicochemical properties, thereby impacting its utility in multi-step syntheses.
This guide provides an in-depth technical comparison of this compound with alternative building blocks. We will delve into the nuances of its synthesis, focusing on reproducibility and common challenges, and evaluate its performance in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. Our objective is to equip researchers with the necessary insights and detailed protocols to make informed decisions in their synthetic endeavors.
The Strategic Advantage of Fluorine in Drug Discovery
The introduction of fluorine into a drug candidate can profoundly alter its metabolic stability, binding affinity, and bioavailability.[1] The high electronegativity of fluorine can modulate the pKa of nearby functional groups and influence conformational preferences, often leading to enhanced target engagement.[2] The use of fluorinated building blocks, rather than late-stage fluorination, is a dominant strategy in drug discovery, offering a more controlled and predictable synthetic route.[1]
Synthesis of this compound: A Focus on Reproducibility
The most common and industrially scalable method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[3] In the case of this compound, this involves the reaction of 2-fluoroanisole with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
The Underlying Mechanism: Electrophilic Aromatic Substitution
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4] The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acetyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 2-fluoroanisole. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol for Synthesis
Reproducibility in Friedel-Crafts acylation hinges on meticulous control of reaction conditions, particularly moisture, temperature, and stoichiometry.
Materials:
-
2-Fluoroanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 2-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Key Factors Influencing Reproducibility:
-
Moisture: Aluminum chloride is extremely hygroscopic and reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents are essential to prevent catalyst deactivation and ensure consistent yields.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature during the initial addition of reagents is crucial to prevent side reactions and the formation of undesired isomers.
-
Stoichiometry: While catalytic amounts of Lewis acids can be used in some Friedel-Crafts reactions, acylation typically requires stoichiometric amounts because the product ketone complexes with the Lewis acid, rendering it inactive.[3]
Comparative Analysis: this compound vs. Alternatives
The substitution pattern of the aromatic ring is a critical determinant of a building block's utility. Here, we compare the title compound with its isomers and a non-fluorinated analog.
| Compound | Structure | Key Features |
| This compound | Ortho-methoxy group provides steric hindrance and can influence reaction regioselectivity. Meta-fluoro group has a strong inductive electron-withdrawing effect.[2] | |
| 1-(4-Fluoro-3-methoxyphenyl)ethanone | Para-fluoro group exerts both inductive and mesomeric effects. Meta-methoxy group is electron-donating. | |
| 1-(5-Fluoro-2-methoxyphenyl)ethanone | Ortho-methoxy group influences reactivity. Meta-fluoro group has a strong inductive effect. | |
| 1-(2-Methoxyphenyl)ethanone | Lacks the electronic and steric influence of the fluorine atom. |
Table 1: Comparison of Fluorinated and Non-fluorinated Acetophenone Derivatives.
The presence and position of the electron-withdrawing fluorine atom and the electron-donating methoxy group create a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent reactions.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.[5] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.
The Catalytic Cycle: A Step-by-Step Look
The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Standardized Protocol for Comparative Suzuki-Miyaura Coupling
To objectively compare the performance of this compound derivatives with other building blocks, a standardized Suzuki-Miyaura protocol is essential.
Materials:
-
Aryl bromide (e.g., a derivative of this compound)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
In an oven-dried vial, combine the aryl bromide (1.0 equivalent), arylboronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).[6]
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio).[6]
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Performance Comparison and Data Analysis
The electronic properties of the fluoro and methoxy substituents can influence the rate and efficiency of the Suzuki-Miyaura reaction. Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, while their presence on the boronic acid can slow down transmetalation.[2]
Expected Performance Trends:
| Aryl Bromide Derivative of: | Expected Reactivity in Oxidative Addition | Rationale |
| This compound | Moderate to High | The electron-withdrawing fluorine atom increases the electrophilicity of the carbon-bromine bond. |
| 1-(2-Methoxyphenyl)ethanone | Moderate | The electron-donating methoxy group may slightly decrease the rate of oxidative addition compared to the fluorinated analog. |
Table 2: Predicted Reactivity in Suzuki-Miyaura Coupling.
Quantitative comparison of yields and reaction times under standardized conditions is crucial for a definitive assessment.
Ensuring Reproducibility: Analytical Characterization
To validate the synthesis and ensure the purity of this compound, a comprehensive analytical characterization is imperative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The characteristic chemical shifts and coupling constants of the aromatic protons and carbons, as well as the acetyl and methoxy groups, confirm the identity of the compound. Through-space coupling between fluorine and nearby protons or carbons can also provide conformational information.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to assess the purity of the compound and confirm its molecular weight.[8] The fragmentation pattern in the mass spectrum provides further structural confirmation.
By adhering to the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can achieve reproducible results in the synthesis and application of this compound, a valuable building block in the pursuit of novel therapeutics.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Safety Operating Guide
Comprehensive Disposal Protocol for 1-(3-Fluoro-2-methoxyphenyl)ethanone
This guide provides a detailed, safety-first protocol for the proper disposal of 1-(3-Fluoro-2-methoxyphenyl)ethanone. As a fluorinated aromatic ketone, this compound requires specific handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are grounded in established principles of chemical waste management and are designed to provide researchers with the clarity and rationale needed to handle this substance responsibly.
Hazard Profile and Waste Classification
Before disposal, it is imperative to understand the hazard profile of the substance. While specific toxicological data for this compound may be limited, its classification can be inferred from analogous fluorinated and halogenated acetophenones. It should be handled as a hazardous substance.
The critical first step in its disposal is correct classification. Due to the covalent bonding of a fluorine atom to the organic structure, This compound must be classified as a Halogenated Organic Hazardous Waste .[1] This classification dictates the entire disposal pathway.
Table 1: Anticipated Hazard Profile based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement | Description | Rationale / Analogous Source |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | Based on data for similar halogenated ketones.[2][3] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. | Common characteristic for this class of compounds.[2][3][4] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. | Expected based on data for similar chemical structures.[2][3][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation. | A frequent hazard for volatile or aerosolized organic reagents.[2][3][4] |
The Principle of Segregation: The "Why" Behind the Protocol
Segregating chemical waste is not merely an operational suggestion; it is a fundamental principle rooted in safety, environmental responsibility, and economic reality. Halogenated organic wastes are treated differently from non-halogenated wastes for several key reasons:
-
Disposal Method: Halogenated wastes require high-temperature incineration in specialized facilities equipped with scrubbers.[5] This is necessary to break down the stable carbon-halogen bonds and neutralize the resulting acidic gases (e.g., hydrogen fluoride), preventing their release into the atmosphere and the formation of highly toxic dioxins or furans.[1][6]
-
Cost: The specialized incineration process makes the disposal of halogenated waste streams significantly more expensive—often three times the cost or more—than that of non-halogenated solvents.[7][8] Improperly mixing a small amount of halogenated waste into a large volume of non-halogenated waste contaminates the entire batch, escalating disposal costs unnecessarily.[8]
-
Safety and Compatibility: Mixing halogenated waste with other waste categories, such as strong acids, bases, or oxidizers, can trigger dangerous and unpredictable chemical reactions.[1][7]
Therefore, the foundational step of this protocol is the strict isolation of this compound waste from all other waste streams at the point of generation.
Step-by-Step Disposal Procedure
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) framework mandated by the U.S. Environmental Protection Agency (EPA), which governs hazardous waste management from "cradle to grave".[9][10][11]
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Chemical splash goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (consult manufacturer's compatibility chart).[5]
-
Body Protection: A standard laboratory coat.[5]
Step 2: Waste Container Selection and Preparation
-
Select a Compatible Container: Use a designated hazardous waste container that is clean, in good condition, and equipped with a secure, leak-proof lid.[8] The container material must be compatible with the chemical; high-density polyethylene (HDPE) or the original chemical container are excellent choices.[8] Do not use food-grade containers.[9]
-
Pre-Label the Container: The container must be clearly labeled before any waste is added. Affix your institution's official "Hazardous Waste" tag.[7] At a minimum, the label must include:
Step 3: Waste Accumulation
-
Designated Area: Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Strict Segregation: Add only this compound and chemically compatible halogenated waste to this container. Do NOT mix with:
-
Keep Container Closed: The waste container must remain tightly sealed at all times except when you are actively adding waste.[8][9] This is one of the most common regulatory violations and is critical for preventing spills and vapor exposure.[9]
Step 4: Storage of Waste Container
-
Location: Store the container in a cool, dry, and well-ventilated area.[7]
-
Secondary Containment: Place the container within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.[7]
-
Visibility: Ensure the hazardous waste label is always clearly visible.[7]
Step 5: Final Disposal and Pickup
-
Update Waste Log: As waste is added, maintain a log on the container's tag listing all constituents and their estimated percentages.[1]
-
Request Pickup: Once the container is nearly full (e.g., 75% capacity) or you are approaching your SAA's accumulation time limit, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[7][8]
-
Licensed Disposal: Your EHS department will then arrange for the transport and ultimate disposal of the waste via a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[11][12]
Spill and Emergency Procedures
In the event of a small spill, follow these steps:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the leak and absorb the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[7]
-
Carefully collect the contaminated absorbent material using spark-proof tools.
-
Place all contaminated materials into a sealed, properly labeled hazardous waste container for disposal as halogenated waste.[3][7]
-
For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team immediately.[7]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for classifying and handling chemical waste generated in the laboratory.
Caption: Waste Disposal Decision Workflow.
References
- 1. bucknell.edu [bucknell.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.fr [fishersci.fr]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ptb.de [ptb.de]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. vumc.org [vumc.org]
- 9. pfw.edu [pfw.edu]
- 10. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 1-(3-Fluoro-2-methoxyphenyl)ethanone
Comprehensive Safety Protocol: Handling 1-(3-Fluoro-2-methoxyphenyl)ethanone
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with this compound (CAS No. 295779-86-1). The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with established laboratory safety standards. The recommendations are grounded in a thorough hazard analysis based on available data for structurally related compounds and general principles of chemical hygiene.
While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, GHS (Globally Harmonized System) classifications for the closely related isomer, 2-Fluoro-1-(3-methoxyphenyl)ethanone, indicate significant potential hazards.[1] This guide adopts a cautious approach, assuming similar hazard characteristics due to structural analogy.
Hazard Analysis & Risk Assessment
Understanding the potential risks is the first step in safe handling. Based on data for analogous aromatic ketones, this compound should be treated as a hazardous substance.
Primary Assumed Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]
-
Serious Eye Damage: Poses a significant risk of causing serious, potentially irreversible, eye damage.[1]
-
Skin Irritation & Sensitization: May cause skin irritation and could lead to an allergic skin reaction upon repeated contact.
-
Respiratory Irritation & Sensitization: May cause respiratory irritation. Inhalation may also lead to allergy or asthma-like symptoms.[1][2]
| Hazard Statement | GHS Classification | Implication for Handling |
| H302 / H312 / H332 | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | Avoid all direct contact, ingestion, and inhalation. Engineering controls are critical. |
| H318 | Serious Eye Damage, Category 1 | Mandatory use of chemical splash goggles and/or a face shield. |
| H315 / H317 | Skin Irritation / Skin Sensitization | Requires the use of appropriate chemical-resistant gloves and a lab coat.[2][3] |
| H335 / H334 | Respiratory Irritation / Sensitization | All work must be conducted in a certified chemical fume hood to prevent vapor inhalation.[1][2] |
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the identified risks. All PPE should be inspected before use and removed carefully to avoid cross-contamination.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times when in the vicinity of the chemical.[4]
-
Recommended for Dispensing/Transfer: A full-face shield worn over chemical splash goggles provides superior protection against splashes and should be used when handling larger quantities (>50 mL) or during procedures with a high splash potential.[3]
-
-
Hand Protection:
-
Glove Selection: Due to the aromatic ketone structure, standard lightweight latex gloves are insufficient. Nitrile gloves offer better protection for incidental splash contact but may have a limited breakthrough time. For prolonged handling or immersion, heavier-duty gloves are necessary.
-
Recommended Practice: Use double-gloving with two pairs of nitrile gloves for short-duration tasks. For extended work, use a robust glove such as butyl rubber. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Glove Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and dispose of them immediately in the designated hazardous waste container.[3]
-
-
Body Protection:
-
A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required.
-
Ensure legs and feet are fully covered with long pants and closed-toe shoes.
-
For large-scale operations, a chemically resistant apron over the lab coat is recommended.
-
-
Respiratory Protection:
-
Primary Control: All procedures involving this compound must be performed within a properly functioning and certified chemical fume hood. This is the primary method of controlling exposure to harmful vapors.
-
Supplemental Protection: In the event of a significant spill or failure of engineering controls where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary. All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standard 29 CFR 1910.134.
-
Operational Plan: From Benchtop to Waste
A systematic workflow is crucial for minimizing exposure and ensuring safety. The following diagram and steps outline the recommended operational procedure.
Caption: Workflow for Safely Handling this compound.
Step-by-Step Protocol:
-
Preparation: Before handling the chemical, don all required PPE (lab coat, chemical splash goggles, double nitrile gloves). Verify that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly. Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand), waste bags, and forceps is readily accessible.
-
Handling: Conduct all manipulations, including weighing and transferring, deep within the fume hood with the sash at the lowest practical height. Use the smallest amount of material necessary for the experiment. Keep all containers tightly sealed when not in immediate use.
-
Spill Response: In case of a small spill inside the fume hood, contain it with an inert absorbent material. Carefully collect the contaminated absorbent into a labeled hazardous waste bag. For larger spills, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Decontamination: After completing the work, decontaminate the work surface within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Place all contaminated wipes into the designated solid hazardous waste container.
Disposal Plan: Responsible Waste Management
As a fluorinated (halogenated) organic compound, this compound and its associated waste must be disposed of as hazardous waste. Improper disposal can cause significant environmental harm.
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, vapor-tight lid.
-
Solid Waste: All contaminated solid materials, including gloves, wipes, and absorbent materials from spills, must be collected in a separate, sealed, and clearly labeled "Halogenated Solid Waste" container.
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste streams. The disposal cost and method for halogenated waste are significantly different.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name, and the associated hazard pictograms.
-
Collection: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.
By adhering to this comprehensive safety protocol, you can effectively minimize the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
